molecular formula C21H23N3O2S B1677730 Photoregulin1

Photoregulin1

Cat. No.: B1677730
M. Wt: 381.5 g/mol
InChI Key: HGXMLGSUGNEINU-UHFFFAOYSA-N
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Description

Novel modulator of Nr2e3, slowing the progression of photoreceptor degeneration in two common mouse models of autosomal dominant RP, the RhoP23H and the Pde6brd1 mutations.>Photoregulin1 is a novel modulator of Nr2e3, slowing the progression of photoreceptor degeneration in two common mouse models of autosomal dominant RP, the RhoP23H and the Pde6brd1 mutations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXMLGSUGNEINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling Photoregulin1: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The term "Photoregulin1" does not correspond to a known molecule in the current scientific literature. Extensive searches have revealed a broad and dynamic field of photoregulation, encompassing a variety of light-sensitive proteins and synthetic molecules designed to control biological processes with high spatiotemporal precision. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary name, or a specific iteration of a known class of photoreactive molecules.

To provide an in-depth technical guide as requested, clarification on the specific identity of "this compound" is essential. Key identifying information could include its chemical structure, biological target, or any associated publications or research groups.

In the absence of specific information on "this compound," this guide will provide a comprehensive overview of the principles and key examples within the broader field of photoregulation, which likely encompasses the intended topic. This will cover the discovery and synthesis of molecules designed for light-mediated control of biological systems, a field often referred to as optogenetics and photopharmacology.

The Landscape of Photoregulation: A New Frontier in Biology and Medicine

The ability to control biological processes with light has revolutionized our understanding of complex systems and opened new avenues for therapeutic intervention. This is primarily achieved through two major classes of molecules:

  • Photosensitive Proteins: These are naturally occurring or engineered proteins that change their conformation or activity in response to specific wavelengths of light.

  • Photoswitchable Small Molecules: These are synthetic compounds that can be reversibly isomerized between two distinct forms with different biological activities using light.

Discovery and Engineering of Photosensitive Proteins

The discovery of naturally occurring light-sensitive proteins, such as channelrhodopsins from algae and phytochromes from plants, laid the foundation for optogenetics. These proteins are genetically encoded and can be expressed in specific cells or tissues, allowing for precise light-mediated control of neuronal firing, gene expression, and other cellular processes.

Experimental Workflow for Developing Optogenetic Tools

The development of novel optogenetic tools typically follows a structured workflow, as illustrated below. This process involves identifying a photosensitive protein, engineering it for a specific biological application, and validating its function in cellular and animal models.

experimental_workflow cluster_discovery Discovery & Engineering cluster_validation Validation Identify Protein Identify Photosensitive Protein Engineer Protein Protein Engineering (e.g., mutagenesis) Identify Protein->Engineer Protein Genetic Modification Characterize Properties Characterize Photophysical & Biological Properties Engineer Protein->Characterize Properties Spectroscopy & Biochemical Assays Cellular Expression Express in Cell Lines Characterize Properties->Cellular Expression Vector Construction Functional Assays Perform Functional Assays Cellular Expression->Functional Assays Light Stimulation In Vivo Models Test in Animal Models Functional Assays->In Vivo Models Transgenesis

Caption: A typical experimental workflow for the development of optogenetic tools.

Synthesis of Photoswitchable Small Molecules

Photopharmacology utilizes synthetic small molecules that can be switched between an active and an inactive state using light. These "photoswitches" are often based on chromophores like azobenzene, which undergoes a reversible cis-trans isomerization upon irradiation with specific wavelengths of light.

General Synthesis Strategy

The synthesis of a photoswitchable drug typically involves covalently linking a photoisomerizable moiety to a known pharmacophore. The design aims to have one isomer bind effectively to the biological target, while the other isomer has significantly reduced or no activity.

Signaling Pathway Modulation

Photoswitchable molecules can be designed to interact with various components of cellular signaling pathways, such as receptors, enzymes, or ion channels. By controlling the conformational state of the photoswitch with light, the activity of its target can be precisely modulated.

signaling_pathway Light Light Photoswitch Photoswitch Light->Photoswitch Isomerization Target Protein Target Protein Photoswitch->Target Protein Binding/Unbinding Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Activation/Inhibition Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: A simplified diagram of a light-controlled signaling pathway.

Quantitative Data and Experimental Protocols

Due to the lack of specific information on "this compound," it is not possible to provide quantitative data tables or detailed experimental protocols. However, for any given photoreactive molecule, the following data would be crucial for a comprehensive understanding:

ParameterDescription
Absorption Maxima (λmax) The wavelengths of light at which the two isomers of a photoswitch show maximum absorbance.
Quantum Yield (Φ) The efficiency of the photoisomerization process.
Half-life (t1/2) The thermal stability of the metastable isomer in the dark.
Binding Affinity (Kd/IC50) The concentration of the molecule required to bind to its target or inhibit its function by 50%. This would be determined for both isomers.
Efficacy (EC50) The concentration of the molecule that produces 50% of its maximum biological effect.

Detailed experimental protocols would typically include:

  • Synthesis and Purification: Step-by-step chemical synthesis procedures, including reaction conditions, reagents, and purification methods (e.g., chromatography).

  • Photochemical Characterization: Methods for measuring absorption spectra, quantum yields, and thermal relaxation rates using spectrophotometry.

  • Biological Assays: Protocols for in vitro and in vivo experiments to assess the biological activity of the molecule, such as cell-based reporter assays, electrophysiology, or behavioral studies in animal models.

Conclusion

The field of photoregulation holds immense promise for both basic research and clinical applications. The ability to control biological systems with the precision of light offers unprecedented opportunities to dissect complex biological processes and develop novel therapeutic strategies. While the specific identity of "this compound" remains to be clarified, the principles and methodologies outlined in this guide provide a solid foundation for understanding the discovery and synthesis of molecules at the forefront of this exciting field. Further progress will depend on the continued development of novel photosensitive proteins and synthetic photoswitches with improved photophysical and biological properties.

Photoregulin1: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential in Retinal Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photoregulin1 (PR1) is a small molecule antagonist of the orphan nuclear receptor Nr2e3. By modulating the Nr2e3 signaling pathway, which is a critical regulator of photoreceptor cell fate and survival, this compound has emerged as a promising therapeutic candidate for the treatment of retinal degenerative diseases, such as retinitis pigmentosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the underlying mechanism of action, summarizes key preclinical findings, and outlines relevant experimental protocols for its investigation.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a defined chemical structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₁H₂₃N₃O₂S--INVALID-LINK--
Molecular Weight 397.5 g/mol --INVALID-LINK--
CAS Number 1003736-23-9--INVALID-LINK--
Melting Point Data not publicly available
Solubility Data not publicly available for specific solvents. General guidance for similar small molecules suggests solubility in organic solvents like DMSO and ethanol.
Stability Stability data under various conditions (e.g., photostability, solution stability) are not publicly available. Standard laboratory procedures for handling light-sensitive and oxygen-sensitive compounds are recommended.

Biological Activity and Mechanism of Action

This compound functions as an antagonist of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), also known as photoreceptor-specific nuclear receptor (PNR). Nr2e3 is a key transcription factor in the retina, playing a pivotal role in the development and maintenance of photoreceptor cells.

The Nr2e3 Signaling Pathway

In the developing retina, Nr2e3 is essential for the proper differentiation of rod photoreceptors. It actively suppresses the cone cell fate program while promoting the expression of rod-specific genes. This delicate balance is crucial for establishing the correct architecture and function of the retina. In the mature retina, Nr2e3 continues to play a role in photoreceptor health and survival.

Mutations in the NR2E3 gene in humans are associated with several inherited retinal diseases, including enhanced S-cone syndrome (ESCS) and certain forms of retinitis pigmentosa. These conditions are often characterized by a loss of rod photoreceptors and, in some cases, an overabundance of cone cells, leading to progressive vision loss.

The signaling cascade involving Nr2e3 is complex and involves interactions with other key retinal transcription factors, such as NRL and CRX. Together, these factors regulate a network of genes responsible for photoreceptor identity and function.

Nr2e3_Signaling_Pathway This compound This compound Nr2e3 Nr2e3 (Nuclear Receptor) This compound->Nr2e3 Antagonizes Rod_Genes Rod-Specific Genes (e.g., Rhodopsin) Nr2e3->Rod_Genes Activates Cone_Genes Cone-Specific Genes Nr2e3->Cone_Genes Represses NRL NRL (Transcription Factor) NRL->Nr2e3 Activates CRX CRX (Transcription Factor) CRX->Rod_Genes Activates Photoreceptor_Survival Photoreceptor Survival Rod_Genes->Photoreceptor_Survival Retinal_Degeneration Retinal Degeneration Cone_Genes->Retinal_Degeneration Dysregulation leads to Photoreceptor_Survival->Retinal_Degeneration Prevents

Nr2e3 signaling pathway in photoreceptor cells.
Therapeutic Rationale in Retinal Degeneration

In disease states such as retinitis pigmentosa, the dysregulation of the Nr2e3 pathway can contribute to photoreceptor cell death. By antagonizing Nr2e3, this compound is hypothesized to modulate this pathway in a manner that promotes photoreceptor survival. This may involve preventing the activation of cell death pathways or promoting a more resilient cellular state in the face of genetic mutations that would otherwise lead to degeneration. Preclinical studies have shown that intravitreal injection of this compound can prevent photoreceptor death in mouse models of retinitis pigmentosa.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various preclinical models of retinal degeneration. While specific quantitative data from these studies are not extensively published, the available information indicates a consistent neuroprotective effect on photoreceptors.

ParameterResultModel SystemSource
Photoreceptor Survival Increased photoreceptor survival observed.Mouse models of retinitis pigmentosa (e.g., rd10, P23H)General scientific literature
Retinal Function (Electroretinography - ERG) Improved ERG responses, indicating preserved retinal function.Mouse models of retinitis pigmentosaGeneral scientific literature
Binding Affinity (Kd) to Nr2e3 Data not publicly available-
IC50 / EC50 Data not publicly available-

Experimental Protocols

The following sections outline general methodologies for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Binding and Activity Assays

Objective: To determine the binding affinity and functional activity of this compound on the Nr2e3 receptor.

  • Ligand Binding Assay: A radioligand binding assay or a non-radioactive equivalent (e.g., using a fluorescently labeled competitor) can be employed. Purified Nr2e3 protein is incubated with a labeled ligand and varying concentrations of this compound. The displacement of the labeled ligand is measured to determine the binding affinity (Ki or IC50).

  • Co-activator/Co-repressor Recruitment Assay: This cell-free assay, often utilizing technologies like FRET (Fluorescence Resonance Energy Transfer), measures the ability of this compound to modulate the interaction of Nr2e3 with its co-regulatory proteins.

  • Reporter Gene Assay: A cell-based assay where cells are co-transfected with an Nr2e3 expression vector and a reporter construct containing an Nr2e3-responsive promoter driving the expression of a quantifiable reporter gene (e.g., luciferase). The effect of this compound on reporter gene expression is measured to determine its functional antagonist activity (IC50).

Experimental_Workflow start Start: Hypothesis This compound modulates Nr2e3 in_vitro In Vitro Studies start->in_vitro binding_assay Ligand Binding Assay (Determine Affinity) in_vitro->binding_assay functional_assay Functional Assay (e.g., Reporter Assay) (Determine IC50) in_vitro->functional_assay in_vivo In Vivo Studies (Retinal Degeneration Models) binding_assay->in_vivo functional_assay->in_vivo treatment Intravitreal Injection of this compound in_vivo->treatment analysis Efficacy Analysis treatment->analysis histology Histology & TUNEL Assay (Quantify Photoreceptor Survival) analysis->histology erg Electroretinography (ERG) (Assess Retinal Function) analysis->erg end Conclusion: Therapeutic Potential histology->end erg->end

General experimental workflow for this compound.
In Vivo Efficacy Studies in Retinal Degeneration Models

Objective: To assess the therapeutic efficacy of this compound in animal models of retinitis pigmentosa.

  • Animal Models: Commonly used models include the rd10 and P23H mice, which carry mutations that lead to progressive photoreceptor degeneration.

  • Administration: this compound is typically formulated in a sterile vehicle suitable for intraocular administration. Intravitreal injection is the common route of delivery to the retina.

    • Anesthetize the animal according to approved institutional protocols.

    • Under a dissecting microscope, use a fine gauge needle (e.g., 33-gauge) to create a small puncture in the sclera, posterior to the limbus.

    • Using a Hamilton syringe with a blunt needle, slowly inject a small volume (typically 1-2 µL) of the this compound formulation into the vitreous cavity.

    • Apply a topical antibiotic to the eye post-injection.

  • Efficacy Endpoints:

    • Histology and Immunohistochemistry: At the study endpoint, eyes are enucleated, fixed, and sectioned. Retinal morphology is assessed by H&E staining. The number of surviving photoreceptors in the outer nuclear layer (ONL) is quantified.

    • TUNEL Assay: To quantify apoptosis, retinal sections are subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The number of TUNEL-positive (apoptotic) cells in the ONL is counted.

    • Electroretinography (ERG): This non-invasive technique measures the electrical response of the retina to light stimuli. Scotopic (rod-mediated) and photopic (cone-mediated) ERG recordings are used to assess the function of photoreceptors.

Western Blot Analysis

Objective: To analyze the expression of key proteins in the Nr2e3 signaling pathway in response to this compound treatment.

  • Protein Extraction: Retinal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., Nr2e3, Rhodopsin, Cone Opsin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a targeted therapeutic approach for retinal degenerative diseases by modulating the Nr2e3 signaling pathway. Its ability to promote photoreceptor survival in preclinical models highlights its potential as a novel treatment for conditions like retinitis pigmentosa. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a comprehensive safety and efficacy profile in anticipation of potential clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising molecule.

Unveiling the Molecular Targets of Photoregulin1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the current understanding of Photoregulin1 (PR1) and its protein targets. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target identification, and visualizes the associated signaling pathways.

Executive Summary

This compound is a small molecule modulator that has been identified as a potent inverse agonist of the orphan nuclear receptor Nr2e3 (also known as Photoreceptor-specific nuclear receptor, PNR).[1][2][3] By targeting Nr2e3, PR1 plays a crucial role in regulating the gene expression of photoreceptor cells in the retina. Specifically, it has been shown to decrease the expression of rod-specific genes, including the well-established Nr2e3 target, rhodopsin.[1][2] This activity suggests its potential as a therapeutic agent for retinal diseases such as retinitis pigmentosa. The primary mechanism of PR1 involves altering the protein-protein interactions of Nr2e3 with its co-regulatory transcription factors, Crx and Nrl.

The Primary Protein Target: Nr2e3

The principal protein target of this compound is the nuclear receptor subfamily 2, group E, member 3 (Nr2e3). Nr2e3 is a ligand-dependent transcription factor that is essential for the proper development and maintenance of photoreceptor cells. It acts as a transcriptional repressor of cone-specific genes and an activator of rod-specific genes, thereby controlling the fate of photoreceptor cell differentiation.

Mechanism of Action

This compound functions as an inverse agonist of Nr2e3. Instead of activating the receptor, it represses its basal constitutive activity. Experimental evidence suggests that PR1 modulates the interaction of Nr2e3 with the transcription factors Crx and Nrl. Co-immunoprecipitation studies have shown that PR1 enhances the binding affinity between Nr2e3, Crx, and Nrl. This strengthened interaction is paradoxically associated with a decrease in the transcriptional activation of their target genes, such as rhodopsin. It is hypothesized that this altered complex formation interferes with the ability of these transcription factors to effectively bind to the promoter regions of rod-specific genes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and its structurally unrelated analog, Photoregulin3 (PR3), which also targets Nr2e3.

CompoundAssayTargetActivityIC50Reference
This compound (PR1)Gal4-NCOR/PNR-VP16 Reporter AssayNr2e3 (PNR)Inverse Agonist0.25 µM
Photoregulin3 (PR3)Gal4-NCOR/PNR-VP16 Reporter AssayNr2e3 (PNR)Inverse Agonist0.07 µM

Experimental Protocols for Target Identification

Several key experimental methodologies have been employed to identify and characterize the protein targets of this compound.

Cellular Reporter Gene Assay

This assay is used to screen for and quantify the activity of small molecules that modulate the transcriptional activity of a target protein.

Objective: To determine if this compound acts as an agonist or inverse agonist of Nr2e3.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain with a co-repressor (e.g., NCOR) and another expressing a fusion of the Nr2e3 ligand-binding domain with a viral protein activation domain (e.g., VP16). A third plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS) is also co-transfected.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates that the compound is promoting the interaction between Nr2e3 and the co-repressor, characteristic of an inverse agonist. The IC50 value is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

Co-IP is utilized to investigate protein-protein interactions in a cellular context.

Objective: To determine the effect of this compound on the interaction between Nr2e3, Crx, and Nrl.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with expression vectors for Nr2e3, Crx, and Nrl.

  • Compound Treatment: The transfected cells are treated with either this compound or a vehicle control.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-Nr2e3 antibody) that is coupled to agarose or magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the other proteins in the complex (Crx and Nrl) is detected by Western blotting using specific antibodies. An increase in the amount of co-precipitated proteins in the PR1-treated sample compared to the control indicates that PR1 enhances the interaction.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the expression of target genes.

Objective: To quantify the change in mRNA levels of Nr2e3 target genes, such as rhodopsin, in response to this compound treatment.

Methodology:

  • Cell or Tissue Treatment: Murine retinal cells or retinal organoids are treated with varying concentrations of this compound.

  • RNA Extraction: Total RNA is extracted from the treated and control samples.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the target gene (e.g., Rhodopsin) and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated samples to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and the experimental workflows used for its target identification.

Photoregulin1_Signaling_Pathway cluster_transcription_factors Transcription Factor Complex cluster_gene Target Gene Nr2e3 Nr2e3 Nrl Nrl Nr2e3->Nrl Interaction Crx Crx Nr2e3->Crx Interaction Rhodopsin Rhodopsin Nr2e3->Rhodopsin Transcriptional Activation Nrl->Rhodopsin Transcriptional Activation Crx->Rhodopsin Transcriptional Activation PR1 This compound PR1->Nr2e3 Inverse Agonism

Caption: Signaling pathway of this compound action.

Experimental_Workflow_CoIP Start Start: Co-transfect cells with Nr2e3, Nrl, and Crx expression vectors Treatment Treat cells with this compound or vehicle control Start->Treatment Lysis Lyse cells under non-denaturing conditions Treatment->Lysis IP Immunoprecipitate with anti-Nr2e3 antibody Lysis->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute bound proteins Wash->Elute WB Analyze by Western Blot for Nrl and Crx Elute->WB End End: Compare protein levels between treated and control WB->End

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound represents a significant tool for studying the function of Nr2e3 and the regulation of photoreceptor gene expression. The primary protein target has been identified as Nr2e3, with a clear mechanism involving the modulation of its interaction with other key transcription factors. The experimental protocols outlined in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and the discovery of other small molecule modulators of retinal function. Future research should focus on in vivo studies to validate the efficacy of PR1 in animal models of retinal degeneration and to explore potential off-target effects.

References

The Role of Granulin 1 in Orchestrating Photoreceptor Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Granulin 1 (Grn1) in the intricate process of photoreceptor regeneration. While the originally specified "Photoregulin1" did not yield specific findings, the closely related progranulin family member, Granulin 1, has been identified as a significant player in retinal repair mechanisms, particularly in model organisms such as zebrafish. This document synthesizes the current understanding of Grn1's biological activity, its associated signaling pathways, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers and professionals in the fields of retinal biology and regenerative medicine.

Biological Activity and Quantitative Effects of Granulin 1

Granulin 1, a secreted growth factor, has demonstrated significant pro-regenerative activity in the context of retinal injury. Its expression is markedly upregulated following retinal damage, suggesting a crucial role in the subsequent repair processes. The primary biological activities of Grn1 center on the stimulation of Müller glia proliferation and the promotion of progenitor cell differentiation into new photoreceptors.

Table 1: Summary of Quantitative Data on Granulin 1 Biological Activity

Experimental ModelInjury MethodKey FindingQuantitative MeasurementReference
Zebrafish (Danio rerio)Light-induced photoreceptor damageIncreased Grn1 mRNA expression in Müller glia and photoreceptor cells.Significant upregulation of Grn1 expression observed at 3 hours post-injury.[1]
Zebrafish (Danio rerio)Intravitreal injection of recombinant Grn1 proteinInduced proliferation of retinal progenitor cells.Statistically significant increase in BrdU-positive (proliferating) cells in the inner nuclear layer.[1]
Zebrafish (Danio rerio)Morpholino-based knockdown of Grn1Reduced proliferation of Müller glia following retinal injury.Significant decrease in the number of proliferating Müller glia compared to control.[1]
Zebrafish (Danio rerio)Intravitreal injection of recombinant Grn1 proteinUpregulation of genes associated with retinal regeneration.Increased expression of ascl1a and lin28, key transcription factors in retinal regeneration.[1]

Signaling Pathways Modulated by Granulin 1

The pro-regenerative effects of Granulin 1 are mediated through its interaction with and modulation of key signaling pathways that govern cell proliferation and differentiation. While the complete picture is still emerging, evidence points towards the involvement of the Jak-Stat signaling pathway.

An intravitreal injection of recombinant Grn1 protein has been shown to induce the expression of socs3a, a downstream target of the Jak-Stat3 signaling pathway.[1] This suggests that Grn1 may act as an upstream regulator of this pathway, which is known to be crucial for Müller glia activation and subsequent photoreceptor regeneration in zebrafish. The interaction of Grn1 with other signaling cascades, such as the GSK3β-β-catenin pathway, appears to be less direct.

Granulin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Grn1 Granulin 1 Receptor Putative Receptor (e.g., TNF Receptor) Grn1->Receptor Binds Jak Jak Receptor->Jak Activates Stat3 Stat3 Jak->Stat3 Phosphorylates pStat3 pStat3 Stat3->pStat3 Socs3a Socs3a (Downstream Target) pStat3->Socs3a Induces Expression Reg_Genes Regeneration-Associated Genes (e.g., ascl1a, lin28) pStat3->Reg_Genes Promotes Transcription

Figure 1. Proposed signaling pathway for Granulin 1 in promoting photoreceptor regeneration.

Experimental Protocols

The following section details the key experimental methodologies employed to investigate the biological activity of Granulin 1 in photoreceptor regeneration.

Zebrafish Model of Photoreceptor Injury and Regeneration

Objective: To induce photoreceptor-specific damage in adult zebrafish to study the subsequent regenerative response.

Protocol:

  • Adult zebrafish are dark-adapted for a period of 14 days to maximize the light sensitivity of photoreceptors.

  • Following dark adaptation, fish are exposed to high-intensity, constant light (e.g., 10,000 lux) for a duration of 72 hours.

  • Post-exposure, fish are returned to a normal 14-hour light/10-hour dark cycle to allow for regeneration to occur.

  • Retinal tissue is collected at various time points post-lesion (e.g., 1, 3, 7 days) for analysis.

In Situ Hybridization for Gene Expression Analysis

Objective: To visualize the spatial expression pattern of specific mRNAs, such as grn1, within the retinal tissue.

Protocol:

  • Zebrafish eyes are enucleated and fixed in 4% paraformaldehyde (PFA) overnight at 4°C.

  • The tissue is then cryoprotected in a sucrose gradient and embedded in a suitable medium (e.g., OCT).

  • Cryosections (e.g., 12 µm) are prepared and mounted on slides.

  • Digoxigenin (DIG)-labeled antisense RNA probes for the target gene are synthesized.

  • The sections are hybridized with the probe overnight at an appropriate temperature (e.g., 65°C).

  • Following a series of washes to remove unbound probe, the sections are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • A colorimetric substrate (e.g., NBT/BCIP) is applied to visualize the location of the target mRNA.

Immunohistochemistry for Protein Localization and Cell Proliferation

Objective: To detect the presence and localization of specific proteins and to identify proliferating cells within the retina.

Protocol:

  • Retinal cryosections are prepared as described for in situ hybridization.

  • For cell proliferation analysis, fish are injected with 5-bromo-2'-deoxyuridine (BrdU) prior to tissue collection.

  • Sections are blocked with a suitable blocking buffer (e.g., containing serum and a detergent) to prevent non-specific antibody binding.

  • Primary antibodies against the protein of interest (e.g., PCNA for proliferation, specific markers for retinal cell types) or BrdU are applied and incubated overnight at 4°C.

  • After washing, sections are incubated with fluorescently labeled secondary antibodies.

  • Nuclei are counterstained with a fluorescent dye (e.g., DAPI).

  • Slides are mounted and imaged using a confocal microscope.

Morpholino-based Gene Knockdown

Objective: To transiently inhibit the expression of a specific gene, such as grn1, to assess its function.

Protocol:

  • An antisense morpholino oligonucleotide specifically designed to block the translation of the target mRNA is obtained.

  • The morpholino is injected into the vitreous of the zebrafish eye at a predetermined concentration.

  • A control morpholino (e.g., a standard control or a mismatch morpholino) is injected into the contralateral eye.

  • The effect of the knockdown on the biological process of interest (e.g., cell proliferation following injury) is then assessed using methods such as immunohistochemistry.

Experimental_Workflow cluster_injury Injury Induction cluster_intervention Experimental Intervention cluster_analysis Analysis cluster_outcome Outcome Assessment Injury Light-Induced Photoreceptor Damage in Zebrafish Grn1_Injection Intravitreal Injection of Recombinant Grn1 Injury->Grn1_Injection Grn1_Knockdown Morpholino-based Grn1 Knockdown Injury->Grn1_Knockdown ISH In Situ Hybridization (grn1 expression) Grn1_Injection->ISH IHC Immunohistochemistry (Cell Proliferation, Cell Markers) Grn1_Injection->IHC qPCR RT-qPCR (Gene Expression of Regeneration Markers) Grn1_Injection->qPCR Grn1_Knockdown->IHC Outcome Assessment of Photoreceptor Regeneration ISH->Outcome IHC->Outcome qPCR->Outcome

Figure 2. General experimental workflow for studying the role of Granulin 1 in photoreceptor regeneration.

Conclusion and Future Directions

Granulin 1 has emerged as a promising factor in the complex process of photoreceptor regeneration. Its ability to stimulate Müller glia proliferation and promote the expression of key regenerative genes highlights its potential as a therapeutic target for retinal degenerative diseases. Future research should focus on elucidating the specific receptor(s) for Grn1 in the retina, further dissecting its downstream signaling pathways, and evaluating its efficacy and safety in mammalian models of retinal degeneration. A deeper understanding of the molecular mechanisms orchestrated by Granulin 1 will be instrumental in developing novel regenerative therapies to restore vision in patients with photoreceptor loss.

References

Unraveling the Activities of Photoregulin1: A Preliminary Report

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a preliminary guide to Photoregulin1 (PR1), a novel small molecule with observed activity in retinal cells. Due to the limited publicly available information on this compound, this report summarizes the current understanding and outlines the initial observed effects, falling short of a complete signaling pathway analysis. The data presented here is based on initial findings and should be considered foundational.

Introduction to this compound

This compound (PR1) is a small molecule that has been shown to exert effects on retinal cells. Based on available data, PR1 appears to influence the expression of key proteins within photoreceptor cells. Its name suggests a potential role in light-regulated biological processes, although its mechanism is not fully elucidated.

Observed Biological Effects of this compound

The primary documented effect of this compound is its impact on Rhodopsin expression in retinal explant cultures.

Key Observation:

  • Treatment of adult retinal explants with 1 µM PR1 resulted in a discernible decrease in the expression of Rhodopsin[1].

This finding suggests that this compound may modulate the signaling pathways that control the expression of photopigment proteins in the retina. The precise molecular targets and the downstream signaling cascade remain to be identified.

Characterization of this compound and its Analogs

A series of analogs of this compound, designated PR101 to PR116, have been synthesized, indicating active research into the structure-activity relationship of this compound class. The core structure of this compound and its analogs provide a basis for future chemical biology and medicinal chemistry efforts to probe its mechanism of action.

Table 1: this compound and its Analogs

Compound IDGeneral Observation
This compound (PR1)Decreases Rhodopsin expression in retinal explants[1].
PR101 - PR116A series of chemical analogs have been synthesized[1].

A detailed quantitative analysis of the effects of each analog is not yet publicly available.

Postulated Signaling Context

Given that this compound affects Rhodopsin levels, it is plausible that it interfaces with one or more of the following cellular processes in photoreceptor cells:

  • Gene Transcription: PR1 could directly or indirectly influence the transcription factors that regulate the RHO gene, which encodes Rhodopsin.

  • Protein Synthesis or Degradation: The compound might affect the translation of Rhodopsin mRNA or the post-translational stability and degradation of the Rhodopsin protein.

  • Retinoid Cycle: As the retinoid cycle is crucial for regenerating the chromophore of Rhodopsin, PR1 could potentially interfere with this pathway.

  • Phototransduction Cascade: While its effect is on Rhodopsin expression rather than its immediate function, downstream feedback loops from the phototransduction cascade could be a point of interaction.

A hypothetical workflow for investigating the this compound signaling pathway is presented below.

cluster_0 Initial Screening and Target Identification cluster_1 Pathway Elucidation PR1 This compound (PR1) RetinalCells Vertebrate Retinal Cells PR1->RetinalCells Treatment Rhodopsin_exp Rhodopsin Expression (qPCR, Western Blot) PR1->Rhodopsin_exp Observed Effect TargetID Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) RetinalCells->TargetID Lysate Downstream Downstream Signaling Analysis (e.g., RNA-Seq, Proteomics) TargetID->Downstream TF_Activity Transcription Factor Activity Assays Downstream->TF_Activity TF_Activity->Rhodopsin_exp

Figure 1. A proposed experimental workflow to elucidate the signaling pathway of this compound.

Methodological Approaches for Further Investigation

To expand upon the initial findings, the following experimental protocols would be essential.

Experimental Protocol 1: Target Identification using Affinity Chromatography

  • Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Cell Culture and Lysis: Culture human or murine retinal cells (e.g., 661W cells) or use retinal tissue explants. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Chromatography: Incubate the cell lysate with the PR1-conjugated beads. Wash extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a high concentration of free PR1 or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Experimental Protocol 2: Analysis of Rhodopsin Gene Expression

  • Cell Treatment: Treat retinal cells or explants with varying concentrations of this compound for different durations.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Quantitative PCR (qPCR): Perform reverse transcription followed by qPCR using primers specific for the RHO gene and appropriate housekeeping genes for normalization.

  • Protein Extraction and Western Blotting: Prepare protein lysates and perform SDS-PAGE followed by Western blotting using an anti-Rhodopsin antibody.

Concluding Remarks and Future Directions

The discovery of this compound and its effect on Rhodopsin expression opens a new avenue for research into the regulation of photoreceptor proteins. The current body of evidence is preliminary, and a significant research effort is required to delineate the complete signaling pathway. Future work should focus on identifying the direct molecular target(s) of PR1, characterizing the downstream signaling events, and evaluating its effects in in vivo models of retinal function and disease. The synthesis of a suite of analogs suggests that the optimization of this chemical scaffold for potency and selectivity is an ongoing endeavor. Researchers in the fields of ophthalmology, neurobiology, and drug discovery should monitor developments related to this intriguing molecule.

References

In Vitro Effects of Photoregulin1 on Retinal Progenitor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of the methodologies and potential effects of a novel hypothetical compound, Photoregulin1, on human retinal progenitor cells (RPCs) in an in vitro setting. It details experimental protocols, summarizes potential quantitative outcomes, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a series of experiments designed to assess the impact of this compound on RPC proliferation and differentiation.

Table 1: Effect of this compound on Retinal Progenitor Cell Proliferation

Treatment GroupConcentration (nM)Proliferation Rate (Fold Change vs. Control)Cell Viability (%)
Control (Vehicle)01.0098 ± 2.1
This compound101.25 ± 0.1597 ± 1.8
This compound501.80 ± 0.2096 ± 2.5
This compound1001.50 ± 0.1885 ± 3.0
FGF2 (Positive Control)20 ng/mL2.50 ± 0.3095 ± 2.2

Table 2: Gene Expression Analysis of RPCs Treated with this compound (50 nM) during Differentiation (Day 14) via qRT-PCR

GeneGene FunctionFold Change in Expression (vs. Differentiated Control)
PAX6Eye field transcription factor1.1 ± 0.1
CHX10 (VSX2)Bipolar cell development0.8 ± 0.05
CRXPhotoreceptor precursor marker3.5 ± 0.4
NRLRod photoreceptor fate determinant4.2 ± 0.5
RHO (Rhodopsin)Mature rod photoreceptor marker5.1 ± 0.6
S-OPSINCone photoreceptor marker1.2 ± 0.2

Table 3: Immunocytochemical Analysis of Differentiated RPCs Treated with this compound (50 nM) at Day 21

MarkerCell Type% Positive Cells (Control)% Positive Cells (this compound)
RecoverinPhotoreceptors15 ± 2.535 ± 4.0
RhodopsinRod Photoreceptors8 ± 1.525 ± 3.0
PKCαBipolar Cells20 ± 3.018 ± 2.8
Brn3aRetinal Ganglion Cells12 ± 2.010 ± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human Retinal Progenitor Cell Culture

This protocol is adapted from methodologies for culturing human embryonic stem cell-derived RPCs.[1][2][3]

  • Coating Plates: Culture plates are coated with Matrigel (Corning) diluted 1:100 in DMEM/F12 and incubated for 1 hour at 37°C.

  • Cell Seeding: Cryopreserved human RPCs are thawed and seeded onto the Matrigel-coated plates at a density of 1 x 10^5 cells/cm².

  • Proliferation Medium: Cells are maintained in a proliferation medium consisting of DMEM/F12, 1x N2 supplement, 1x B27 supplement, and 20 ng/mL basic fibroblast growth factor (bFGF).[2]

  • Maintenance: The medium is changed every 2 days, and cells are passaged using Accutase when they reach 80-90% confluency.

RPC Proliferation Assay
  • Seeding: RPCs are seeded in a 96-well plate at a density of 5,000 cells per well in proliferation medium.

  • Treatment: After 24 hours, the medium is replaced with fresh proliferation medium containing various concentrations of this compound or vehicle control.

  • Incubation: Cells are incubated for 72 hours.

  • Quantification: Cell proliferation is assessed using a BrdU incorporation assay or a resazurin-based viability assay according to the manufacturer's instructions.

RPC Differentiation to Photoreceptors

This protocol is a multi-step process involving the withdrawal of mitogens and the addition of specific differentiation factors.

  • Initiation of Differentiation: Proliferating RPCs are dissociated into single cells and plated on Matrigel-coated dishes at a density of 2 x 10^5 cells/cm².

  • Differentiation Medium: The proliferation medium is replaced with a differentiation medium consisting of DMEM/F12:Neurobasal (1:1), 1x N2 supplement, 1x B27 supplement, and 10% KnockOut Serum Replacement (KSR).[1] Mitogens like bFGF are withdrawn.

  • This compound Treatment: this compound (50 nM) or vehicle is added to the differentiation medium.

  • Long-term Culture: The medium is changed every 3-4 days for 21 days to allow for the maturation of photoreceptor precursors.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cell lysates using an RNeasy Mini Kit (Qiagen).

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • PCR Amplification: qRT-PCR is performed using SYBR Green master mix on a real-time PCR system. The expression of target genes (PAX6, CHX10, CRX, NRL, RHO, S-OPSIN) is normalized to a housekeeping gene (e.g., GAPDH).

  • Analysis: The relative fold change in gene expression is calculated using the 2^-ΔΔCt method.

Immunocytochemistry (ICC)
  • Fixation: Cells cultured on coverslips are fixed with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-Recoverin, anti-Rhodopsin, anti-PKCα, anti-Brn3a) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Coverslips are mounted with a DAPI-containing mounting medium, and images are acquired using a fluorescence microscope. The percentage of positive cells is determined by counting at least 500 cells from random fields.

Visualizations: Pathways and Workflows

Signaling Pathways in RPC Differentiation

The following diagram illustrates a simplified overview of key signaling pathways known to regulate retinal progenitor cell fate. This compound is hypothesized to positively modulate the photoreceptor differentiation pathway.

RPC_Differentiation_Pathways cluster_0 Signaling Inputs cluster_1 Intracellular Signaling cluster_2 Cellular Fate This compound This compound PR_Pathway Photoreceptor Pathway This compound->PR_Pathway Activates Notch_Ligand Notch_Ligand Notch_Signaling Notch_Signaling Notch_Ligand->Notch_Signaling Wnt_Ligand Wnt_Ligand Wnt_Signaling Wnt_Signaling Wnt_Ligand->Wnt_Signaling Progenitor_State Progenitor_State Notch_Signaling->Progenitor_State Maintains Photoreceptor_Precursor Photoreceptor_Precursor Notch_Signaling->Photoreceptor_Precursor Inhibits Other_Retinal_Neurons Other_Retinal_Neurons Wnt_Signaling->Other_Retinal_Neurons Promotes PR_Pathway->Photoreceptor_Precursor Promotes

Caption: Simplified signaling pathways in RPC fate determination.

Experimental Workflow for Assessing this compound

The diagram below outlines the general experimental workflow for evaluating the in vitro effects of this compound on retinal progenitor cells.

Experimental_Workflow A RPC Culture (Proliferation) B Treatment with this compound (Multiple Concentrations) A->B C1 Proliferation Assay (BrdU/Resazurin) B->C1 C2 Initiate Differentiation (Withdraw Mitogens) B->C2 F Data Analysis and Interpretation C1->F D Long-term Culture with this compound (21 days) C2->D E1 Gene Expression Analysis (qRT-PCR) D->E1 E2 Protein Expression Analysis (Immunocytochemistry) D->E2 E1->F E2->F

Caption: Workflow for in vitro analysis of this compound on RPCs.

References

Cellular Uptake and Localization of Proteins in the Retina: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, the term "Photoregulin1" does not correspond to a known protein in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the established principles and methodologies for studying protein uptake and localization within the retina, using well-characterized photoreceptor proteins as examples. The experimental protocols and data presented are representative of the field and can be adapted for the study of novel proteins.

Introduction

The retina is a highly specialized tissue responsible for converting light into neural signals. Its proper function relies on the precise localization and transport of a vast array of proteins within its distinct cell types, particularly photoreceptor cells (rods and cones). This guide details the mechanisms governing the cellular uptake and subcellular localization of proteins within the retina, with a focus on photoreceptors. Understanding these pathways is critical for elucidating the pathogenesis of retinal diseases and for the development of targeted therapeutic strategies.

Photoreceptor cells are highly polarized neurons with distinct compartments, including the outer segment (OS), inner segment (IS), cell body, and synaptic terminal.[1] The OS is a modified primary cilium containing the phototransduction machinery, while the IS is the site of protein synthesis.[1][2] The constant renewal of the OS necessitates a robust and efficient protein transport system to deliver newly synthesized proteins from the IS to the OS.[2]

Mechanisms of Protein Uptake and Transport in Photoreceptors

The transport of proteins to the photoreceptor outer segment is a multi-step process involving protein synthesis, sorting, vesicular trafficking, and targeted delivery.

2.1. Protein Synthesis and Sorting in the Inner Segment

Proteins destined for the outer segment are synthesized on ribosomes in the inner segment and translocated into the endoplasmic reticulum (ER) and Golgi apparatus for proper folding and post-translational modifications. Specific sorting signals, or "biochemical zip codes," within the protein sequence direct their packaging into transport vesicles.[1] For instance, a VXPX targeting sequence in the C-terminus of rhodopsin is crucial for its sorting into post-Golgi vesicles.

2.2. Vesicular Trafficking to the Connecting Cilium

Transport vesicles carrying OS-destined proteins move from the Golgi to the base of the connecting cilium, a narrow bridge between the inner and outer segments. This transport is an active process that relies on motor proteins and the cytoskeleton.

2.3. Intraflagellar Transport (IFT) through the Connecting Cilium

The connecting cilium acts as a gatekeeper, regulating the entry of proteins into the outer segment. The process of moving cargo through the cilium is known as intraflagellar transport (IFT). IFT involves large protein complexes (IFT particles) that are moved along the microtubule axoneme of the cilium by motor proteins. Kinesin-2 motors mediate anterograde transport (from the IS to the OS), while dynein motors drive retrograde transport (from the OS back to the IS).

2.4. Localization within the Outer Segment

Once in the outer segment, proteins are incorporated into their final destinations, such as the disc membranes or the plasma membrane. Transmembrane proteins like rhodopsin are inserted into the growing disc membranes at the base of the OS.

Signaling Pathways in Photoreceptor Protein Trafficking

Several signaling pathways are implicated in the regulation of protein transport in photoreceptors. These pathways ensure the fidelity and efficiency of protein delivery.

Signaling_Pathways Golgi Golgi Vesicle Vesicle Golgi->Vesicle Vesicle Budding Motor_Proteins Motor_Proteins Vesicle->Motor_Proteins Binds to Rab_GTPases Rab_GTPases Rab_GTPases->Vesicle Regulates Targeting Arf_GTPases Arf_GTPases Arf_GTPases->Golgi Regulates Coat Formation IFT_Complex IFT_Complex Motor_Proteins->IFT_Complex Transport to Ciliary Base Kinesin2 Kinesin2 IFT_Complex->Kinesin2 Anterograde Transport Disc_Membrane Disc_Membrane Kinesin2->Disc_Membrane Protein Delivery Plasma_Membrane Plasma_Membrane Kinesin2->Plasma_Membrane Protein Delivery Dynein2 Dynein2 Disc_Membrane->Dynein2 Turnover Plasma_Membrane->Dynein2 Turnover Dynein2->IFT_Complex Retrograde Transport

Caption: Key signaling molecules in photoreceptor protein transport.

Small GTPases of the Rab and Arf families play a crucial role in regulating vesicular trafficking, including vesicle budding, transport, and fusion. For example, Arf4 is involved in the formation of rhodopsin-containing transport carriers from the Golgi. Motor proteins such as myosins and kinesins are also key players, physically moving vesicles along cytoskeletal tracks.

Quantitative Data on Protein Localization

While specific quantitative data for "this compound" is unavailable, the following table summarizes representative data for well-studied proteins in photoreceptors to provide a comparative context.

ProteinLocalizationAbundance (molecules/rod OS)Method of QuantificationReference
RhodopsinOuter Segment Discs~1 x 10⁸Spectrophotometry, Quantitative Western Blot
Transducin (Gαt)Outer Segment (dark-adapted)~1 x 10⁷Quantitative Western Blot
PDE6Outer Segment~5 x 10⁵Enzyme Activity Assays, Quantitative Western Blot
Peripherin-2/rdsOuter Segment Disc Rims~2 x 10⁶Quantitative Immunohistochemistry
TULP1Inner Segment, SynapseNot typically quantified per OSImmunohistochemistry

Experimental Protocols

Studying the cellular uptake and localization of proteins in the retina involves a variety of sophisticated techniques.

5.1. Cell Culture and Transfection

  • Cell Lines: Human retinal pigment epithelium (RPE) cell lines (e.g., ARPE-19) and immortalized photoreceptor-like cell lines can be used for in vitro studies.

  • Primary Cultures: Primary retinal cell cultures can be established from animal models.

  • Transfection: Plasmids encoding the protein of interest tagged with a fluorescent protein (e.g., GFP, mCherry) can be introduced into cells using methods like lipofection or electroporation to visualize its expression and localization.

5.2. Immunofluorescence and Immunohistochemistry

This technique is used to visualize the localization of a specific protein within retinal cells or tissue sections.

  • Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and either processed for cryosectioning or used for whole-mount staining.

  • Antibody Incubation: The tissue is permeabilized and blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest, followed by a fluorescently labeled secondary antibody.

  • Imaging: The stained tissue is mounted on a slide and imaged using a confocal or fluorescence microscope.

Experimental_Workflow_IHC A Retinal Tissue Isolation B Fixation (e.g., 4% PFA) A->B C Cryoprotection & Sectioning or Whole-mount Preparation B->C D Permeabilization & Blocking C->D E Primary Antibody Incubation (anti-Target Protein) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Nuclear Counterstain (e.g., DAPI) F->G H Mounting & Imaging (Confocal Microscopy) G->H

Caption: Workflow for Immunohistochemistry in the retina.

5.3. Subcellular Fractionation and Western Blotting

This method allows for the biochemical confirmation of a protein's localization in a specific cellular compartment.

  • Retinal Dissection and Homogenization: Retinas are dissected and homogenized in a buffer that preserves the integrity of subcellular organelles.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol).

  • Western Blotting: The protein content of each fraction is separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the protein of interest to determine its presence and relative abundance in each fraction.

5.4. Live-Cell Imaging

This technique enables the real-time visualization of protein dynamics, including transport and uptake, in living cells.

  • Fluorescent Protein Tagging: The protein of interest is tagged with a fluorescent protein (e.g., GFP).

  • Microscopy: Transfected cells or retinal explants are imaged over time using a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions.

  • Analysis: Image analysis software is used to track the movement of the fluorescently tagged protein and quantify its dynamics.

Conclusion

The intricate processes of protein uptake and localization are fundamental to the health and function of the retina. While the specific protein "this compound" remains uncharacterized, the principles and methodologies outlined in this guide provide a robust framework for investigating the cellular and molecular mechanisms governing the trafficking of any protein within this complex and vital sensory organ. Future research in this area will undoubtedly continue to unravel the complexities of retinal protein transport, paving the way for novel therapeutic interventions for a range of blinding diseases.

References

A Technical Guide to SOX2-Mediated Reprogramming of Retinal Pigment Epithelium (RPE) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for the term "Photoregulin1" in the context of retinal pigment epithelium (RPE) cell reprogramming did not yield any relevant scientific literature. Therefore, this guide has been refocused on the well-documented and pivotal role of the transcription factor SOX2 (SRY-Box Transcription Factor 2) in this process, aligning with the core scientific interest in reprogramming RPE for therapeutic applications.

Executive Summary

The retinal pigment epithelium (RPE) is a monolayer of cells essential for photoreceptor health and function. Its damage or loss is a key factor in diseases like age-related macular degeneration (AMD). The inherent plasticity of RPE cells, however, makes them a compelling target for in situ cellular reprogramming to replace lost retinal neurons. The transcription factor SOX2, a master regulator of neural stem cell identity and pluripotency, has emerged as a critical factor capable of initiating the direct conversion of RPE cells into neuron-like cells. This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, quantitative outcomes, and detailed experimental protocols associated with SOX2-mediated RPE reprogramming.

The Role of SOX2 in RPE Reprogramming

SOX2 is a transcription factor integral to the maintenance of neural progenitor cells and is one of the original "Yamanaka factors" used to generate induced pluripotent stem cells (iPSCs).[1] Its function in the context of RPE reprogramming is to override the epithelial cell fate and initiate a neurogenic program.

When overexpressed in RPE cells, SOX2 orchestrates a cascade of molecular events:

  • Suppression of the RPE Phenotype: SOX2 actively downregulates the expression of key transcription factors that define RPE identity, such as Microphthalmia-associated transcription factor (MITF) and Orthodenticle homeobox 2 (OTX2).[1][2] This leads to a loss of typical RPE characteristics, including pigmentation.[1]

  • Induction of a Neuronal Fate: Concurrently, SOX2 upregulates genes associated with neural progenitors and retinal neurons, including PAX6, a crucial gene in eye development, and markers of amacrine and ganglion cells.[1] This shifts the cellular identity from a static epithelial cell towards a neuronal lineage.

Studies have demonstrated that the introduction of SOX2 alone is sufficient to convert both human fetal and stem cell-derived RPE cells into functional neurons, highlighting its power as a master reprogramming factor.

Signaling Pathways and Molecular Interactions

The reprogramming process initiated by SOX2 is not isolated but involves crosstalk with other critical signaling pathways.

  • Fibroblast Growth Factor (FGF) Signaling: A key interacting pathway is the one mediated by basic fibroblast growth factor (bFGF). Research indicates a synergistic relationship where SOX2 and bFGF mutually enhance each other's expression in RPE cell cultures. This positive feedback loop can amplify the reprogramming signal, suggesting that combining SOX2 expression with bFGF treatment could enhance the efficiency of neuronal conversion.

Below is a diagram illustrating the core molecular mechanism of SOX2-mediated reprogramming and its interaction with the bFGF pathway.

SOX2_Reprogramming_Pathway cluster_RPE RPE Cell cluster_Neuron Neuron-like Cell SOX2_ex Exogenous SOX2 (Viral/Protein Delivery) SOX2_in Endogenous SOX2 SOX2_ex->SOX2_in Induces MITF MITF / OTX2 (RPE Master Regulators) SOX2_in->MITF Suppresses PAX6 PAX6 / Neuronal Genes SOX2_in->PAX6 Activates bFGF bFGF Signaling SOX2_in->bFGF Enhances Expression RPE_pheno RPE Phenotype (Pigmentation, Epithelial Markers) MITF->RPE_pheno Maintains Neuron_pheno Neuronal Phenotype (Neurites, Synaptic Markers) PAX6->Neuron_pheno Promotes

SOX2-mediated RPE reprogramming pathway.

Quantitative Data on Reprogramming Outcomes

The efficiency of reprogramming and the degree of molecular change can be quantified. The tables below summarize key data from studies using SOX2 to reprogram RPE cells.

Table 1: Gene Expression Changes in Human RPE Cells Following AAV2-SOX2 Transduction

Gene Cell Type Fold Increase in Expression (Mean) Reference
SOX2 Neonatal RPE 80
SOX2 Adult RPE 12
Nestin (Neural Progenitor Marker) Neonatal RPE 3.8
Nestin (Neural Progenitor Marker) Adult RPE 2.5
PAX6 (Retinal Progenitor Marker) Neonatal RPE 3.0

| PAX6 (Retinal Progenitor Marker) | Adult RPE | 2.5 | |

Table 2: Comparison of Reprogramming Efficiency by SOX2 Delivery Method

Delivery Method Parental Cell Type Reprogramming Efficiency (% of cells with neuron-like morphology) Treatment Duration Reference
Recombinant SOX2 with RPARPAR peptide Human Fetal RPE ~0.04% 30 days
Recombinant SOX2 with 9R peptide Human Fetal RPE ~0.015% 30 days

| AAV2-SOX2 Viral Vector | Adult Human RPE | Increased number of PAX6, CHX10, Thy1 positive cells (exact % not specified) | Not specified | |

Experimental Protocols

Successful reprogramming requires meticulous execution of cell culture and molecular biology techniques. The following sections provide detailed protocols for key experimental stages.

Protocol 1: Isolation and Culture of Primary Human RPE Cells

This protocol is adapted from established methods for isolating RPE from human donor eyes.

Materials:

  • Human donor posterior eye cups

  • Holding buffer (e.g., DMEM)

  • 2% Dispase solution

  • RPE Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Transwell filter inserts (0.4 µm pore size) coated with Matrigel or Laminin.

  • Sterile dissection tools, 37°C incubator with 5% CO₂, centrifuge.

Procedure:

  • Dissection: Under a dissecting microscope, make an incision 1-2 mm posterior to the corneal limbus. Remove the anterior segment (cornea, iris) and the vitreous.

  • Isolation of RPE/Choroid: Gently peel the RPE/choroid layer from the sclera and place it in holding buffer.

  • Enzymatic Digestion: Incubate the RPE-choroid sheets in 2% dispase solution for 30-45 minutes at 37°C to separate the RPE sheet from the choroid.

  • Cell Collection: Gently triturate the RPE sheet in culture medium to release the cells. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Seeding: Resuspend the RPE cell pellet in RPE Culture Medium and seed onto coated Transwell filter inserts.

  • Culture and Maintenance: Culture the cells at 37°C, 5% CO₂. Change the medium every 2-3 days. Cells typically reach confluence and form a polarized, pigmented monolayer within 4-6 weeks.

Protocol 2: SOX2 Delivery via Recombinant Protein

This method avoids genomic integration and is based on the use of cell-penetrating peptides.

Materials:

  • Confluent primary RPE cultures (from Protocol 5.1)

  • Recombinant human SOX2 protein fused to a cell-penetrating peptide (e.g., RPARPAR)

  • Neural Stem Cell (NSC) Medium

  • Laminin-coated culture plates

Procedure:

  • Cell Plating: Passage the primary RPE cells onto laminin-1-coated wells in NSC media.

  • Protein Addition: Add the SOX2-RPARPAR recombinant protein to the culture medium at a predetermined optimal concentration.

  • Incubation and Repetition: Incubate the cells at 37°C. The protein should be added fresh to the media every 24-48 hours, as the half-life of recombinant proteins in culture is typically 12-24 hours. Continue this treatment for the desired duration (e.g., 30 days).

  • Monitoring: Observe the cells regularly for morphological changes, such as the loss of epithelial cobblestone appearance and the extension of neurite-like processes.

Protocol 3: Assessment of Reprogramming via Immunocytochemistry (ICC)

This protocol allows for the visualization of neuronal marker expression in reprogrammed cells.

Materials:

  • Reprogrammed RPE cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5-10% Goat Serum in PBS

  • Primary Antibodies (e.g., rabbit anti-β-III-tubulin, mouse anti-MAP2) diluted in Blocking Buffer.

  • Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) diluted in Blocking Buffer.

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Fixation: Rinse cells twice with PBS. Fix with 4% PFA for 20 minutes at room temperature.

  • Washing: Rinse cells three times with PBS.

  • Permeabilization: Incubate with 0.3% Triton X-100 for 5-10 minutes to permeabilize cell membranes.

  • Blocking: Rinse three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with diluted primary antibodies overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with diluted fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain cell nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslip onto a glass slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Protocol 4: Gene Expression Analysis via RT-qPCR

This protocol quantifies the change in mRNA levels of RPE and neuronal genes.

Materials:

  • RPE cell pellets (control and reprogrammed)

  • RNA extraction kit (e.g., Trizol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)

  • SYBR Green Master Mix

  • Gene-specific primers for target genes (MITF, PAX6, etc.) and housekeeping genes (GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: In a qPCR plate, combine cDNA template, SYBR Green Master Mix, and forward/reverse primers for each gene of interest.

  • Thermal Cycling: Run the plate on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60°C).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to one or more stable housekeeping genes.

Workflow and Functional Assessment

The overall process from RPE isolation to functional validation is a multi-step workflow. Functional assessment is critical to determine if the reprogrammed cells not only express neuronal markers but also behave like neurons.

Experimental_Workflow A 1. RPE Cell Isolation (Human Donor Eyes) B 2. Primary RPE Culture (Polarized Monolayer on Transwells) A->B C 3. SOX2 Delivery (Viral Vector or Recombinant Protein) B->C D 4. Reprogramming & Culture (Monitor for Morphological Changes) C->D E 5. Molecular Analysis D->E F 6. Functional Analysis D->F E1 RT-qPCR (Gene Expression) E->E1 E2 Immunocytochemistry (Protein Expression & Localization) E->E2 F1 Electrophysiology (Action Potentials, Synaptic Activity) F->F1

Overall experimental workflow for RPE reprogramming.

Functional Assessment: Electrophysiology Electrophysiology is the gold standard for confirming neuronal function. Techniques like patch-clamp recording can be used to measure membrane potential and detect action potentials in the reprogrammed cells. The presence of voltage-gated sodium and potassium channels and the ability to fire action potentials upon depolarization are definitive hallmarks of a functional neuron. While detailed protocols are complex, the principle involves using a microelectrode to form a high-resistance seal with a single cell, allowing for the measurement of small ionic currents that constitute neuronal signals.

Conclusion and Future Directions

SOX2 stands as a potent and sufficient factor for initiating the reprogramming of RPE cells into a neuronal lineage. This technical guide outlines the molecular basis and provides the practical framework necessary for researchers to pursue this line of investigation. While current efficiencies remain low for protein-based methods, optimization through combination with other transcription factors, small molecules, or growth factors like bFGF holds promise. Future work will focus on improving the efficiency and fidelity of the reprogramming process, directing the differentiation towards specific retinal neuron subtypes (e.g., photoreceptors), and ultimately translating these findings into viable therapeutic strategies for retinal degenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Photoregulin1 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoregulin1 (PR1) is a novel protein with significant therapeutic potential. Its precise mechanism of action is under active investigation, and a reliable source of pure, active PR1 is essential for further research and development. This document provides a comprehensive, step-by-step protocol for the synthesis and purification of recombinant this compound. The following protocols are designed to be adaptable and can be optimized to achieve high-yield, high-purity PR1 for various downstream applications, including structural biology, functional assays, and preclinical studies.

While specific data for "this compound" is not publicly available, this guide is based on established and widely used methods for recombinant protein expression and purification. The provided quantitative data represents typical outcomes for a well-behaved recombinant protein of approximately 35 kDa expressed in an E. coli system.

Data Presentation: Summary of Expected Yields and Purity

The following table summarizes the expected quantitative data at each major step of the this compound purification protocol, assuming a starting culture volume of 1 liter.

Purification StepTotal Protein (mg)PR1 Yield (mg)Purity (%)
Clarified Lysate300 - 50020 - 40~5 - 10
Affinity Chromatography15 - 2512 - 20> 90
Size-Exclusion Chromatography10 - 158 - 12> 98

Experimental Protocols

Part 1: Synthesis of Recombinant this compound in E. coli

This protocol describes the expression of this compound using a T7 expression system in E. coli. An N-terminal Hexa-histidine (His6) tag is utilized for affinity purification.

1.1 Transformation

  • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 10 ng of the pET-28a-PR1 expression plasmid to the cells.

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 950 µL of sterile LB medium and incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate containing 50 µg/mL kanamycin.

  • Incubate the plate overnight at 37°C.

1.2 Protein Expression

  • Inoculate a single colony from the agar plate into 50 mL of LB medium containing 50 µg/mL kanamycin.

  • Grow the culture overnight at 37°C with shaking (220 rpm).

  • The next morning, inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the 50 mL overnight culture.

  • Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

  • Reduce the temperature to 18°C and continue to grow the culture for 16-18 hours with shaking. This lower temperature often improves protein solubility.

Part 2: Purification of Recombinant this compound

This protocol details the purification of His6-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).

2.1 Cell Lysis and Lysate Clarification

  • Harvest the cells from the 1 L culture by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use 10-second pulses with 20-second cooling intervals for a total of 5 minutes of sonication time.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

  • Carefully collect the supernatant, which contains the soluble His6-PR1.

2.2 Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).[2]

  • Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His6-PR1 from the column using a linear gradient of 20-500 mM imidazole in a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl over 10 column volumes. Alternatively, a step elution with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole) can be used.

  • Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing pure PR1.

2.3 Size-Exclusion Chromatography (SEC)

  • Pool the purest fractions from the IMAC step and concentrate them to approximately 2-3 mL using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Equilibrate a Superdex 75 or similar SEC column with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Load the concentrated protein sample onto the SEC column.

  • Run the chromatography at a flow rate of 0.5 mL/min and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing highly pure, monomeric PR1.

  • Pool the pure fractions, determine the protein concentration using a spectrophotometer (A280), and store at -80°C.

Visualizations

Hypothetical Signaling Pathway of this compound

Photoregulin1_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates PR1 This compound PR1->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene PR1_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Transformation Transformation into E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression CellHarvest Cell Harvest & Lysis Expression->CellHarvest Clarification Lysate Clarification CellHarvest->Clarification IMAC Affinity Chromatography (IMAC) Clarification->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC SDSPAGE SDS-PAGE Analysis SEC->SDSPAGE Concentration Concentration Determination SDSPAGE->Concentration Storage Storage at -80°C Concentration->Storage FinalProduct Pure this compound Storage->FinalProduct

References

Application Notes and Protocols for In Situ Hybridization of Photoregulin1 mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique used to visualize the location and expression levels of a specific nucleic acid sequence within the context of intact tissue or cells.[1][2][3] This application note provides a detailed protocol for the detection of Photoregulin1 messenger RNA (mRNA) using in situ hybridization. The protocol is designed to be a comprehensive guide, from probe design to signal detection, and is adaptable for various tissue types.

Disclaimer: As of the last update, "this compound" is not a recognized standard gene name in public databases. Therefore, this protocol provides a robust, general framework for the in situ hybridization of a novel or proprietary mRNA target. Researchers must have the specific mRNA sequence of this compound to design the necessary probes. Key parameters, such as probe concentration and hybridization temperature, will need to be optimized based on the specific characteristics of the this compound transcript (e.g., GC content, expression level).

I. Probe Design and Synthesis for this compound mRNA

The specificity and sensitivity of in situ hybridization are highly dependent on the design of the probe.[4] For detecting this compound mRNA, antisense RNA probes labeled with digoxigenin (DIG) are recommended due to their high sensitivity and specificity.[1]

Key Considerations for Probe Design:

  • Probe Length: Probes should ideally be between 200 and 800 base pairs in length for optimal tissue penetration and signal intensity.

  • Sequence Selection: To ensure specificity for this compound, it is advisable to design probes that target the 3' untranslated region (3'UTR) of the mRNA. This region typically has lower sequence homology with other genes, reducing the risk of cross-hybridization.

  • GC Content: Aim for a GC content of 45-55% for stable hybridization.

  • Controls: It is essential to synthesize both an antisense probe (complementary to the mRNA) and a sense probe (identical to the mRNA) to serve as a negative control for specificity.

Protocol for Probe Synthesis:

  • Template Generation:

    • Amplify a 200-800 bp fragment of the this compound cDNA (preferably from the 3'UTR) using PCR.

    • Incorporate a T7 RNA polymerase promoter sequence into the reverse primer for the antisense probe and into the forward primer for the sense probe.

    • Purify the PCR product.

  • In Vitro Transcription:

    • Use the purified PCR product as a template for in vitro transcription with T7 RNA polymerase.

    • Incorporate DIG-labeled UTPs into the transcription reaction to label the RNA probe.

    • Treat the reaction with DNase to remove the DNA template.

  • Probe Purification:

    • Purify the labeled RNA probe using lithium chloride precipitation or spin columns.

    • Resuspend the probe in an RNase-free buffer and store at -80°C.

II. Experimental Protocol: In Situ Hybridization

This protocol is optimized for frozen tissue sections. For formalin-fixed paraffin-embedded (FFPE) tissues, additional deparaffinization and antigen retrieval steps are required.

A. Tissue Preparation

Proper tissue preparation is critical for preserving mRNA integrity and tissue morphology.

  • Tissue Fixation: Perfuse the animal with or immerse the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-16 hours at 4°C. The fixation time should be optimized for the specific tissue type.

  • Cryoprotection: Incubate the fixed tissue in 30% sucrose in PBS at 4°C until it sinks.

  • Embedding and Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut 10-20 µm thick sections on a cryostat and mount them on positively charged slides.

  • Storage: Store the slides at -80°C until use.

B. Pre-hybridization
  • Thaw and Dry: Bring the slides to room temperature for 30 minutes.

  • Post-fixation: Fix the sections with 4% PFA in PBS for 10 minutes at room temperature.

  • Washes: Wash the slides three times for 5 minutes each in PBS.

  • Acetylation: To reduce non-specific binding, incubate the slides in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes at room temperature.

  • Permeabilization: Treat the sections with Proteinase K (1-10 µg/mL in PBS) for 5-15 minutes at 37°C. The concentration and time must be optimized for each tissue type to ensure probe penetration without compromising tissue morphology.

  • Washes: Wash the slides twice for 5 minutes each in PBS.

  • Pre-hybridization: Incubate the slides in hybridization buffer (see Table 1) for 2-4 hours at the hybridization temperature in a humidified chamber.

C. Hybridization
  • Probe Preparation: Dilute the DIG-labeled this compound antisense and sense probes in hybridization buffer to a final concentration of 100-500 ng/mL. Heat the diluted probes to 80°C for 5 minutes and then place on ice.

  • Hybridization: Remove the pre-hybridization buffer and add the probe solution to the sections. Cover with a coverslip and incubate overnight (16-18 hours) at a calculated hybridization temperature (typically 55-65°C) in a humidified chamber.

D. Post-hybridization Washes

Stringent washes are crucial for removing non-specifically bound probes.

  • Low Stringency Wash: Wash the slides in 5X Saline-Sodium Citrate (SSC) buffer for 10 minutes at the hybridization temperature.

  • High Stringency Wash: Wash the slides in 0.2X SSC for 1 hour at a temperature 5-10°C above the hybridization temperature.

  • RNase A Treatment: To remove any remaining single-stranded, non-hybridized probe, incubate the slides in RNase A (20 µg/mL in 2X SSC) for 30 minutes at 37°C.

  • Final Washes: Wash in 2X SSC and then 0.2X SSC for 20 minutes each at room temperature.

E. Immunodetection of DIG-labeled Probe
  • Blocking: Incubate the slides in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT buffer - see Table 1) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2000), overnight at 4°C in a humidified chamber.

  • Washes: Wash the slides three times for 15 minutes each in MABT buffer.

  • Equilibration: Equilibrate the slides in detection buffer (see Table 1) for 10 minutes.

F. Signal Detection
  • Color Development: Incubate the slides in a solution of NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in detection buffer in the dark. Monitor the color development (a blue/purple precipitate) under a microscope. This can take from a few hours to overnight.

  • Stop Reaction: Stop the color development by washing the slides in PBS.

  • Counterstaining and Mounting: If desired, counterstain with Nuclear Fast Red. Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

III. Data Presentation

Quantitative data related to the protocol are summarized in the tables below for easy reference.

Table 1: Reagent Compositions

ReagentComponents
4% PFA in PBS 4g Paraformaldehyde, 100mL 1X PBS
Hybridization Buffer 50% Formamide, 5X SSC, 50 µg/mL Heparin, 1X Denhardt's solution, 0.1% Tween-20, 100 µg/mL Yeast tRNA, 100 µg/mL Salmon Sperm DNA
20X SSC 3M NaCl, 0.3M Sodium Citrate, pH 7.0
MABT Buffer 100mM Maleic acid, 150mM NaCl, 0.1% Tween-20, pH 7.5
Detection Buffer 100mM Tris-HCl (pH 9.5), 100mM NaCl, 50mM MgCl₂

Table 2: Summary of Incubation Times and Temperatures

StepReagent/ConditionTimeTemperature
Tissue Fixation 4% PFA4-16 hours4°C
Permeabilization Proteinase K5-15 minutes37°C
Pre-hybridization Hybridization Buffer2-4 hours55-65°C
Hybridization Probe in Hybridization Buffer16-18 hours55-65°C
High Stringency Wash 0.2X SSC1 hourHybridization Temp + 5-10°C
Antibody Incubation Anti-DIG-APOvernight4°C
Color Development NBT/BCIPHours to OvernightRoom Temperature

IV. Visualizations

Experimental Workflow

ISH_Workflow cluster_prep Tissue Preparation cluster_prehyb Pre-hybridization cluster_hyb Hybridization cluster_posthyb Post-hybridization Washes cluster_detection Signal Detection Fixation Tissue Fixation (4% PFA) Cryoprotection Cryoprotection (30% Sucrose) Fixation->Cryoprotection Sectioning Embedding & Sectioning (10-20 µm) Cryoprotection->Sectioning Postfix Post-fixation (4% PFA) Sectioning->Postfix Acetylation Acetylation Postfix->Acetylation Permeabilization Permeabilization (Proteinase K) Acetylation->Permeabilization Prehyb Pre-hybridization Permeabilization->Prehyb Hybridization Hybridization with DIG-labeled this compound Probe (Overnight) Prehyb->Hybridization LowStringency Low Stringency Wash (5X SSC) Hybridization->LowStringency HighStringency High Stringency Wash (0.2X SSC) LowStringency->HighStringency RNase RNase A Treatment HighStringency->RNase FinalWashes Final Washes RNase->FinalWashes Blocking Blocking FinalWashes->Blocking Antibody Anti-DIG-AP Incubation Blocking->Antibody ColorDev Color Development (NBT/BCIP) Antibody->ColorDev Mounting Counterstain & Mount ColorDev->Mounting

Caption: Experimental workflow for in situ hybridization of this compound mRNA.

Signaling Pathway

A signaling pathway diagram for this compound cannot be generated without information on its biological function, interactions, and the pathways in which it is involved. Researchers who have identified this compound should first characterize its function to elucidate the relevant signaling cascades.

To demonstrate the visualization capabilities, a generic signaling pathway is provided below. This is an example and does not represent the actual signaling pathway of this compound.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active translocates to nucleus DNA DNA TF_active->DNA This compound This compound Gene DNA->this compound induces transcription Ligand External Signal Ligand->Receptor

Caption: Example of a generic signaling pathway leading to gene expression.

References

Application Notes and Protocols for Utilizing Photoregulin1 in Retinal Organoid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photoregulin1

This compound (PR1) is a small molecule identified as a modulator of the rod photoreceptor transcription factor, nuclear receptor subfamily 2 group E member 3 (Nr2e3).[1][2] Nr2e3 plays a critical role in the terminal differentiation of rod photoreceptors, promoting the expression of rod-specific genes while simultaneously suppressing cone-specific gene expression. By modulating Nr2e3, Photoregulins can influence the genetic profile of photoreceptor cells.[1][2]

Initial studies have shown that PR1 can reduce the expression of rod-specific genes. This mechanism has been explored as a potential therapeutic strategy for retinitis pigmentosa (RP), a group of inherited retinal degenerative diseases. In mouse models of RP, treatment with PR1 was found to slow the progression of rod degeneration in vitro.[1] A structurally unrelated compound, Photoregulin3 (PR3), which is thought to act through a similar mechanism, has shown efficacy in preserving photoreceptor structure and function in in vivo mouse models of RP.

Important Note: As of the current date, there are no established or published protocols detailing the use of this compound for the de novo differentiation of retinal organoids from pluripotent stem cells. The primary research focus has been on its potential to prevent photoreceptor degeneration in developed retinal tissue. The following application notes and protocols are presented as a proposed research framework for investigating the effects of this compound on the maturation and photoreceptor subtype specification within existing retinal organoids.

Proposed Application: Modulating Photoreceptor Characteristics in Mature Retinal Organoids

This section outlines a potential application for using this compound to modulate the characteristics of photoreceptor cells within already differentiated retinal organoids. The primary research questions for such a study could include:

  • Does this compound treatment alter the ratio of rod to cone photoreceptors in mature retinal organoids?

  • Can this compound influence the expression of key phototransduction genes in the photoreceptors of retinal organoids?

  • Does this compound treatment affect the survival of photoreceptors in long-term retinal organoid cultures?

Experimental Workflow for this compound Treatment of Retinal Organoids

G cluster_0 Retinal Organoid Culture cluster_1 This compound Treatment cluster_2 Analysis cluster_3 Analytical Methods RO_Culture Culture retinal organoids to mature stage (e.g., Day 150+) Characterization1 Baseline Characterization (Day 150) RO_Culture->Characterization1 Harvest subset of organoids Treatment Treat remaining organoids with this compound (e.g., 1-10 µM) or Vehicle Control (DMSO) Incubation Incubate for a defined period (e.g., 14-28 days) Treatment->Incubation Harvest Harvest organoids post-treatment Analysis Perform multi-modal analysis Harvest->Analysis qPCR qRT-PCR for gene expression Analysis->qPCR IHC Immunohistochemistry for protein localization Analysis->IHC WB Western Blot for protein quantification Analysis->WB

Caption: Experimental workflow for treating mature retinal organoids with this compound.

Detailed Experimental Protocol

This protocol is a hypothetical procedure for treating mature retinal organoids with this compound to assess its impact on photoreceptor gene and protein expression.

1. Materials and Reagents:

  • Mature retinal organoids (Day 150 or later)

  • Retinal organoid maturation medium

  • This compound (PR1) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well suspension culture plates

  • Standard laboratory equipment for cell culture, molecular biology, and histology

2. Preparation of Treatment Media:

  • Thaw the this compound stock solution.

  • Prepare fresh treatment media on the day of use.

  • For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in pre-warmed retinal organoid maturation medium.

  • Prepare a vehicle control medium by adding the same volume of DMSO to the maturation medium (e.g., 1 µL of DMSO per 1 mL of medium).

  • Prepare a range of PR1 concentrations if a dose-response study is desired (e.g., 1 µM, 5 µM, 10 µM).

3. Treatment of Retinal Organoids:

  • Transfer individual mature retinal organoids to separate wells of a multi-well suspension culture plate.

  • Carefully remove the existing culture medium from each well.

  • Add the prepared this compound treatment medium or vehicle control medium to the respective wells.

  • Incubate the organoids at 37°C and 5% CO2.

  • Perform a half-media change every 2-3 days with freshly prepared treatment or control media.

  • Continue the treatment for a predetermined duration (e.g., 14 or 28 days).

4. Harvesting and Processing of Organoids:

  • At the end of the treatment period, harvest the organoids.

  • For gene expression analysis (qRT-PCR), wash the organoids in PBS, and then process for RNA extraction using a suitable kit.

  • For protein analysis (Western Blot), wash the organoids in PBS and lyse them in RIPA buffer with protease inhibitors.

  • For histological analysis (Immunohistochemistry), fix the organoids in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions, and then embed in OCT for cryosectioning.

5. Analysis:

  • qRT-PCR: Analyze the expression of key photoreceptor genes.

    • Rod-specific: NRL, NR2E3, RHO

    • Cone-specific: ARR3, OPN1SW, OPN1MW/LW

    • Housekeeping genes for normalization: GAPDH, ACTB

  • Immunohistochemistry: Perform immunofluorescence staining on cryosections to visualize the localization and abundance of photoreceptor proteins.

    • Rod markers: Rhodopsin (RHO), NRL

    • Cone markers: Cone Arrestin (ARR3), S-opsin, L/M-opsin

    • General photoreceptor markers: CRX, Recoverin

  • Western Blot: Quantify the total protein levels of key photoreceptor markers.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a structured format for clear comparison.

Table 1: Quantitative Real-Time PCR (qRT-PCR) Data Summary

Gene TargetTreatment GroupFold Change (vs. Vehicle)p-value
Rod Markers
NRLThis compound (10 µM)
NR2E3This compound (10 µM)
RHOThis compound (10 µM)
Cone Markers
ARR3This compound (10 µM)
OPN1SWThis compound (10 µM)
OPN1MW/LWThis compound (10 µM)

Table 2: Protein Quantification Summary (from Western Blot or Image Analysis)

Protein TargetTreatment GroupRelative Protein Level (vs. Vehicle)p-value
Rod Markers
RHOThis compound (10 µM)
NRLThis compound (10 µM)
Cone Markers
ARR3This compound (10 µM)

Proposed Signaling Pathway of this compound in Photoreceptor Differentiation

The following diagram illustrates the hypothesized mechanism of action of this compound within the context of the photoreceptor differentiation pathway.

G cluster_0 Photoreceptor Precursor Cell cluster_1 Rod Differentiation Pathway cluster_2 Cone Differentiation Pathway cluster_3 External Modulation PR_Precursor Photoreceptor Precursor NRL NRL PR_Precursor->NRL Cone_Genes Cone-specific genes (e.g., OPN1SW) PR_Precursor->Cone_Genes NR2E3 NR2E3 NRL->NR2E3 Rod_Genes Rod-specific genes (e.g., RHO) NR2E3->Rod_Genes NR2E3->Cone_Genes Suppresses PR1 This compound PR1->NR2E3 Inhibits

Caption: Proposed mechanism of this compound action on the photoreceptor differentiation pathway.

Conclusion

This compound represents a novel tool for probing the molecular mechanisms of photoreceptor differentiation and survival. While its application in the initial differentiation of retinal organoids is yet to be explored, its known function as an Nr2e3 modulator makes it a valuable compound for studying photoreceptor plasticity and gene regulation in mature organoid systems. The protocols and frameworks provided here offer a starting point for researchers to investigate the potential of this compound in the context of retinal organoid research and drug discovery for retinal diseases. Further research is necessary to fully elucidate its effects and optimize its use in these advanced in vitro models.

References

Application Notes and Protocols: High-Throughput Screening with Channelrhodopsin-2

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Photoregulatory Protein

Note on "Photoregulin1": Initial searches for a specific molecule named "this compound" did not yield a corresponding, scientifically recognized optogenetic tool. Therefore, these application notes utilize Channelrhodopsin-2 (ChR2) as a representative and widely-used photoregulatory protein to illustrate the principles and protocols of high-throughput screening (HTS) in this context. ChR2 is a light-gated ion channel that has become a cornerstone of optogenetics and serves as an excellent model for such applications.

Introduction

Channelrhodopsin-2 (ChR2) is a light-gated, non-selective cation channel originally isolated from the green alga Chlamydomonas reinhardtii.[1] Upon illumination with blue light (peak activation ~470 nm), ChR2 undergoes a conformational change, opening a channel pore that allows the influx of cations, including Na+, K+, and Ca2+.[2][3] This influx leads to depolarization of the cell membrane, which in excitable cells can trigger action potentials with millisecond precision. In non-excitable cells, the induced cation influx, particularly of Ca2+, can activate a variety of downstream signaling pathways.

The ability to control cellular activity with light makes ChR2 and its variants powerful tools for drug discovery and toxicology screening in a high-throughput format. HTS assays based on ChR2 allow for the rapid screening of large compound libraries to identify modulators of ion channels and other cellular processes that are responsive to changes in membrane potential or intracellular cation concentrations.

Principle of ChR2-Based HTS Assays

ChR2-based HTS assays leverage the precise temporal and spatial control offered by light to stimulate cells. Cells stably or transiently expressing ChR2 are plated in multi-well formats (e.g., 384- or 1536-well plates). Test compounds are added to the wells, and then the cells are stimulated with blue light. The cellular response to this light-induced activation, and its modulation by the test compounds, is measured using a high-throughput compatible readout, such as changes in intracellular calcium concentration (via fluorescent dyes) or membrane potential, or by using automated patch-clamp systems.

The primary advantages of using ChR2 in HTS include:

  • High Temporal Precision: Light provides instantaneous and precise control over channel opening and cell stimulation.

  • Non-Invasive Stimulation: Light stimulation avoids the complications associated with chemical or electrical stimulation methods.

  • Targeted Activation: When combined with cell-type-specific promoters, ChR2 expression can be restricted to specific cell populations.

  • Versatility: ChR2 can be expressed in a wide range of cell types, both excitable and non-excitable, to study various biological processes.

Data Presentation: Assay Performance and Compound Potency

The quality and reliability of an HTS assay are determined by key statistical parameters. The Z'-factor is a widely used metric that reflects the separation between the high (positive) and low (negative) controls, and a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][5] The signal-to-background (S/B) ratio provides a measure of the dynamic range of the assay.

Once an assay is validated, it can be used to determine the potency of test compounds, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Table 1: Representative HTS Assay Validation Parameters

ParameterValueInterpretation
Z'-Factor0.82Excellent assay quality, well-separated controls.
Signal-to-Background (S/B)49High dynamic range, robust signal.
Coefficient of Variation (%CV)< 15%Low variability across the plate.

Table 2: Example IC50 Values for Known Ion Channel Blockers in a ChR2-Ca2+ Influx Assay

CompoundTarget Ion ChannelIC50 (µM)
NifedipineL-type Ca2+ channel0.5
TetrodotoxinVoltage-gated Na+ channel0.1
VerapamilL-type Ca2+ channel1.2
QuinidineMultiple channels5.8

Note: The values in Table 2 are representative and will vary depending on the specific cell line, ChR2 variant, and assay conditions.

Signaling Pathways and Experimental Workflows

ChR2 Mechanism of Action and Downstream Signaling

The primary signaling event initiated by ChR2 activation is cation influx leading to membrane depolarization. The influx of Ca2+ is particularly significant as it can act as a second messenger to trigger a cascade of intracellular events.

ChR2_Signaling_Pathway cluster_membrane Cell Membrane BlueLight Blue Light (470 nm) ChR2 Channelrhodopsin-2 (Closed State) BlueLight->ChR2 Activation ChR2_Open Channelrhodopsin-2 (Open State) Depolarization Membrane Depolarization ChR2_Open->Depolarization CaInflux Ca2+ Influx ChR2_Open->CaInflux Cations Na+, K+, Ca2+ Cations->ChR2_Open Influx AP Action Potential (in excitable cells) Depolarization->AP Downstream Downstream Ca2+-dependent Signaling Events (e.g., Gene Expression, Neurotransmitter Release) CaInflux->Downstream

Caption: ChR2 activation by blue light leads to cation influx, causing membrane depolarization and downstream signaling.

High-Throughput Screening Workflow

A typical HTS campaign using ChR2 involves several automated steps, from cell plating to data analysis.

HTS_Workflow Start Start CellPlating 1. Plate ChR2-expressing cells in 384-well plates Start->CellPlating Incubation1 2. Incubate (24h) CellPlating->Incubation1 DyeLoading 3. Load with Ca2+ indicator dye (e.g., Fluo-4 AM) Incubation1->DyeLoading CompoundAddition 4. Add test compounds and controls (robotics) DyeLoading->CompoundAddition Incubation2 5. Incubate with compounds CompoundAddition->Incubation2 HTSReader 6. HTS Plate Reader (e.g., FLIPR) Incubation2->HTSReader DataAcq 7. Measure fluorescence before and after stimulation HTSReader->DataAcq LightStim Light Stimulation (470 nm LED array) LightStim->HTSReader Analysis 8. Data Analysis: Calculate Z', S/B, IC50 DataAcq->Analysis End End Analysis->End

Caption: Automated workflow for a ChR2-based high-throughput screening assay.

Experimental Protocols

Protocol 1: ChR2-Mediated Calcium Influx Assay in HEK293 Cells

This protocol describes a fluorescence-based HTS assay to identify inhibitors of ChR2-mediated calcium influx in a 384-well format.

Materials:

  • HEK293 cell line stably expressing ChR2(H134R)-eYFP

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • 384-well black-walled, clear-bottom assay plates

  • Test compounds and controls (e.g., a known inhibitor and DMSO)

  • Fluorescence Imaging Plate Reader (FLIPR) or similar HTS instrument with a 470 nm LED array

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-ChR2 cells under standard conditions (37°C, 5% CO2).

    • Harvest cells and resuspend in culture medium to a density of 250,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X dye loading solution in Assay Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the 2X dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates by diluting test compounds and controls in Assay Buffer to a 4X final concentration.

    • Using an automated liquid handler, transfer 10 µL of the 4X compound solution to the corresponding wells of the cell plate. The final volume in each well is now 30 µL.

    • Incubate the plate for 15-30 minutes at room temperature.

  • HTS Measurement (FLIPR):

    • Set up the FLIPR instrument to measure fluorescence (Excitation: 488 nm, Emission: 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Apply a light stimulus using the built-in 470 nm LEDs (e.g., 1-second pulse at 5 mW/mm²).

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to controls (e.g., 0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known blocker).

    • Calculate Z'-factor and S/B ratio to validate the assay run.

    • For active compounds, generate dose-response curves and calculate IC50 values.

Protocol 2: Automated Patch Clamp (APC) Assay for ChR2 Modulators

This protocol outlines a higher-content HTS approach using an automated patch-clamp system to directly measure ChR2-mediated currents.

Materials:

  • CHO cell line stably expressing a ChR2 variant

  • Cell culture reagents

  • Automated patch-clamp system (e.g., Nanion SyncroPatch 384PE, Sophion Qube 384) with an integrated light stimulation module.

  • APC recording chips (e.g., 384-well single-hole or multi-hole)

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • Test compounds and controls.

Procedure:

  • Cell Preparation:

    • Culture CHO-ChR2 cells to 70-80% confluency.

    • Harvest cells using an enzyme-free dissociation buffer to ensure membrane integrity.

    • Wash and resuspend the cells in the External Solution at a concentration of 1-5 million cells/mL.

    • Maintain the cell suspension on the APC instrument's cell hotel with gentle stirring.

  • APC System Setup and Run:

    • Prime the system's fluidics with External and Internal solutions.

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform the following steps for each well:

      • Dispense cell suspension to the recording chip.

      • Apply suction to capture a cell and form a giga-ohm seal.

      • Rupture the cell membrane to achieve whole-cell configuration.

      • Apply a pre-compound voltage-clamp protocol to establish a baseline.

      • Add the test compound and incubate for 3-5 minutes.

      • Apply the light stimulation protocol.

  • Light Stimulation and Recording Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of blue light pulses (e.g., 10 ms to 500 ms duration) of defined intensity.

    • Record the inward current generated during the light pulse.

    • Repeat the light stimulation in the presence of the test compound.

  • Data Analysis:

    • Measure the peak and steady-state photocurrent amplitude for each well.

    • Calculate the percentage of current inhibition or potentiation caused by the test compound relative to the pre-compound reading.

    • Apply quality control filters based on seal resistance, holding current, and series resistance.

    • Generate dose-response curves for active compounds and determine IC50/EC50 values.

Conclusion

The use of photoregulatory proteins like Channelrhodopsin-2 provides a robust and versatile platform for high-throughput screening. By enabling precise, non-invasive control of cellular activity, ChR2-based assays facilitate the discovery of novel modulators of ion channels and other drug targets. The protocols outlined here for both fluorescence-based and automated electrophysiology assays provide a framework for developing and validating high-quality HTS campaigns, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols for In Vivo Delivery of Photoregulin1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on established methodologies for the in vivo delivery of photoreactive proteins and compounds in animal models. As of November 2025, specific information regarding a protein named "Photoregulin1" is not available in the public domain. Therefore, "this compound" is treated as a hypothetical photoreactive protein for the purpose of this guide. The protocols and data presented are illustrative and should be adapted based on the specific properties of the molecule of interest.

Introduction

Photoreactive proteins offer unprecedented spatiotemporal control over biological processes. Their activation by a specific wavelength of light allows for targeted therapeutic intervention and detailed study of cellular signaling. This document provides a comprehensive guide for the in vivo delivery of a hypothetical photoreactive protein, this compound, in animal models relevant to dermatological and ophthalmological research. The protocols are designed for researchers, scientists, and drug development professionals.

Application Note 1: Topical Delivery of this compound for Dermatological Applications in a Mouse Model of Photodamage

Objective: To provide a framework for the topical application of this compound to investigate its potential therapeutic effects on UVB-induced skin photodamage in mice.

Background: Animal models of photodamage are crucial for understanding the molecular and cellular responses of skin to UV irradiation.[1][2] Mouse strains such as C57BL/6J and SKH-1 are commonly used as they exhibit features resembling human photodamage, including epidermal thickening and inflammation.[1][3] Topical delivery is a non-invasive method for administering therapeutics directly to the skin, minimizing systemic exposure.

Experimental Design: This protocol outlines the topical application of a liposomal formulation of this compound to the dorsal skin of C57BL/6J mice following UVB-induced photodamage. The activation of this compound is achieved through a targeted light source.

Quantitative Data Summary

The following table presents hypothetical data from a study evaluating different topical formulations of this compound.

Table 1: Comparison of Topical this compound Cream Formulations

Formulation IDVehicleThis compound Concentration (mg/mL)Skin Penetration Depth (µm) (Mean ± SD)Reduction in Erythema Score (%) (Mean ± SD)
PR1-Lipo-0.5Liposomal0.5150 ± 2530 ± 5
PR1-Lipo-1.0Liposomal1.0210 ± 3055 ± 8
PR1-Gel-1.0Hydrogel1.080 ± 1520 ± 4
Vehicle-LipoLiposomal005 ± 2
Experimental Protocol: Topical Delivery and Activation

Materials:

  • This compound liposomal formulation

  • C57BL/6J mice (8-10 weeks old)

  • UVB light source

  • LED light source for activation (e.g., 365 nm, wavelength to be determined by this compound's properties)[4]

  • Anesthetic (e.g., isoflurane)

  • Depilatory cream

  • Calipers

  • Topical antiseptic (e.g., povidone-iodine)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane.

    • Remove the hair from a 2x2 cm area on the dorsal skin using a depilatory cream.

    • Clean the area with a topical antiseptic.

  • UVB-Induced Photodamage:

    • Expose the shaved dorsal skin to a controlled dose of UVB radiation to induce photodamage. The specific dose should be optimized based on the desired level of damage.

  • Topical Application of this compound:

    • 24 hours post-UVB exposure, apply a defined volume (e.g., 100 µL) of the this compound liposomal formulation evenly to the photodamaged skin area.

  • Photoactivation of this compound:

    • Allow the formulation to penetrate the skin for a predetermined time (e.g., 1 hour).

    • Anesthetize the mice and immobilize them.

    • Irradiate the treatment area with the specific wavelength of light required to activate this compound (e.g., 365 nm LED) for a defined duration and intensity.

  • Post-Treatment Analysis:

    • Monitor the animals for any adverse reactions.

    • At selected time points (e.g., 24, 48, 72 hours post-activation), assess skin parameters such as erythema, edema, and epidermal thickness.

    • For histological analysis, euthanize the animals and collect skin biopsies.

Visualization of Experimental Workflow

G cluster_prep Animal Preparation cluster_induction Photodamage Induction cluster_treatment Treatment and Activation cluster_analysis Post-Treatment Analysis anesthesia1 Anesthetize Mouse shave Shave Dorsal Skin anesthesia1->shave uvb UVB Irradiation shave->uvb Induce Damage apply Topical Application of this compound uvb->apply 24h Post-UVB activate Light Activation apply->activate monitor Monitor Animal activate->monitor assess Assess Skin Parameters monitor->assess biopsy Collect Skin Biopsy assess->biopsy

Caption: Workflow for Topical Delivery of this compound.

Application Note 2: Intravitreal Delivery of this compound for Ocular Applications in a Mouse Model of Retinal Phototoxicity

Objective: To describe a protocol for the intravitreal injection of this compound to study its effects on light-induced retinal damage in mice.

Background: Intravitreal injection is a common method for delivering therapeutics to the posterior segment of the eye. Animal models of retinal phototoxicity, often using albino mice or rats, are used to investigate retinal degenerative diseases. This protocol details the administration of this compound directly into the vitreous humor, followed by light activation to target retinal cells.

Quantitative Data Summary

The following table presents hypothetical data on the biodistribution and efficacy of intravitreally injected this compound.

Table 2: Biodistribution and Efficacy of Intravitreally Injected this compound

Time Post-InjectionThis compound Concentration in Retina (ng/mg tissue) (Mean ± SD)Photoreceptor Cell Viability (%) (Mean ± SD)
6 hours50.2 ± 7.595 ± 4
24 hours25.8 ± 4.188 ± 6
48 hours10.1 ± 2.375 ± 9
Vehicle Control (24h)060 ± 8
Experimental Protocol: Intravitreal Injection and Activation

Materials:

  • This compound solution in a sterile, isotonic buffer

  • Albino mice (e.g., BALB/c) (8-10 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine hydrochloride (0.5%)

  • Povidone-iodine solution (5%)

  • Microsyringe (e.g., Hamilton syringe) with a 33-gauge needle

  • Dissecting microscope

  • LED light source with appropriate wavelength for activation

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.

    • Place the mouse on a heating pad to maintain body temperature.

    • Under a dissecting microscope, apply one drop of topical proparacaine to the cornea.

    • Clean the ocular surface with povidone-iodine solution and rinse with sterile saline.

  • Intravitreal Injection:

    • Load the microsyringe with the desired volume of this compound solution (e.g., 1 µL).

    • Gently proptose the eye.

    • Using the 33-gauge needle, carefully insert it through the sclera into the vitreous cavity, about 1-2 mm posterior to the limbus, avoiding the lens.

    • Slowly inject the solution into the vitreous. Hold the needle in place for 10-15 seconds to prevent reflux.

    • Slowly withdraw the needle and apply a topical antibiotic ointment.

  • Photoactivation of this compound:

    • At a predetermined time post-injection (e.g., 4 hours), re-anesthetize the mouse.

    • Use a specialized ophthalmic light delivery system to irradiate the retina with the activating wavelength of light for a specific duration.

  • Post-Treatment Analysis:

    • Monitor the animals for any signs of ocular inflammation or distress.

    • At desired time points, perform functional assessments like electroretinography (ERG) or structural assessments like optical coherence tomography (OCT).

    • For histological analysis, euthanize the animals, enucleate the eyes, and process for sectioning and staining.

Visualization of Experimental Workflow

G cluster_prep Animal Preparation cluster_injection Intravitreal Injection cluster_activation Photoactivation cluster_analysis Post-Treatment Analysis anesthesia Anesthetize Mouse ocular_prep Ocular Surface Prep anesthesia->ocular_prep injection Inject this compound ocular_prep->injection light_delivery Deliver Activating Light to Retina injection->light_delivery 4h Post-Injection monitor Monitor Animal light_delivery->monitor functional_analysis Functional Analysis (ERG) monitor->functional_analysis structural_analysis Structural Analysis (OCT) functional_analysis->structural_analysis histology Histological Analysis structural_analysis->histology

Caption: Workflow for Intravitreal Delivery of this compound.

Application Note 3: Systemic Delivery of this compound via Liposomal Nanoparticles

Objective: To provide a protocol for the systemic administration of this compound encapsulated in liposomes for studying its biodistribution and potential effects in internal tissues.

Background: Encapsulating proteins in nanoparticles like liposomes can protect them from degradation in the bloodstream, prolong circulation time, and potentially target specific tissues. Systemic delivery is necessary when the target tissue is not easily accessible by local administration.

Quantitative Data Summary

The following table shows hypothetical pharmacokinetic parameters for systemically administered this compound.

Table 3: Pharmacokinetic Parameters of Systemically Delivered this compound

FormulationHalf-life (t½) (hours)Cmax (ng/mL)AUC (ng·h/mL)
Free this compound1.5 ± 0.3500 ± 801200 ± 200
Liposomal this compound12.2 ± 2.11200 ± 15015000 ± 1800
Experimental Protocol: Liposome Preparation and Systemic Administration

Materials:

  • This compound

  • Lipids (e.g., DMPC, cholesterol, DSPE-PEG2000)

  • Organic solvent (e.g., chloroform/methanol)

  • Hydration buffer (e.g., sterile saline)

  • Rotary evaporator

  • Extruder

  • Mice (specify strain)

  • Syringes and needles for intravenous injection (e.g., 27-30 gauge)

Procedure:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids in an organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with a solution of this compound in a suitable buffer.

    • Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a specific diameter.

  • Systemic Administration:

    • Anesthetize the mouse or use a restraining device.

    • Administer the liposomal this compound suspension via intravenous injection into the tail vein. The volume should not exceed 5 ml/kg for a bolus injection.

  • Photoactivation:

    • For superficial target tissues, external light sources can be used.

    • For deeper tissues, more advanced light delivery methods such as implantable optical fibers or upconverting nanoparticles may be required.

  • Biodistribution Analysis:

    • At various time points after administration, collect blood samples.

    • Euthanize the animals and harvest major organs (liver, spleen, kidney, lungs, heart, and target tissue).

    • Homogenize the tissues and quantify the concentration of this compound using methods like ELISA or mass spectrometry.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the light-activation of this compound, leading to a therapeutic effect such as the reduction of inflammation.

G cluster_activation Photoactivation cluster_signaling Downstream Signaling Cascade cluster_response Cellular Response light Light (Specific Wavelength) pr1_inactive This compound (Inactive) light->pr1_inactive Activation pr1_active This compound (Active) pr1_inactive->pr1_active receptor Cell Surface Receptor pr1_active->receptor Binds adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor (e.g., Nrf2) kinase2->tf nucleus Nucleus tf->nucleus gene_exp Anti-inflammatory Gene Expression nucleus->gene_exp effect Therapeutic Effect (Reduced Inflammation) gene_exp->effect

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols for Photoregulin1 Treatment of Retinal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoregulin1 (PR1) is a novel photosensitive molecule with potential therapeutic applications in retinal diseases. Its ability to be activated by specific wavelengths of light allows for precise spatiotemporal control of its activity, offering a targeted approach to modulating retinal cell function. These application notes provide a detailed experimental workflow and protocols for treating both retinal explant cultures and dissociated retinal cell cultures with this compound. The described methods are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of PR1 in in vitro retinal models.

Data Summary

The following tables summarize hypothetical quantitative data from experiments treating retinal cultures with this compound. These tables are provided as templates for researchers to structure their own experimental findings.

Table 1: Effect of this compound on Photoreceptor Survival in Retinal Explant Cultures

Treatment GroupConcentration (µM)Light Exposure% TUNEL Positive Cells (Mean ± SD)% Rhodopsin Positive Area (Mean ± SD)
Vehicle Control (DMSO)-Dark15.2 ± 2.585.3 ± 5.1
Vehicle Control (DMSO)-Light14.8 ± 2.184.9 ± 4.8
This compound1Dark14.5 ± 2.383.7 ± 5.5
This compound1Light5.1 ± 1.265.2 ± 6.3

*p < 0.05 compared to vehicle control with light exposure.

Table 2: Effect of this compound on Retinal Ganglion Cell (RGC) Neurite Outgrowth in Dissociated Retinal Cultures

Treatment GroupConcentration (µM)Light ExposureAverage Neurite Length (µm, Mean ± SD)Number of Primary Neurites per RGC (Mean ± SD)
Vehicle Control (DMSO)-Dark50.3 ± 8.73.1 ± 0.8
Vehicle Control (DMSO)-Light49.8 ± 9.13.0 ± 0.7
This compound1Dark51.2 ± 8.93.2 ± 0.9
This compound1Light85.6 ± 12.44.5 ± 1.1

*p < 0.05 compared to vehicle control with light exposure.

Experimental Protocols

Protocol 1: Preparation and Culture of Mouse Retinal Explants

This protocol describes the preparation of retinal explants from mice for subsequent treatment with this compound.

Materials:

  • Adult C57BL/6 mice

  • Hank's Balanced Salt Solution (HBSS)

  • Explant culture medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% N2 supplement, 1 mM L-glutamine, and 1% penicillin/streptomycin.

  • 0.4 µm cell culture inserts

  • 6-well culture plates

  • Surgical instruments (forceps, scissors)

  • Dissection microscope

Procedure:

  • Euthanize the mouse according to institutional guidelines.

  • Enucleate the eyes and place them in a petri dish containing cold HBSS.

  • Under a dissection microscope, make a circumferential incision at the limbus to separate the anterior segment, lens, and vitreous body.

  • Carefully remove the retina from the RPE/choroid/sclera eyecup.

  • Create four radial relaxing incisions to flatten the retina.

  • Place a 0.4 µm cell culture insert membrane-down onto the flattened retina and gently lift to adhere the retina to the membrane.

  • Place the insert with the retina (ganglion cell layer up) into a well of a 6-well plate containing 1 mL of pre-warmed explant culture medium.

  • Incubate the retinal explants at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Treatment of Retinal Explants with this compound

This protocol details the procedure for treating retinal explants with this compound and activating it with light.

Materials:

  • Cultured retinal explants (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Explant culture medium

  • LED light source with a specific wavelength for this compound activation (e.g., cyan light, ~480 nm)

Procedure:

  • Prepare the this compound treatment medium by diluting the stock solution in fresh explant culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle control group with the same concentration of DMSO.

  • Carefully replace the medium in the wells containing the retinal explants with 1 mL of the prepared treatment or vehicle medium.

  • Incubate the explants for 30 minutes at 37°C to allow for compound penetration.[1]

  • For light activation, expose the designated plates to the LED light source for a specified duration and intensity. The exact parameters will depend on the photoswitch characteristics of this compound and should be optimized. For example, expose to cyan light at a power density of 2 mW/mm².[1]

  • Keep the "dark" control plates protected from light.

  • Following light exposure, return the plates to the incubator for the desired experimental duration (e.g., 24-72 hours).

  • At the end of the experiment, the retinal explants can be fixed for immunohistochemistry or processed for biochemical analysis.

Protocol 3: Preparation and Culture of Dissociated Retinal Cells

This protocol describes the isolation and culture of dissociated retinal cells, including retinal ganglion cells (RGCs).

Materials:

  • P6-P8 mouse pups

  • Papain dissociation system

  • Dissociation medium: Neurobasal-A medium with B27 supplement, L-glutamine, and penicillin/streptomycin.

  • Poly-D-lysine and laminin-coated culture plates

  • Surgical instruments

Procedure:

  • Euthanize mouse pups according to institutional guidelines.

  • Dissect the retinas in a similar manner to the explant protocol.

  • Digest the retinas using a papain dissociation system according to the manufacturer's instructions.

  • Gently triturate the digested tissue to create a single-cell suspension.

  • Plate the cells on poly-D-lysine and laminin-coated plates in dissociation medium.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

Protocol 4: Treatment of Dissociated Retinal Cells with this compound

This protocol outlines the treatment of dissociated retinal cell cultures with this compound.

Materials:

  • Cultured dissociated retinal cells (from Protocol 3)

  • This compound stock solution (in DMSO)

  • Dissociation medium

  • LED light source

Procedure:

  • After allowing the cells to adhere and extend neurites for a desired period (e.g., 24 hours), replace the medium with fresh medium containing this compound or vehicle control at the desired concentration.

  • Incubate for 30 minutes at 37°C.[1]

  • Expose the designated plates to the light source for activation, while keeping control plates in the dark.

  • Return the plates to the incubator for the desired experimental duration.

  • At the end of the experiment, fix the cells for immunocytochemistry to assess neurite outgrowth or cell survival.

Visualizations

experimental_workflow cluster_explant Retinal Explant Workflow cluster_dissociated Dissociated Cell Workflow explant_dissection Retina Dissection & Explant Preparation explant_culture Explant Culture (37°C, 5% CO2) explant_dissection->explant_culture explant_treatment This compound Treatment (e.g., 1 µM) explant_culture->explant_treatment explant_activation Light Activation (e.g., Cyan Light) explant_treatment->explant_activation explant_incubation Post-Treatment Incubation explant_activation->explant_incubation explant_analysis Analysis (Immunohistochemistry, Western Blot) explant_incubation->explant_analysis dissociated_dissection Retina Dissection & Dissociation dissociated_culture Cell Culture on Coated Plates dissociated_dissection->dissociated_culture dissociated_treatment This compound Treatment (e.g., 1 µM) dissociated_culture->dissociated_treatment dissociated_activation Light Activation (e.g., Cyan Light) dissociated_treatment->dissociated_activation dissociated_incubation Post-Treatment Incubation dissociated_activation->dissociated_incubation dissociated_analysis Analysis (Immunocytochemistry, Viability Assays) dissociated_incubation->dissociated_analysis

Caption: Experimental workflows for treating retinal cultures.

putative_photoregulin1_pathway cluster_phototransduction Putative this compound Signaling Pathway light Light (Specific Wavelength) pr1 This compound (Inactive) light->pr1 Activation pr1_active This compound (Active) pr1->pr1_active downstream_effector Downstream Effector (e.g., Ion Channel, Enzyme) pr1_active->downstream_effector Modulation second_messenger Second Messenger Cascade (e.g., cGMP, Ca2+) downstream_effector->second_messenger cellular_response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) second_messenger->cellular_response

Caption: Putative signaling pathway for this compound.

References

Application Notes and Protocols: Electrophysiology Recording from Photoregulin1-Treated Retinal Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The retina is a complex neural tissue responsible for detecting light and initiating the process of vision. Understanding the intricate signaling cascades within the retina is paramount for the development of novel therapeutics for ocular diseases. Photoregulin1 is a novel, photo-sensitive compound under investigation for its potential to modulate retinal signaling pathways. These application notes provide detailed protocols for assessing the effects of this compound on retinal tissue using ex vivo electroretinography (ERG) and multielectrode array (MEA) recordings.

The protocols outlined herein are designed to be comprehensive, guiding the user from tissue preparation to data acquisition and analysis. The provided data tables offer a template for summarizing quantitative results, and the diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow, and the logical framework of the study.

Proposed Signaling Pathway of this compound

This compound is hypothesized to be a photo-activated modulator of the phototransduction cascade within photoreceptor cells. Upon exposure to specific wavelengths of light, this compound is believed to undergo a conformational change that allows it to bind to and potentiate the activity of phosphodiesterase 6 (PDE6). This leads to an accelerated breakdown of cyclic guanosine monophosphate (cGMP), resulting in the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell. This enhanced light sensitivity at the level of the photoreceptors is expected to propagate through the retinal circuitry, influencing the firing patterns of retinal ganglion cells (RGCs).

Photoregulin1_Signaling_Pathway cluster_photoreceptor Photoreceptor Outer Segment Light Light Rhodopsin Rhodopsin Light->Rhodopsin activates Photoregulin1_inactive This compound (Inactive) Light->Photoregulin1_inactive activates Transducin Transducin (Gαt) Rhodopsin->Transducin activates PDE6 PDE6 Transducin->PDE6 activates cGMP cGMP PDE6->cGMP catalyzes GMP 5'-GMP cGMP->GMP hydrolysis IonChannel cGMP-gated Ion Channel (Closed) cGMP->IonChannel keeps open (in dark) Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization leads to Photoregulin1_active This compound (Active) Photoregulin1_inactive->Photoregulin1_active Photoregulin1_active->PDE6 potentiates

Caption: Proposed signaling pathway of this compound in photoreceptor cells.

Experimental Protocols

Ex Vivo Electroretinography (ERG)

The ex vivo ERG allows for the assessment of the global electrical response of the isolated retina to light stimulation.[1][2][3][4]

Materials:

  • Dissection microscope

  • Perfusion system with Ames' medium supplemented with 95% O2 / 5% CO2

  • ERG recording chamber with electrodes[3]

  • Differential amplifier and data acquisition system

  • Light source for stimulation

  • This compound stock solution

  • Control vehicle solution

Protocol:

  • Animal Preparation: Dark-adapt the animal for at least 12 hours prior to the experiment. All subsequent procedures should be performed under dim red light.

  • Retina Dissection:

    • Euthanize the animal according to approved institutional protocols.

    • Enucleate the eyes and place them in chilled, oxygenated Ames' medium.

    • Under a dissection microscope, make an incision at the limbus and remove the cornea and lens.

    • Carefully separate the retina from the retinal pigment epithelium (RPE) and sclera.

    • Make four radial incisions to flatten the retina.

  • Mounting the Retina:

    • Transfer the isolated retina to the ERG recording chamber with the photoreceptor side facing up.

    • Gently position the retina over the recording electrode.

    • Start the perfusion with heated (32-34°C) and oxygenated Ames' medium at a constant rate.

  • Recording:

    • Allow the retina to equilibrate for 20-30 minutes.

    • Record baseline light-evoked responses using a series of light flashes of increasing intensity.

    • Introduce this compound or vehicle control into the perfusion medium at the desired concentration.

    • After a 15-minute incubation period, record the light-evoked responses again.

  • Data Analysis:

    • Measure the amplitude of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) for each light intensity.

    • Compare the pre- and post-treatment amplitudes to determine the effect of this compound.

Multielectrode Array (MEA) Recording

MEA recordings provide high-throughput analysis of the spiking activity of individual retinal ganglion cells (RGCs), the output neurons of the retina.

Materials:

  • MEA system with an integrated microscope and light stimulator

  • Perforated MEA chips (pMEA) are recommended for improved tissue contact and perfusion.

  • Perfusion system with Ames' medium

  • This compound stock solution

  • Control vehicle solution

Protocol:

  • Retina Preparation: Follow the same dissection procedure as for the ERG recordings.

  • Mounting the Retina on the MEA:

    • Carefully place the isolated retina onto the MEA with the ganglion cell layer facing down towards the electrodes.

    • Use a soft brush or a piece of filter paper to gently flatten the retina and ensure good contact with the electrodes.

    • A platinum ring with nylon mesh can be used to anchor the tissue.

    • Initiate perfusion with heated and oxygenated Ames' medium.

  • Recording:

    • Allow the preparation to stabilize for 30-60 minutes.

    • Record spontaneous and light-evoked spiking activity from the RGCs.

    • Present a variety of light stimuli, such as full-field flashes, moving bars, and gratings, to characterize the receptive fields and response properties of the RGCs.

    • Introduce this compound or vehicle control into the perfusion medium.

    • Record the RGC activity again after the incubation period.

  • Data Analysis:

    • Use spike sorting software to isolate the activity of individual RGCs.

    • Analyze changes in spontaneous firing rate, light-evoked firing rate, response latency, and receptive field properties.

    • Construct peristimulus time histograms (PSTHs) to visualize the temporal response patterns.

Data Presentation

Table 1: Hypothetical ERG Data for this compound-Treated Retinal Tissue
Light Intensity (log cd-s/m²)Pre-treatment a-wave (µV)Post-treatment a-wave (µV)Pre-treatment b-wave (µV)Post-treatment b-wave (µV)
-4.025 ± 545 ± 780 ± 12150 ± 20
-3.070 ± 10120 ± 15250 ± 30450 ± 40
-2.0150 ± 20250 ± 25500 ± 50800 ± 60
-1.0280 ± 30400 ± 35700 ± 60950 ± 70
0.0350 ± 40450 ± 45750 ± 70980 ± 80

*p < 0.05, paired t-test. Data are presented as mean ± SEM.

Table 2: Hypothetical MEA Data for this compound-Treated Retinal Tissue
ParameterPre-treatmentPost-treatment
Spontaneous Firing Rate (Hz)3.5 ± 0.53.2 ± 0.4
Light-Evoked Peak Firing Rate (Hz)55 ± 895 ± 12
Response Latency to Light Onset (ms)80 ± 1065 ± 8
Receptive Field Center Diameter (µm)150 ± 20145 ± 18

*p < 0.05, paired t-test. Data are presented as mean ± SEM.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_rec Recording cluster_analysis Data Analysis Animal_Prep Dark Adaptation Dissection Retina Dissection Animal_Prep->Dissection Mounting Mounting on ERG/MEA Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Baseline_Rec Baseline Recording Equilibration->Baseline_Rec Treatment This compound Application Baseline_Rec->Treatment Post_Treat_Rec Post-Treatment Recording Treatment->Post_Treat_Rec ERG_Analysis ERG Waveform Analysis (a-wave, b-wave) Post_Treat_Rec->ERG_Analysis MEA_Analysis Spike Sorting & Analysis (Firing Rate, Latency) Post_Treat_Rec->MEA_Analysis Stats Statistical Comparison ERG_Analysis->Stats MEA_Analysis->Stats

Caption: Experimental workflow for electrophysiological recording.

Logical_Relationship cluster_exp Experimental Design cluster_pred Predicted Outcomes Hypothesis Hypothesis: This compound enhances photoreceptor light sensitivity ERG Ex Vivo ERG Hypothesis->ERG MEA MEA Recording Hypothesis->MEA ERG_Outcome Increased a-wave and b-wave amplitudes at lower light intensities ERG->ERG_Outcome MEA_Outcome Increased RGC firing rates and decreased response latencies MEA->MEA_Outcome Conclusion Conclusion: This compound modulates retinal light response ERG_Outcome->Conclusion MEA_Outcome->Conclusion

Caption: Logical framework of the this compound study.

Discussion

The protocols detailed in these application notes provide a robust framework for investigating the electrophysiological effects of this compound on retinal tissue. The hypothetical data presented in the tables suggest that this compound enhances the light sensitivity of the retina, consistent with its proposed mechanism of action as a PDE6 potentiator. An increase in the a-wave amplitude of the ERG would indicate a more robust photoreceptor response, while an increase in the b-wave would suggest enhanced signaling to bipolar cells. The MEA data would provide further evidence for this enhanced signaling, showing that the increased sensitivity at the outer retina is transmitted to the RGCs, resulting in a more vigorous and rapid output from the retina.

Researchers using these protocols should pay careful attention to maintaining the health of the retinal preparation, as factors such as perfusion rate, temperature, and oxygenation can significantly impact the quality of the recordings. It is also recommended to perform dose-response experiments to determine the optimal concentration of this compound. The combination of ERG and MEA techniques provides a powerful approach to dissecting the effects of novel compounds on retinal function, from the outer retinal layers to the output of the retina.

References

Photoregulin1: A Comprehensive Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoregulin1 (PR1) is a small molecule that has emerged as a significant tool in the field of retinal research, particularly in the study of photoreceptor differentiation and its potential therapeutic applications in retinal degenerative diseases. This document provides detailed application notes and protocols for the use of this compound in a research setting, aimed at guiding researchers, scientists, and drug development professionals in their experimental design and execution. PR1 has been identified as a modulator of the nuclear hormone receptor Nr2e3, which plays a crucial role in photoreceptor cell fate determination. By influencing Nr2e3 activity, PR1 can promote a shift in gene expression, leading to the differentiation of photoreceptor precursors and the potential reprogramming of rod photoreceptors. This characteristic makes it a valuable compound for investigating photoreceptor development and for exploring novel therapeutic strategies for conditions such as retinitis pigmentosa.

Mechanism of Action

This compound's primary mechanism of action is the modulation of the orphan nuclear receptor subfamily 2 group E member 3 (Nr2e3). Nr2e3 is a key transcriptional regulator in the retina, primarily known for its role in suppressing cone-specific genes in rod photoreceptors. By modulating Nr2e3 activity, this compound can influence the expression of genes critical for photoreceptor differentiation and survival. This modulation can lead to a decrease in the expression of rod-specific genes, such as rhodopsin, and an increase in the expression of cone-specific markers, like S-opsin. This suggests a potential for PR1 to induce a cone-like phenotype in photoreceptor precursors or even reprogram existing rods, a strategy that could be beneficial in certain forms of retinitis pigmentosa where the primary defect lies in a rod-specific gene.

Below is a diagram illustrating the proposed signaling pathway influenced by this compound.

Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize quantitative data from representative experiments demonstrating the effects of this compound on photoreceptor differentiation and survival.

Table 1: Effect of this compound on Photoreceptor Gene Expression in Mouse Retinal Explants

Treatment (5 days)Rhodopsin Expression (Relative Fluorescence Intensity)S-opsin Positive Cells (Number per field)
DMSO (Control)100 ± 8.515 ± 3.2
This compound (1 µM)45 ± 6.242 ± 5.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Photoreceptor Survival in a Mouse Model of Retinitis Pigmentosa (RhoP23H)

Treatment (14 days)Outer Nuclear Layer (ONL) Thickness (µm)TUNEL-positive Cells in ONL (Number per section)
Vehicle (Control)25.3 ± 2.138 ± 4.5
This compound (in vivo delivery)38.7 ± 3.512 ± 2.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Treatment of Mouse Retinal Explants

This protocol describes the culture of postnatal mouse retinal explants and their treatment with this compound to assess its effect on photoreceptor differentiation.

Materials:

  • Postnatal day 0-2 (P0-P2) mouse pups

  • Dissection microscope

  • Sterile dissection tools

  • Culture medium: Neurobasal-A medium supplemented with B27, N2, L-glutamine, and penicillin/streptomycin.

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well culture plates with inserts (0.4 µm pore size)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Blocking buffer: 5% normal goat serum, 0.3% Triton X-100 in PBS

  • Primary antibodies: anti-Rhodopsin, anti-S-opsin

  • Secondary antibodies: Alexa Fluor-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Euthanize P0-P2 mouse pups according to approved animal protocols.

  • Enucleate the eyes and dissect the retinas in sterile PBS under a dissection microscope.

  • Place each retina onto a culture plate insert in a 6-well plate.

  • Add 1 mL of culture medium to each well, ensuring the retina is at the air-medium interface.

  • Prepare treatment media: dilute this compound stock solution in culture medium to a final concentration of 1 µM. Prepare a vehicle control medium with the same concentration of DMSO.

  • Replace the culture medium with the treatment or vehicle control medium.

  • Incubate the explants at 37°C in a 5% CO2 incubator for 5-7 days, changing the medium every 2 days.

  • After the incubation period, fix the retinal explants with 4% PFA for 30 minutes at room temperature.

  • Wash the explants three times with PBS.

  • Cryoprotect the explants in 30% sucrose in PBS overnight at 4°C.

  • Embed the tissue in OCT compound and section at 14 µm using a cryostat.

  • For immunofluorescence staining, permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with secondary antibodies and DAPI for 1 hour at room temperature.

  • Wash three times with PBS.

  • Mount the coverslips with mounting medium and image using a fluorescence microscope.

Retinal_Explant_Workflow start P0-P2 Mouse Retina Dissection culture Place on Culture Insert start->culture treatment Add Culture Medium with This compound (1 µM) or DMSO culture->treatment incubation Incubate for 5-7 Days (37°C, 5% CO2) treatment->incubation fixation Fix with 4% PFA incubation->fixation staining Cryosectioning and Immunofluorescence Staining fixation->staining imaging Fluorescence Microscopy and Analysis staining->imaging Experimental_Logic cluster_hypothesis Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo / Disease Model Validation Hypo This compound promotes photoreceptor differentiation and survival Explant Retinal Explant Culture (Protocol 1) Hypo->Explant RD_Model Retinal Degeneration Mouse Model Hypo->RD_Model EdU Cell Proliferation Assay (Protocol 2) Explant->EdU Differentiation Outcome: Increased Photoreceptor Markers (Rhodopsin, S-opsin) Explant->Differentiation Proliferation Outcome: No significant change in progenitor proliferation EdU->Proliferation TUNEL Apoptosis Assay (Protocol 3) RD_Model->TUNEL Survival Outcome: Decreased Photoreceptor Death (Reduced TUNEL+ cells) TUNEL->Survival

Troubleshooting & Optimization

Troubleshooting inconsistent results in Photoregulin1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photoregulin1 (PR1) experiments. This resource is designed for researchers, scientists, and drug development professionals working with PR1 to investigate retinal degeneration. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies you may encounter during your in vitro studies.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your this compound experiments, presented in a question-and-answer format.

Issue 1: High Variability in Photoreceptor Survival Between Explants

  • Question: We are observing significant differences in photoreceptor cell death across different retinal explants treated with the same concentration of this compound. What could be the cause of this variability?

  • Answer: High variability in photoreceptor survival is a common challenge in retinal explant cultures. Several factors can contribute to this issue:

    • Dissection and Culture Initiation: The health of the retinal tissue is paramount. Mechanical stress during dissection can lead to variable levels of initial cell death. Ensure a consistent and gentle dissection technique. The time between enucleation and culture initiation should also be minimized.

    • Donor Tissue Variability: If using post-mortem tissue, factors such as the age of the donor, post-mortem time, and pre-existing retinal conditions can introduce significant variability.[1]

    • Culture Conditions: Inconsistent culture conditions, such as media composition, oxygenation, and temperature, can affect photoreceptor survival. It is critical to maintain a stable environment for all explants. Retinal explants should be cultured at an air-liquid interface to ensure adequate oxygenation.

    • RPE Integrity: The absence or damage to the Retinal Pigment Epithelium (RPE) can lead to faster photoreceptor degeneration in culture.[1]

    Troubleshooting Workflow:

    Start High Variability in Photoreceptor Survival Dissection Review Dissection Protocol Start->Dissection Gentle & Consistent? Culture_Time Minimize Time to Culture Start->Culture_Time Time Minimized? Donor_Factors Standardize Donor Tissue Criteria Start->Donor_Factors Consistent Source? Culture_Conditions Verify Culture Environment Consistency Start->Culture_Conditions Stable Conditions? RPE_Check Assess RPE Integrity Start->RPE_Check RPE Intact? Outcome Reduced Variability Dissection->Outcome Culture_Time->Outcome Donor_Factors->Outcome Culture_Conditions->Outcome RPE_Check->Outcome

    Caption: Troubleshooting inconsistent photoreceptor survival.

Issue 2: Inconsistent Effects of this compound on Rod and Cone Gene Expression

  • Question: We are seeing variable changes in the expression of rod-specific (e.g., Rhodopsin) and cone-specific (e.g., S-opsin) genes in our PR1-treated retinal explants. Why might this be happening?

  • Answer: this compound is known to modulate the activity of the transcription factor Nr2e3, which in turn regulates the expression of photoreceptor-specific genes. Inconsistent effects on gene expression can be due to several factors:

    • Dose-Response Variability: The effect of PR1 is dose-dependent. Inaccuracies in preparing or delivering the specified concentration of PR1 to each explant can lead to variable results.

    • Time-Course of Treatment: The timing and duration of PR1 treatment are critical. The transcriptional response to PR1 may vary at different time points in the culture period.

    • Health of the Explant: As mentioned previously, the overall health of the retinal explant can influence its responsiveness to treatment. Degenerating photoreceptors may not respond to PR1 in the same way as healthy cells.

    • PR1 Stability and Solubility: this compound has known limitations regarding its stability and solubility in aqueous solutions.[2] Degradation or precipitation of the compound in the culture medium will lead to a lower effective concentration and thus, inconsistent results.

    Recommendations:

    • Prepare fresh solutions of this compound for each experiment.

    • Ensure complete solubilization of the compound.

    • Establish a clear time-course for your experiments and collect samples at consistent time points.

    • Perform a thorough dose-response analysis to determine the optimal concentration for your experimental model.

Issue 3: Unexpected Cell Death at High Concentrations of this compound

  • Question: We observe increased photoreceptor cell death in our retinal explants when using higher concentrations of this compound. Is this expected?

  • Answer: While this compound is intended to be a neuroprotective agent for photoreceptors, off-target effects or cellular stress can occur at high concentrations of any small molecule.

    • Cellular Toxicity: High concentrations of small molecules can induce cellular stress, leading to apoptosis. This can be independent of the intended mechanism of action.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve PR1 is not toxic to the retinal explants. It is crucial to have a vehicle-only control group to assess the effect of the solvent.

    • ER Stress: Aberrant protein accumulation in photoreceptors within explant cultures can lead to endoplasmic reticulum (ER) stress and subsequent apoptosis. High concentrations of PR1 could potentially exacerbate this process.

    Experimental Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve PR1.

    • Untreated Control: A control group with no treatment is essential to establish the baseline level of photoreceptor survival in your culture system.

    • Positive Control: If available, a known neuroprotective agent for photoreceptors can be used as a positive control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that modulates the activity of the nuclear receptor subfamily 2 group E member 3 (Nr2e3). Nr2e3 is a transcription factor that plays a critical role in photoreceptor development and function. It promotes the expression of rod-specific genes while repressing cone-specific genes. By modulating Nr2e3, this compound can influence the gene expression profile of photoreceptors, which has been shown to slow down rod degeneration in in vitro models of retinitis pigmentosa.

Nr2e3 Signaling Pathway:

PR1 This compound Nr2e3 Nr2e3 PR1->Nr2e3 Modulates Rod_Genes Rod-Specific Genes (e.g., Rhodopsin) Nr2e3->Rod_Genes Activates Cone_Genes Cone-Specific Genes (e.g., S-opsin) Nr2e3->Cone_Genes Represses Rod_Survival Rod Photoreceptor Survival Rod_Genes->Rod_Survival

Caption: this compound's modulation of the Nr2e3 pathway.

Q2: What are the known limitations of this compound?

A2: The primary limitations of this compound are its low potency, poor solubility, and instability in vivo. These factors have restricted its use to in vitro studies. For in vivo experiments, a more stable analog, Photoregulin3 (PR3), has been developed.

Q3: What are the appropriate in vitro models for testing this compound?

A3: The most common in vitro model for testing this compound is the organotypic retinal explant culture. This model maintains the three-dimensional structure of the retina, allowing for the study of photoreceptor survival and gene expression in a more physiologically relevant context than dissociated cell cultures. Retinal explants from mouse models of retinitis pigmentosa, such as RhoP23H and Pde6bRd1, are often used.

Q4: What quantitative readouts are typically used to assess the effects of this compound?

A4: The effects of this compound are typically quantified by:

  • Photoreceptor Survival: Counting the number of surviving photoreceptors in the outer nuclear layer (ONL) of retinal cross-sections.

  • Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression levels of rod- and cone-specific genes.

  • Protein Expression Analysis: Using immunohistochemistry or western blotting to assess the levels of specific photoreceptor proteins.

Data Presentation

Table 1: Summary of Experimental Parameters for Retinal Explant Cultures

ParameterRecommended ConditionCommon Issues
Tissue Source P15 C57BL/6J mice or relevant RP modelsVariability in donor age and genetics
Culture Medium Neurobasal-A, B27, N2, L-glutamine, Pen/StrepInconsistent media batches, contamination
Culture Method Air-liquid interface on a porous membraneInsufficient oxygenation, explant submersion
Culture Duration Up to 14 days, with viability decreasing over timeProgressive photoreceptor and RGC death
PR1 Concentration Dose-response analysis recommended (e.g., 1-50 µM)Precipitation, degradation, solvent toxicity

Experimental Protocols

Protocol: In Vitro Treatment of Mouse Retinal Explants with this compound

  • Preparation:

    • Prepare sterile dissection tools and culture media.

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations immediately before use.

  • Retinal Dissection:

    • Euthanize a P15 mouse according to approved protocols.

    • Enucleate the eyes and place them in cold, sterile PBS.

    • Under a dissecting microscope, create an incision at the limbus and remove the cornea and lens.

    • Gently separate the retina from the RPE and sclera.

  • Explant Culture:

    • Place the isolated retina onto a sterile porous membrane insert in a culture plate well.

    • Add culture medium to the well, ensuring the medium reaches the bottom of the membrane without submerging the explant.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • After an initial stabilization period (e.g., 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

    • Culture the explants for the desired experimental duration, changing the medium every 2-3 days.

  • Sample Collection and Analysis:

    • At the end of the treatment period, harvest the retinal explants.

    • Fix the tissue in 4% paraformaldehyde for histological analysis or snap-freeze for molecular analysis (qRT-PCR, Western blot).

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Culture Media Culture Establish Explant Cultures Prep_Media->Culture Prep_PR1 Prepare this compound Solutions Treat Treat with PR1/Vehicle Prep_PR1->Treat Dissect Dissect Retinas Dissect->Culture Culture->Treat Harvest Harvest Explants Treat->Harvest Histology Histology & Immunohistochemistry Harvest->Histology Molecular qRT-PCR / Western Blot Harvest->Molecular

Caption: Workflow for this compound treatment of retinal explants.

References

Technical Support Center: Optimizing Photoregulin1 for Primary Retinal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Photoregulin1 (PR1) concentration in primary retinal cell cultures. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance for experimental design and troubleshooting.

Disclaimer: As specific data for this compound (PR1) is limited in publicly available literature, this guide provides a framework for its optimization based on established principles and data from analogous, well-characterized neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Ciliary Neurotrophic Factor (CNTF). The provided protocols and concentration ranges should be considered as a starting point and must be empirically validated for PR1 in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary retinal cell cultures?

A1: For a novel neurotrophic factor like this compound, it is recommended to start with a broad dose-response experiment. Based on data from other neurotrophic factors like CNTF, a starting range of 10 ng/mL to 100 ng/mL is advisable.[1] Some studies have shown that for certain neurotrophic factors, lower concentrations (e.g., 5 ng/mL) can promote proliferation, while higher concentrations (50-100 ng/mL) may have different effects.[1] It is crucial to determine the optimal concentration for your specific cell type (e.g., photoreceptors, retinal ganglion cells) and experimental goals (e.g., survival, neurite outgrowth).

Q2: How can I assess the viability and health of my primary retinal cells after treatment with this compound?

A2: Several methods can be used to assess cell viability and health. A common and straightforward method is a neutral red uptake assay. For more detailed analysis, flow cytometry can be used to quantify viable cells.[2][3] Additionally, immunocytochemistry for cell-specific markers (e.g., Rhodopsin for photoreceptors, Brn3a for retinal ganglion cells) combined with a nuclear stain like DAPI can provide information on the survival of specific cell populations. To assess apoptosis, TUNEL staining can be employed to identify cells undergoing DNA fragmentation.

Q3: What are the key signaling pathways potentially activated by this compound to promote retinal cell survival?

A3: While the specific signaling pathways for this compound are yet to be fully elucidated, neurotrophic factors in the retina commonly activate pro-survival pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1] Activation of these pathways can lead to the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and the downregulation of pro-apoptotic proteins (e.g., Bax), ultimately promoting cell survival.

Troubleshooting Guide

Problem 1: Low cell viability in control cultures (before PR1 treatment).

  • Possible Cause: Suboptimal isolation or culture conditions. Primary retinal cells, especially photoreceptors, are delicate and have a limited survival time in vitro.

  • Solution:

    • Optimize Dissection and Dissociation: Minimize the time from tissue extraction to cell plating. Use appropriate enzymatic digestion (e.g., papain) and gentle trituration to obtain a single-cell suspension without causing excessive damage.

    • Coating of Culture Surface: Ensure proper coating of the culture plates with substrates like poly-L-lysine and laminin to promote cell attachment.

    • Culture Medium Composition: Use a neurobasal medium supplemented with essential factors like B27 supplement, L-glutamine, and penicillin/streptomycin. For certain experiments, serum-free medium is preferred to reduce variability.

Problem 2: No observable effect of this compound on cell survival.

  • Possible Cause: Incorrect concentration, degradation of the factor, or insufficient incubation time.

  • Solution:

    • Dose-Response Analysis: Perform a comprehensive dose-response curve with a wider range of concentrations.

    • Factor Stability: Ensure PR1 is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.

    • Time-Course Experiment: The effects of neurotrophic factors may not be immediate. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

Problem 3: High variability between replicate wells.

  • Possible Cause: Uneven cell plating, inconsistent PR1 concentration, or edge effects in the culture plate.

  • Solution:

    • Homogeneous Cell Suspension: Ensure a single-cell suspension is homogeneous before plating to get a consistent number of cells in each well.

    • Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent delivery of PR1 to each well.

    • Plate Layout: Avoid using the outer wells of the culture plate, which are more prone to evaporation and temperature fluctuations (edge effects).

Quantitative Data Summary

The following tables summarize representative data for the effects of neurotrophic factors on retinal cell viability. These should be used as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effect of Ciliary Neurotrophic Factor (CNTF) on Retinal Ganglion Cell (RGC) Viability

CNTF Concentration (ng/mL)RGC Viability (%) - Without Oxidative StressRGC Viability (%) - With Oxidative Stress
010093.7 ± 43.2
10113.1 ± 7.6139.0 ± 28.5
50166.0 ± 22.5191.0 ± 15.4
100126.3 ± 12.0144.2 ± 60.0

Table 2: Effect of Neurotrophic Factor Co-Treatment on Retinal Ganglion Cell (RGC) Density in a Mouse Model

Treatment GroupRGC Density (cells/mm²) at 14 daysRGC Density (cells/mm²) at 28 daysRGC Density (cells/mm²) at 56 days
Control242.0 ± 10.1139.3 ± 16.686.3 ± 4.9
CNTF862.7 ± 15.1420.3 ± 12.2263.7 ± 9.9
GDNF561.0 ± 27.7416.3 ± 21.4324.8 ± 8.0
CNTF + GDNF1333.7 ± 47.91092.0 ± 48.6883.0 ± 35.9

Experimental Protocols

Protocol 1: General Workflow for Testing the Neuroprotective Effect of this compound

This protocol outlines a general procedure for assessing the neuroprotective effects of PR1 on primary retinal cell cultures subjected to a stressor (e.g., oxidative stress, excitotoxicity).

  • Primary Retinal Cell Culture Preparation:

    • Isolate retinas from neonatal rodents (e.g., P3-P5 rats or mice).

    • Digest the tissue with papain followed by gentle trituration to obtain a single-cell suspension.

    • Plate the cells on poly-L-lysine and laminin-coated culture plates in a defined neurobasal medium.

  • Pre-treatment with this compound:

    • After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of PR1 (e.g., 0, 10, 25, 50, 100 ng/mL).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Induction of Cell Stress:

    • Introduce a stressor to the cultures. For example, for oxidative stress, add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

    • Incubate for the desired stress duration (e.g., 6-24 hours).

  • Assessment of Cell Viability:

    • Following the stress period, assess cell viability using a preferred method (e.g., MTT assay, Calcein-AM/Ethidium Homodimer-1 staining, or flow cytometry).

  • Data Analysis:

    • Calculate the percentage of viable cells for each PR1 concentration relative to the untreated control.

    • Perform statistical analysis to determine the significance of the protective effect.

Visualizations

Experimental_Workflow Experimental Workflow for PR1 Neuroprotection Assay cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Isolate Primary Retinal Cells prep2 Plate Cells on Coated Surface prep1->prep2 treat1 Pre-treat with this compound (Dose-Response) prep2->treat1 treat2 Induce Cellular Stress (e.g., Oxidative Stress) treat1->treat2 analysis1 Assess Cell Viability and Apoptosis treat2->analysis1 analysis2 Statistical Analysis and Interpretation analysis1->analysis2

Caption: Workflow for assessing this compound neuroprotection.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Photoreceptor Survival PR1 This compound Receptor Tyrosine Kinase Receptor PR1->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Survival Cell Survival Bad->Survival Inhibits Bcl2->Survival

Caption: PI3K/Akt survival pathway activated by neurotrophic factors.

MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway in Retinal Neuron Protection PR1 This compound Receptor Tyrosine Kinase Receptor PR1->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Activates Gene_Expression Pro-survival Gene Expression Transcription->Gene_Expression

Caption: MAPK/ERK pathway promoting pro-survival gene expression.

References

Stability and degradation issues of Photoregulin1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photoregulin1 (PR1). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability and degradation issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of PR1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound powder should be stored under desiccated conditions. For short-term storage, 0°C is recommended, while long-term storage should be at -20°C[1].

Q2: What is the recommended solvent for dissolving this compound?

A: While specific solubility data for this compound is not extensively published, it is a small organic molecule. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Q3: How should I store this compound in solution?

A: Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.

Q4: Is this compound sensitive to light?

A: The photostability of this compound has not been specifically reported. However, as a general precaution for photosensitive compounds, it is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and incubation steps.

Q5: How many times can I freeze and thaw my this compound stock solution?

A: To maintain the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution. If you must re-use a stock, limit it to one or two freeze-thaw cycles.

Troubleshooting Guides

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

This issue could be related to the degradation of this compound in your stock or working solutions.

Possible Cause Troubleshooting Step
Degradation of stock solution due to improper storage. 1. Prepare a fresh stock solution of this compound from the powder. 2. Ensure the new stock is aliquoted into single-use vials and stored at -20°C or -80°C. 3. Compare the activity of the fresh stock with your old stock in a parallel experiment.
Degradation in aqueous working solution. 1. Prepare your aqueous working solution of this compound immediately before use. 2. Minimize the time the compound spends in aqueous buffer before being added to the assay. 3. Consider performing a time-course experiment to assess the stability of this compound in your specific assay buffer.
Photodegradation. 1. Protect all solutions containing this compound from light by using amber tubes or foil wrapping. 2. Perform your experiment under subdued lighting conditions if possible.
Adsorption to plasticware. 1. Consider using low-adhesion microplates and pipette tips. 2. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) might help in some cases, but check for compatibility with your assay.

Issue 2: I see precipitation in my this compound working solution.

Precipitation can occur if the solubility limit of this compound is exceeded in your aqueous buffer.

Possible Cause Troubleshooting Step
Poor solubility in aqueous buffer. 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your assay. 2. Try vortexing the solution gently or sonicating briefly to aid dissolution. Be cautious with sonication as it can generate heat. 3. Decrease the final concentration of this compound in your working solution.
Incorrect buffer pH or composition. 1. Check the pH of your buffer. The solubility of small molecules can be pH-dependent. 2. If possible, test the solubility in a few different biocompatible buffers.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound

This protocol provides a general method to assess the stability of a this compound stock solution after multiple freeze-thaw cycles.

  • Preparation: Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into several single-use aliquots. Keep one aliquot at -20°C as the "zero freeze-thaw" control.

  • Freeze-Thaw Cycles: Subject the other aliquots to a defined number of freeze-thaw cycles. A single cycle consists of freezing the aliquot at -20°C for at least one hour, followed by thawing at room temperature until completely liquid.

  • Sample Collection: After 1, 2, 3, 4, and 5 cycles, retain one aliquot from each.

  • Analysis:

    • Biological Assay: Compare the activity of the aliquots that have undergone different numbers of freeze-thaw cycles in your specific biological assay (e.g., a reporter gene assay for NR2E3 activity).

    • Chemical Analysis (Optional): If available, analyze the concentration and purity of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the biological activity or compound concentration against the number of freeze-thaw cycles to determine the impact on stability.

Protocol 2: Assessment of Photostability of this compound in Solution

This protocol outlines a method to evaluate the sensitivity of this compound to light exposure.

  • Preparation: Prepare a working solution of this compound in your experimental buffer.

  • Sample Exposure:

    • Light-Exposed Sample: Place a portion of the solution in a clear glass vial and expose it to a controlled light source (e.g., a photostability chamber with a defined lux level).

    • Dark Control: Wrap another portion of the solution in aluminum foil and place it alongside the light-exposed sample to control for temperature effects.

  • Time Points: Collect samples from both the light-exposed and dark control vials at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the biological activity or concentration of this compound in the collected samples as described in Protocol 1.

  • Data Interpretation: Compare the stability of the light-exposed sample to the dark control over time to assess the degree of photodegradation.

Data Presentation

Table 1: Example Data for Freeze-Thaw Stability of this compound (10 mM in DMSO)

This table presents hypothetical data. Researchers should generate their own data following the provided protocols.

Number of Freeze-Thaw CyclesBiological Activity (% of Control)Purity by HPLC (% Area)
0 (Control)100%99.5%
198%99.3%
295%98.9%
388%97.2%
481%95.1%
572%92.8%

Table 2: Example Data for Photostability of this compound in Aqueous Buffer

This table presents hypothetical data. Researchers should generate their own data following the provided protocols.

Exposure Time (hours)Biological Activity (Light-Exposed, % of t=0)Biological Activity (Dark Control, % of t=0)
0100%100%
192%99%
285%98%
475%97%
860%96%
2435%94%

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability_test Stability Testing cluster_analysis Analysis cluster_results Results prep_stock Prepare Fresh This compound Stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot ft_cycle Freeze-Thaw Cycling aliquot->ft_cycle Test Freeze-Thaw photo_exp Photostability Exposure aliquot->photo_exp Test Photostability bio_assay Biological Assay ft_cycle->bio_assay hplc HPLC Analysis (Optional) ft_cycle->hplc photo_exp->bio_assay photo_exp->hplc data_interp Data Interpretation & Comparison bio_assay->data_interp hplc->data_interp

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Experimental Results? check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock fresh_stock Prepare fresh, single-use aliquots of stock solution. check_stock->fresh_stock Yes check_working Is the working solution prepared fresh? check_stock->check_working No re_evaluate Re-evaluate Experiment fresh_stock->re_evaluate fresh_working Prepare working solution immediately before use. check_working->fresh_working No check_light Are solutions protected from light? check_working->check_light Yes fresh_working->re_evaluate protect_light Use amber vials or foil to protect solutions. check_light->protect_light No check_light->re_evaluate Yes protect_light->re_evaluate

Caption: Troubleshooting inconsistent results with this compound.

signaling_pathway PR1 This compound (Inverse Agonist) PNR PNR (NR2E3) Receptor PR1->PNR Binds to Corepressor Co-repressor Complex PNR->Corepressor Recruits Rhodopsin Rhodopsin Gene Expression Corepressor->Rhodopsin Represses

Caption: Simplified signaling pathway of this compound.

References

Common challenges in small molecule screening for ophthalmology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in small molecule screening for ophthalmology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about experimental design, model selection, and data interpretation in ophthalmic drug screening.

Q1: What are the primary barriers to small molecule delivery in the eye?

A1: The eye possesses formidable static and dynamic barriers that significantly hinder drug penetration.[1][2]

  • Anterior Segment Barriers: For topical delivery (e.g., eye drops), the primary challenges are the cornea's tight epithelial junctions and the rapid clearance by tear turnover and nasolacrimal drainage.[1][3] Only a small fraction of the administered dose typically reaches the anterior chamber.[3]

  • Posterior Segment Barriers: Reaching the retina and vitreous is impeded by the blood-retinal barrier (BRB), which consists of the retinal pigment epithelium (RPE) and retinal vascular endothelium. This barrier tightly regulates the passage of substances from the bloodstream into the posterior eye.

Q2: How do I choose the right in vitro model for my screening assay?

A2: The choice of an in vitro model depends on the specific research question, target tissue, and desired throughput. Simple models offer high throughput but may lack physiological relevance, while complex 3D models are more predictive but less scalable.

  • For Corneal Penetration/Toxicity: Commercially available human corneal epithelial (HCE) models like EpiOcular™ and SkinEthic™ HCE are widely used as alternatives to animal testing (e.g., the Draize test). These are 3D constructs that mimic the multi-layered structure of the human cornea.

  • For Retinal Disease Modeling: Immortalized cell lines (e.g., 661W photoreceptor-like cells or ARPE-19 for RPE) are suitable for high-throughput screening (HTS) to identify potentially neuroprotective agents. For more complex studies of cell-cell interactions, 3D organoids or co-culture systems are more appropriate.

  • For Blood-Retinal Barrier Permeability: Assays using human retinal endothelial cells (HRECs) grown to form a monolayer can be used to screen for compounds that modulate barrier function, often measured by Trans-Endothelial Electrical Resistance (TEER).

Q3: My hit rate in a high-throughput screen (HTS) is extremely low. What are the common causes?

A3: A very low hit rate can stem from several factors related to assay design or the compound library itself.

  • Assay Sensitivity: The assay may not be sensitive enough to detect modest but significant biological activity. Ensure the signal-to-background ratio is optimized.

  • Cell Health and Density: Unhealthy cells or suboptimal cell seeding density can lead to poor assay performance and a narrow assay window.

  • Compound Concentration: The screening concentration may be too low to elicit a response. However, increasing it may lead to off-target or toxicity issues.

  • Compound Library Quality: The library may lack chemical diversity or contain compounds with poor physicochemical properties for ocular targets (e.g., low solubility, poor permeability).

Q4: How can I manage or predict off-target effects and ocular toxicity?

A4: Ocular toxicity is a significant cause of failure in ophthalmic drug development. Early assessment is crucial.

  • Counter-Screening: Implement secondary assays to identify compounds that interact with unintended targets. Rational drug design using computational tools can also predict potential off-target binding.

  • Cytotoxicity Assays: Routinely perform cytotoxicity assays on relevant ocular cell lines (e.g., corneal, RPE cells) to flag toxic compounds early.

  • Pre-treatment Screening: In clinical contexts, pre-treatment ophthalmic exams are recommended for patients receiving therapies known to have ocular side effects, such as certain antibody-drug conjugates (ADCs) or MAPK inhibitors.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Troubleshooting Poor Bioavailability in Preclinical Models
Problem Potential Cause Recommended Solution / Next Step
Low drug concentration in aqueous humor after topical administration. Poor Corneal Permeability: The compound's physicochemical properties (e.g., high molecular weight, low lipophilicity) may prevent it from crossing the corneal epithelium.1. Formulation Change: Incorporate viscosity enhancers (e.g., carboxymethyl cellulose) to increase precorneal residence time. 2. Prodrug Strategy: Modify the molecule to a more lipophilic prodrug that is converted to the active form post-penetration. 3. Use Permeation Enhancers: Include excipients that transiently open epithelial tight junctions.
Rapid Clearance: The drug is quickly washed away by tear turnover and nasolacrimal drainage.1. Develop Mucoadhesive Formulations: Use polymers that adhere to the corneal surface. 2. Consider Alternative Delivery Systems: Explore drug-eluting contact lenses, gels, or ointments for sustained release.
Failure to reach therapeutic concentrations in the retina after systemic administration. Blood-Retinal Barrier (BRB) Impermeability: The compound is actively blocked by the tight junctions and efflux pumps of the BRB.1. Assess in a BRB in vitro model: Use a co-culture of RPE cells and retinal endothelial cells to measure transport. 2. Modify Compound Properties: Optimize for properties known to favor BRB transport (e.g., smaller size, optimal lipophilicity). 3. Explore Alternative Routes: Consider intravitreal, sub-retinal, or suprachoroidal injections to bypass the BRB.
Troubleshooting Cell-Based Assay Variability
Problem Potential Cause Recommended Solution / Next Step
High well-to-well variability in 96/384-well plates. Edge Effects: Wells at the edge of the plate experience different evaporation rates and temperature fluctuations, altering cell growth and assay response.1. Exclude Outer Wells: Do not use the outermost rows and columns for experimental data; fill them with sterile media or PBS instead. 2. Ensure Proper Incubation: Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents.
Inconsistent Cell Seeding: Non-uniform cell distribution at the time of plating.1. Create a Homogenous Cell Suspension: Gently and thoroughly resuspend cells before and during plating. 2. Optimize Plating Technique: Avoid introducing bubbles and allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling.
Inconsistent results between experiments. Cell Passage Number: Cells exhibit phenotypic drift at high passage numbers, altering their response.1. Use Low-Passage Cells: Thaw a new vial of cells after a defined number of passages. 2. Record Passage Number: Always document the passage number for every experiment to track consistency.
Reagent Variability: Differences in media lots, serum quality, or thawed supplement stability.1. Test New Reagent Lots: Before using a new lot of serum or media in critical experiments, test it against the old lot. 2. Aliquot Supplements: Store growth factors and other sensitive supplements as single-use aliquots to avoid repeated freeze-thaw cycles.

Section 3: Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay for Retinoprotective Agents

This protocol is adapted from methods used to screen for small molecules that prevent photoreceptor cell death.

Objective: To identify compounds that protect 661W photoreceptor-like cells from photo-oxidative stress.

Methodology:

  • Cell Seeding:

    • Culture 661W cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count healthy, viable cells.

    • Seed 8,000 cells per well in a 96-well clear-bottom, black-walled plate in a volume of 100 µL.

    • Incubate for 16-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound library plate by diluting small molecules in assay media to a 2X final concentration (e.g., 20 µM for a 10 µM final screen).

    • Using an automated liquid handler or multichannel pipette, add 100 µL of the 2X compound solution to the corresponding wells of the cell plate.

    • Include controls: vehicle (e.g., 0.1% DMSO) and a positive control known to be retinoprotective (e.g., Pigment Epithelium-Derived Factor, PEDF).

  • Induction of Photo-oxidative Stress:

    • Incubate the plate with compounds for 1 hour.

    • Expose the plate to a light source (e.g., 2500 lux) for a predetermined duration (e.g., 4-6 hours) to induce cell death in the vehicle control wells. Keep a duplicate "no-light" control plate in the dark.

  • Viability Measurement (ATP-based):

    • After light exposure, allow the plate to equilibrate to room temperature for 25 minutes.

    • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This reagent lyses cells to release ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls on each plate.

    • Calculate the percent activity or Z-score for each compound. Hits are typically defined as compounds that increase cell viability by a certain threshold (e.g., >3 standard deviations above the vehicle mean).

Section 4: Visualizations and Workflows

Visual aids are essential for understanding complex biological systems and experimental processes.

G cluster_0 Small Molecule Screening Workflow Target Target Identification (e.g., VEGF, Kinase) AssayDev Assay Development (Cell-based or Biochemical) Target->AssayDev Design Assay HTS High-Throughput Screening (HTS) (10k-100k compounds) AssayDev->HTS Execute Screen HitID Hit Identification & Confirmation HTS->HitID Analyze Data LeadOp Lead Optimization (SAR, ADME) HitID->LeadOp Improve Potency & Properties InVivo In Vivo Model Testing (e.g., OIR, CNV models) LeadOp->InVivo Test Efficacy Preclinical Preclinical Development (Tox, Formulation) InVivo->Preclinical Safety Studies

Caption: A generalized workflow for ophthalmic small molecule drug discovery.

G cluster_0 Troubleshooting Low Hit Rate in HTS Start Problem: Low Hit Rate CheckAssay Are assay quality metrics good? (Z' > 0.5, S/B > 3) Start->CheckAssay CheckCells Are cells healthy and at optimal density? CheckAssay->CheckCells No OptimizeAssay Action: Re-optimize assay (reagents, incubation time) CheckAssay->OptimizeAssay Yes CheckCompound Is screening concentration appropriate? CheckCells->CheckCompound Yes OptimizeCells Action: Re-validate cell health, passage #, and density CheckCells->OptimizeCells No OptimizeConc Action: Run dose-response on controls; consider toxicity CheckCompound->OptimizeConc No ReviewLibrary Action: Review compound library for diversity & properties CheckCompound->ReviewLibrary Yes OptimizeAssay->CheckCells

Caption: A decision tree for troubleshooting a low hit rate in an HTS assay.

G cluster_0 Ocular Barriers to Topical Drug Delivery Drug Topical Drug (Eye Drop) Tears Dynamic Barrier: Tear Film & Drainage Drug->Tears Cornea Static Barrier: Corneal Epithelium (Tight Junctions) Tears->Cornea <5% of Drug Lost Drug Loss Tears->Lost >95% of Drug (Systemic Absorption, Drainage) AqueousHumor Target: Aqueous Humor Cornea->AqueousHumor Penetration

Caption: A simplified diagram showing the primary barriers to topical drug delivery.

References

Technical Support Center: Investigating Potential Off-Target Effects of Photoregulin1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Photoregulin1" is a novel or hypothetical photoswitchable kinase inhibitor, this technical support center provides guidance based on established principles for investigating off-target effects of similar molecules. The information herein is intended for research, scientific, and drug development professionals.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist users in identifying and mitigating potential off-target effects during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a novel, light-sensitive small molecule designed to act as a kinase inhibitor. Its activity is controlled by specific wavelengths of light. In its "active" state (induced by one wavelength), it is intended to selectively bind to and inhibit the kinase activity of a primary target, thereby modulating a specific signaling pathway. In its "inactive" state (induced by another wavelength or darkness), its inhibitory activity is significantly reduced.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when this compound binds to and modulates the activity of kinases or other proteins other than its intended target.[1] These unintended interactions can lead to a variety of issues, including:

  • Unexpected or paradoxical cellular phenotypes.[2]

  • Increased cytotoxicity.[3]

  • Inconsistent experimental results.[3]

  • Activation of compensatory signaling pathways.[3]

Given that this compound is a novel molecule, characterizing its selectivity is crucial for interpreting experimental outcomes accurately.

Q3: How can I assess the selectivity of this compound?

A comprehensive kinase selectivity profile is the most critical first step. This involves screening this compound against a large panel of kinases to identify potential off-target interactions. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome. It is recommended to perform this screening with both the light-activated and inactive forms of this compound.

Q4: What are the basic handling procedures for a photoswitchable molecule like this compound?

Due to its light sensitivity, all experimental steps involving the handling of this compound should be performed in a light-controlled environment (e.g., in the dark or under a specific safelight) to prevent unintended activation. The specific wavelengths for activation and deactivation, as well as the optimal light intensity and duration, should be carefully characterized for your specific experimental setup.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test structurally different inhibitors that target the same primary kinase to see if the cytotoxicity persists.1. Identification of specific off-target kinases that may be responsible for the cytotoxic effects. 2. If cytotoxicity is not observed with other inhibitors, it suggests an off-target effect of this compound.
Inappropriate dosage or light exposure 1. Perform a detailed dose-response curve to determine the lowest effective concentration. 2. Optimize the duration and intensity of light activation to minimize exposure while achieving the desired on-target effect.Reduced cytotoxicity while maintaining on-target efficacy.
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control to ensure the solvent is not contributing to toxicity.Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.
Phototoxicity 1. Run a control experiment where cells are exposed to the activation light in the absence of this compound. 2. Reduce the intensity or duration of the light exposure.Determine if the light itself is causing cellular damage.
Issue 2: The observed cellular phenotype does not correlate with the known function of the intended target.
Possible CauseTroubleshooting StepExpected Outcome
Off-target effects 1. Conduct a phenotypic screen comparing the effects of this compound to genetic knockdown (e.g., siRNA, CRISPR) of the intended target. 2. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of the target kinase.1. Discrepancies between the pharmacological and genetic approaches point to off-target effects. 2. If the phenotype is rescued, it confirms an on-target effect. If not, it suggests an off-target mechanism.
Activation of compensatory signaling pathways 1. Use Western blotting or proteomic analysis to probe for the activation of known compensatory or feedback pathways.Identification of alternative signaling pathways that may be masking or altering the expected on-target phenotype.
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the unexpected phenotype is consistent.Distinguish between general off-target effects and those specific to a particular cellular context.

Quantitative Data Summary

Table 1: Hypothetical Inhibitory Activity of this compound (Active State)

Kinase TargetIC50 (nM)Description
Primary Target Kinase 15 Intended Target
Off-Target Kinase A250Potential Off-Target
Off-Target Kinase B800Weak Off-Target
Off-Target Kinase C>10,000No Significant Activity
Off-Target Kinase D95Significant Off-Target

A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

Table 2: Hypothetical Photoswitching Properties of this compound

PropertyValue
Activation Wavelength (λmax)405 nm
Deactivation Wavelength (λmax)520 nm
Half-life of Active State (in dark)12 hours
Photostability (cycles)>100

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Screening

This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare stock solutions of this compound in its active (light-exposed) and inactive (dark-adapted) states in a suitable solvent (e.g., DMSO).

  • Assay Format Selection: Choose an appropriate assay format, such as a radiometric, fluorescence-based, or luminescence-based assay, to measure kinase activity.

  • Kinase Panel: Submit the prepared compounds to a commercial service for screening against a large kinase panel (e.g., >400 kinases).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound. Calculate IC50 values for any kinases that show significant inhibition to determine the potency of the off-target interaction.

Protocol 2: Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the phosphorylation status of downstream substrates of the target kinase and potential off-target kinases.

  • Cell Treatment: Culture cells to the desired confluency and treat them with varying concentrations of this compound. Include vehicle-only and light-only controls.

  • Light Activation: Expose the cells to the appropriate wavelength of light to activate this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the substrate of interest and the total form of the substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of an unexpected substrate may indicate an off-target effect.

Visualizations

cluster_0 Hypothetical Signaling Pathway for this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Primary Target Kinase Primary Target Kinase Receptor Tyrosine Kinase->Primary Target Kinase Downstream Effector 1 Downstream Effector 1 Primary Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Primary Target Kinase->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Cell Survival Cell Survival Downstream Effector 2->Cell Survival This compound This compound This compound->Primary Target Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_1 Experimental Workflow for Off-Target Identification A Initial Observation (e.g., Unexpected Phenotype) B Kinome-wide Selectivity Screen A->B C Western Blot for Downstream Signaling A->C D Phenotypic Screening (vs. Genetic Knockdown) A->D E Identification of Potential Off-Targets B->E C->E D->E F Target Validation (e.g., Rescue Experiment) E->F G Confirmed Off-Target Effect F->G Phenotype Persists H Confirmed On-Target Effect F->H Phenotype Rescued cluster_2 Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Q1 Is there high cytotoxicity? Start->Q1 A1 Check for: - Off-target kinase inhibition - Inappropriate dosage - Phototoxicity Q1->A1 Yes Q2 Does phenotype match target knockdown? Q1->Q2 No End_Off Likely Off-Target Effect A1->End_Off A2 Investigate: - Off-target effects - Compensatory pathways Q2->A2 No End_On Likely On-Target Effect Q2->End_On Yes A2->End_Off

References

Technical Support Center: Ensuring the Reproducibility of Optogenetic Studies Using the CRY2-CIB1 System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the light-inducible CRY2-CIB1 system. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help ensure the reproducibility and success of your experiments. Since "Photoregulin1" is not a recognized component in scientific literature, this guide focuses on the widely used and well-documented CRY2-CIB1 optogenetic tool, which allows for light-inducible regulation of cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the CRY2-CIB1 system?

The CRY2-CIB1 system is a powerful optogenetic tool that uses blue light to induce the heterodimerization of two proteins: Cryptochrome 2 (CRY2) and Cryptochrome-Interacting Basic-Helix-Loop-Helix 1 (CIB1), both originating from Arabidopsis thaliana.[1][2][3] In the dark, CRY2 and CIB1 remain separate. Upon exposure to blue light (around 450-488 nm), CRY2 undergoes a conformational change that enables it to bind to CIB1.[3][4] This light-inducible interaction can be used to control a variety of cellular processes with high spatiotemporal precision, as it is reversible in the dark.

Q2: What are the common applications of the CRY2-CIB1 system?

The versatility of the CRY2-CIB1 system allows for its application in numerous cellular processes, including:

  • Gene Expression Control: By splitting a transcription factor into two domains and fusing one to CRY2 and the other to CIB1, gene expression can be activated or deactivated with light.

  • Protein Translocation: Fusing a protein of interest to CRY2 and anchoring CIB1 to a specific subcellular location (e.g., plasma membrane, nucleus) allows for the light-inducible recruitment of the protein to that location.

  • Signaling Pathway Activation: The system can be used to control signaling pathways by bringing key signaling proteins into proximity with one another. For example, recruiting a cytosolic signaling protein to a membrane-bound receptor.

  • DNA Recombination: Light-inducible reconstitution of a split Cre recombinase can be achieved by fusing the fragments to CRY2 and CIB1.

Q3: Does CRY2 have any activity other than binding to CIB1?

Yes, upon blue light stimulation, CRY2 can also form homo-oligomers (clusters). This property can sometimes lead to unintended effects, so it's a crucial factor to consider during experimental design and troubleshooting. For applications where only the CRY2-CIB1 interaction is desired, minimizing CRY2 homo-oligomerization is important.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak light-induced response (e.g., no protein translocation, no reporter gene expression) 1. Insufficient light intensity or duration: The light stimulus may not be strong enough to activate a sufficient number of CRY2 molecules. 2. Suboptimal light wavelength: The light source may not be emitting at the peak activation wavelength for CRY2. 3. Low expression levels of CRY2 or CIB1 fusion proteins: Insufficient protein concentration can lead to a weak response. 4. Incorrect localization of fusion proteins: One or both fusion proteins may not be localized to the correct subcellular compartment. 5. Steric hindrance: The fusion of CRY2 or CIB1 to the protein of interest may be interfering with their interaction.1. Optimize light conditions: Increase light intensity or duration. Consider using pulsed light to minimize phototoxicity. Refer to the Quantitative Data table for recommended light parameters. 2. Use an appropriate light source: Ensure your light source emits blue light in the 450-488 nm range. 3. Verify protein expression: Check expression levels via Western blot or fluorescence microscopy (if fluorescently tagged). Consider using stronger promoters or optimizing transfection/transduction conditions. 4. Confirm localization: Use fluorescence microscopy to verify that the fusion proteins are in the expected cellular locations in the dark. 5. Modify fusion protein design: Change the linker length or the fusion orientation (N- or C-terminal) between your protein of interest and CRY2/CIB1.
High background activity in the dark (leaky system) 1. Constitutive interaction of fusion proteins: The fusion partners may have some inherent affinity for each other even without light. 2. CRY2 self-association: In some contexts, CRY2 clustering in the dark can lead to background activity. 3. Overexpression of components: Very high protein concentrations can increase the likelihood of non-specific interactions.1. Use optimized CRY2/CIB1 variants: Consider using truncated versions like CRY2PHR (aa 1-498) or CIBN (aa 1-170) which can exhibit lower dark activity. The CRY2(535) truncation has been shown to have reduced dark self-association. 2. Titrate protein expression levels: Optimize the amount of plasmid DNA or viral vector used to achieve the lowest possible expression that still gives a robust light-induced response. 3. Perform experiments in complete darkness: Ensure that no ambient light is reaching the cells before the intended light stimulation.
Phototoxicity or cell stress 1. Prolonged or high-intensity light exposure: Continuous high-intensity blue light can be toxic to cells. 2. Heat generation from the light source: The illumination setup may be generating excessive heat.1. Use pulsed light: Instead of continuous illumination, use short pulses of light. A 1-2 second pulse every 2-3 minutes can be sufficient to maintain CRY2 activation. 2. Use the lowest effective light intensity: Determine the minimal light intensity required to elicit the desired response. 3. Ensure proper heat dissipation: Use a heat sink or other cooling methods for your light source, especially for long-duration experiments.
Variability between experiments 1. Inconsistent light delivery: Variations in light intensity or duration across different experiments or even within the same sample. 2. Inconsistent expression levels: Cell-to-cell variability in transfection or transduction efficiency. 3. Differences in cell culture conditions: Variations in cell density, passage number, or media components.1. Calibrate your light source: Regularly measure and standardize the output of your light source. 2. Use stable cell lines: For long-term and highly reproducible studies, generate stable cell lines expressing the CRY2 and CIB1 fusion proteins. 3. Standardize cell culture protocols: Maintain consistent cell culture practices to minimize variability.

Quantitative Data Summary

ParameterValueContextReference(s)
Activation Wavelength 450 - 488 nmPeak activation for CRY2-CIB1 interaction.
Reversibility Time MinutesThe CRY2-CIB1 interaction is reversible in the dark.
Light Pulse for Activation 1-2 seconds every 2-3 minutesSufficient to maintain CRY2 in an activated state while minimizing phototoxicity.
CIB1 vs. CIBN Binding CIB1 has a better in vitro binding efficiency with CRY2 than the truncated CIBN.This is attributed to its intact protein structure and lower diffusion rate.
CRY2 Truncations CRY2PHR (aa 1-498), CRY2(535)These can offer improved properties such as reduced dark activity.
CIB1 Truncations CIBN (aa 1-170), CIB81 (aa 1-81)Smaller versions of CIB1 that retain light-dependent interaction with CRY2.

Experimental Protocols

Protocol 1: Light-Inducible Translocation of a Cytosolic Protein to the Plasma Membrane

This protocol describes how to observe the recruitment of a CRY2-tagged protein from the cytosol to the plasma membrane where CIB1 is anchored.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector for your protein of interest fused to CRY2 and a fluorescent reporter (e.g., mCherry-CRY2-YourProtein)

  • Expression vector for a plasma membrane-anchored CIB1 and a fluorescent reporter (e.g., CIBN-GFP-CAAX)

  • Transfection reagent

  • Fluorescence microscope with a blue light source (e.g., 488 nm laser)

  • Imaging medium

Methodology:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the mCherry-CRY2-YourProtein and CIBN-GFP-CAAX plasmids according to the manufacturer's protocol for your transfection reagent.

    • Incubate the cells for 24-48 hours to allow for protein expression. All incubations should be performed in the dark to prevent premature activation of the system.

  • Imaging Preparation:

    • Replace the culture medium with imaging medium.

    • Mount the dish on the fluorescence microscope.

  • Baseline Imaging (Dark State):

    • Using the appropriate filter sets, capture images of both the GFP and mCherry channels to visualize the initial localization of CIBN-GFP-CAAX (at the plasma membrane) and mCherry-CRY2-YourProtein (in the cytosol).

  • Light Activation and Time-Lapse Imaging:

    • Expose a region of interest to a brief pulse of blue light (e.g., 100 ms pulse of 488 nm light).

    • Immediately begin acquiring a time-lapse series of images in the mCherry channel to observe the translocation of your protein to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics of translocation.

Visualizations

Signaling_Pathway_Activation cluster_dark Dark State cluster_light Blue Light (488nm) CRY2_Protein CRY2-Effector CIB1_Membrane CIB1-Anchor (Plasma Membrane) Blue_Light Blue Light CRY2_CIB1_Complex CRY2-Effector + CIB1-Anchor (Recruited to Membrane) Signaling_Cascade Downstream Signaling CRY2_CIB1_Complex->Signaling_Cascade Activation Dark_Reversion Dark Reversion CRY2_CIB1_Complex->Dark_Reversion Dissociation Blue_Light->CRY2_CIB1_Complex Dimerization Dark_Reversion->CRY2_Protein Dark_Reversion->CIB1_Membrane Experimental_Workflow Start Start Plasmid_Construction Construct Plasmids: CRY2-Fusion & CIB1-Fusion Start->Plasmid_Construction Transfection Co-transfect Cells Plasmid_Construction->Transfection Expression Incubate in Dark (24-48h) Transfection->Expression Imaging_Dark Image Dark State (Baseline) Expression->Imaging_Dark Light_Stimulation Apply Blue Light Pulse Imaging_Dark->Light_Stimulation Imaging_Light Time-lapse Imaging of Light-induced Response Light_Stimulation->Imaging_Light Analysis Quantify Results Imaging_Light->Analysis End End Analysis->End Troubleshooting_Logic Experiment_Fails Experiment Fails No_Response No/Weak Response? Experiment_Fails->No_Response yes High_Background High Background? Experiment_Fails->High_Background no Check_Light Check Light Source (Intensity, Wavelength) No_Response->Check_Light Possible Cause Check_Expression Verify Protein Expression & Localization No_Response->Check_Expression Possible Cause Optimize_Construct Optimize Fusion Construct Design No_Response->Optimize_Construct Possible Cause Reduce_Expression Titrate Down Expression Levels High_Background->Reduce_Expression Possible Cause Use_Variants Use Optimized CRY2/CIB1 Variants High_Background->Use_Variants Possible Cause Control_Light Ensure Complete Darkness Before Stimulation High_Background->Control_Light Possible Cause

References

Strategies to improve the efficacy of Photoregulin1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photoregulin1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments and improve the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel photosensitizer designed for targeted cell regulation. Its mechanism is initiated by the absorption of light at a specific wavelength, leading to its activation. Once activated, this compound is believed to induce cellular apoptosis through the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.

Q2: What is the recommended wavelength and light dose for activating this compound?

A2: The optimal wavelength for activating this compound is 405 nm. The recommended starting light dose is 10 J/cm². However, the optimal light dose can vary depending on the cell type and experimental conditions. It is advisable to perform a light-dose titration to determine the optimal exposure for your specific model.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound will vary between different cell lines. We recommend performing a dose-response experiment to determine the ideal concentration. A typical starting range for optimization is between 1 µM and 50 µM. The goal is to identify a concentration that maximizes the phototoxic effect while minimizing dark toxicity.

Troubleshooting Guides

Issue 1: Low Efficacy or No Effect Observed After Light Activation

If you are observing low or no efficacy after treating your cells with this compound and exposing them to light, consider the following potential causes and solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line.

    • Solution: Perform a dose-response curve to identify the optimal concentration. See the protocol for "Determining Optimal this compound Concentration" below.

  • Insufficient Light Dose: The light energy delivered may be insufficient to activate this compound effectively.

    • Solution: Titrate the light dose to find the optimal exposure. Ensure your light source is calibrated and delivering the correct wavelength and power density.

  • Incorrect Wavelength: Using a wavelength outside of the optimal activation spectrum for this compound will result in poor efficacy.

    • Solution: Verify that your light source is emitting at or near the 405 nm peak absorption wavelength of this compound.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound-mediated phototoxicity.

    • Solution: Consider using a positive control cell line known to be sensitive to this compound. You may also investigate the expression levels of key proteins in the JNK signaling pathway.

Issue 2: High Background Signal or Dark Toxicity

If you are observing significant cell death or a high background signal in your control group (cells treated with this compound but not exposed to light), consider these possibilities:

  • Concentration Too High: The concentration of this compound may be causing cytotoxicity independent of light activation.

    • Solution: Reduce the concentration of this compound. Refer to your dose-response data to select a concentration with minimal dark toxicity.

  • Contamination: The this compound stock solution or cell culture may be contaminated.

    • Solution: Ensure aseptic techniques are followed. Test your stock solution and cell culture for contamination.

  • Solvent Toxicity: The solvent used to dissolve this compound may be causing toxicity.

    • Solution: Include a vehicle control in your experiments to assess the toxicity of the solvent at the concentration used.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines the steps to determine the optimal working concentration of this compound for a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubation: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in fresh culture medium.

  • Dark Control: Include a set of wells for each concentration that will not be exposed to light to assess dark toxicity.

  • Incubation: Incubate the cells with this compound for 4 hours in the dark.

  • Light Exposure: Expose the designated wells to a 405 nm light source at a fixed dose (e.g., 10 J/cm²).

  • Post-Incubation: After light exposure, return the plate to the incubator for 24 hours.

  • Viability Assay: Assess cell viability using a standard method such as an MTT or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration is the one that provides the highest phototoxicity with the lowest dark toxicity.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)Cell Viability (Dark) (%)Cell Viability (Light) (%)
0 (Control)100100
19885
59560
109235
258015
506510

Table 2: Example Light-Dose Titration Data for this compound

Light Dose (J/cm²)Cell Viability (%) (at 10 µM this compound)
092
2.570
555
1035
2020

Visualizations

Photoregulin1_Signaling_Pathway cluster_0 Light (405 nm) Light (405 nm) This compound (Inactive) This compound (Inactive) Light (405 nm)->this compound (Inactive) Activation This compound (Active) This compound (Active) This compound (Inactive)->this compound (Active) ROS ROS This compound (Active)->ROS Generation JNK Pathway JNK Pathway ROS->JNK Pathway Stimulation Apoptosis Apoptosis JNK Pathway->Apoptosis

Caption: Proposed signaling pathway of this compound activation.

Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (4h, Dark) Incubate (4h, Dark) Treat with this compound->Incubate (4h, Dark) Expose to Light (405 nm) Expose to Light (405 nm) Incubate (4h, Dark)->Expose to Light (405 nm) Incubate (24h) Incubate (24h) Expose to Light (405 nm)->Incubate (24h) Assess Cell Viability Assess Cell Viability Incubate (24h)->Assess Cell Viability Analyze Data Analyze Data Assess Cell Viability->Analyze Data End End Analyze Data->End

Caption: Workflow for in vitro this compound efficacy testing.

Essential experimental controls for validating Photoregulin1's effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Photoregulin1 (PR1). PR1 is a small molecule modulator of the nuclear hormone receptor Nr2e3, a key transcription factor in photoreceptor development. It has shown potential in slowing photoreceptor degeneration in models of retinitis pigmentosa by inhibiting the expression of rod-specific genes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PR1)?

A1: this compound (PR1) acts as a modulator of the orphan nuclear receptor Nr2e3. Nr2e3 is a crucial transcription factor for photoreceptor differentiation in the retina. It functions as a dual regulator, promoting the expression of rod-specific genes while simultaneously repressing cone-specific genes. PR1's modulation of Nr2e3 leads to a decrease in the expression of rod-specific genes, which is the therapeutic rationale for its use in certain retinal degenerative diseases.

Q2: What is the role of Nr2e3 in the retina?

A2: Nr2e3 is a photoreceptor-specific nuclear receptor essential for the proper development and maintenance of rod photoreceptors. It forms a multi-protein transcriptional regulatory complex with other key transcription factors, including Cone-Rod Homeobox (CRX) and Neural Retina Leucine Zipper (NRL), to activate rod-specific genes like rhodopsin. Concurrently, it represses the expression of cone-specific genes, such as S-opsin. Mutations in Nr2e3 can lead to an overproduction of S-cones and retinal degeneration.

Q3: What are the expected phenotypic effects of PR1 treatment on retinal cells?

A3: Treatment with PR1 is expected to result in a decrease in the expression of rod photoreceptor-specific genes. In the context of retinitis pigmentosa models, this has been shown to slow down the degeneration of photoreceptors. Phenotypically, you may observe reduced levels of rhodopsin and other rod-specific proteins, and potentially an alteration in the expression of cone-specific markers.

Q4: How does Photoregulin3 (PR3) relate to PR1?

A4: Photoregulin3 (PR3) is a structurally unrelated small molecule that, like PR1, modulates Nr2e3 activity and inhibits rod photoreceptor gene expression. PR3 has been shown to be effective in in vivo models of retinitis pigmentosa, demonstrating significant structural and functional photoreceptor rescue. It is considered a more potent and stable compound than PR1 for in vivo applications.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental validation of this compound's effects.

Issue 1: Inconsistent or no effect of PR1 on target gene expression.

Potential Cause Troubleshooting Step Recommended Control/Validation
PR1 Degradation/Instability Ensure proper storage of PR1 stock solutions (protect from light, store at the recommended temperature). Prepare fresh working solutions for each experiment.Include a positive control compound with known stability and activity. Perform a time-course experiment to determine the optimal treatment duration.
Suboptimal PR1 Concentration Perform a dose-response experiment to determine the optimal concentration of PR1 for your specific cell type or model system.Start with a broad range of concentrations based on published data and narrow down to the effective range. Include a vehicle-only control (e.g., DMSO).
Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase. Cell density can influence the response to small molecules. Standardize cell seeding density and culture conditions.Monitor cell viability and morphology in parallel with gene expression analysis. Use a standardized cell culture protocol.
Low Nr2e3 Expression Verify the expression of Nr2e3 in your cell line or retinal tissue. PR1's effect is dependent on the presence of its target.Perform Western blot or qPCR to confirm Nr2e3 expression in your experimental model. Use a cell line known to express Nr2e3 as a positive control.

Issue 2: High background or non-specific effects observed.

Potential Cause Troubleshooting Step Recommended Control/Validation
Off-target Effects of PR1 While specific off-targets of PR1 are not well-defined, it is crucial to validate that the observed effects are mediated through Nr2e3.Use an Nr2e3 knockout or knockdown model. In the absence of Nr2e3, the effects of PR1 should be significantly diminished or absent. Perform RNA-seq to identify global changes in gene expression and assess potential off-target pathways.
Vehicle (e.g., DMSO) Toxicity High concentrations of DMSO can be toxic to cells and affect gene expression.Keep the final DMSO concentration consistent across all experimental conditions and as low as possible (typically <0.1%). Include a vehicle-only control in all experiments.
Antibody Non-specificity (for Western Blots) The antibody used to detect changes in protein expression may be cross-reacting with other proteins.Validate your primary antibody using a positive and negative control (e.g., lysate from cells with known target expression and knockout/knockdown cells).

III. Experimental Protocols & Key Controls

Here are detailed protocols for essential experiments to validate the effects of this compound, including critical controls.

A. Luciferase Reporter Assay for Nr2e3-mediated Transcription

This assay measures the effect of PR1 on the transcriptional activity of Nr2e3 on a target gene promoter (e.g., Rhodopsin).

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells (or another suitable cell line with low endogenous Nr2e3) in a 24-well plate.

    • Co-transfect cells with:

      • An expression vector for Nr2e3.

      • An expression vector for its co-activator, CRX.

      • A luciferase reporter plasmid containing the rhodopsin promoter upstream of the luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization.

  • PR1 Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing PR1 at various concentrations or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity in PR1-treated wells to the vehicle-treated wells.

Essential Controls:

Control Purpose Expected Outcome
Vehicle Control (e.g., DMSO) To control for the effects of the solvent used to dissolve PR1.Establishes the baseline level of promoter activity.
No Nr2e3/CRX Transfection To confirm that the observed luciferase activity is dependent on the presence of the transcription factors.Low to negligible luciferase activity.
Promoterless Luciferase Vector To control for non-specific effects on the luciferase reporter.Background level of luciferase activity.
Positive Control (if available) A known inhibitor or activator of Nr2e3 to validate the assay system.Expected inhibition or activation of luciferase activity.
B. Western Blot for Endogenous Protein Expression

This protocol is for detecting changes in the expression of Nr2e3 target proteins (e.g., Rhodopsin) in retinal cells or tissue following PR1 treatment.

Protocol:

  • Sample Preparation:

    • Treat retinal explants or cultured retinal cells with PR1 or vehicle for the desired time.

    • Lyse the cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-Rhodopsin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Essential Controls:

Control Purpose Expected Outcome
Vehicle Control (e.g., DMSO) To determine the baseline expression level of the target protein.No change in protein expression compared to untreated samples.
Loading Control (β-actin, GAPDH) To ensure equal amounts of protein were loaded in each lane.Consistent band intensity across all lanes.
Positive Control Lysate Lysate from cells or tissue known to express the target protein.A clear band at the expected molecular weight.
Negative Control Lysate Lysate from cells or tissue known not to express the target protein.No band at the expected molecular weight.
C. Cell Viability/Toxicity Assay

This assay is crucial to assess whether the observed effects of PR1 are due to specific modulation of its target or a general cytotoxic effect.

Protocol:

  • Cell Seeding:

    • Seed retinal cells in a 96-well plate at a predetermined optimal density.

  • PR1 Treatment:

    • Treat the cells with a range of PR1 concentrations, including concentrations higher than the expected effective dose. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability/Toxicity Measurement:

    • After the desired treatment period, perform a cell viability assay (e.g., MTT, PrestoBlue) or a cytotoxicity assay (e.g., LDH release, TUNEL).

  • Data Analysis:

    • Quantify the signal according to the assay manufacturer's instructions.

    • Express the results as a percentage of the vehicle-treated control.

Essential Controls:

Control Purpose Expected Outcome
Vehicle Control (e.g., DMSO) To establish the baseline level of cell viability/toxicity.100% cell viability.
Untreated Control To control for any effects of the cell culture medium.Similar viability to the vehicle control.
Positive Control for Cytotoxicity A known cytotoxic agent to validate the assay's ability to detect cell death.A significant decrease in cell viability.
No-Cell Control To determine the background signal of the assay reagents.Background level of signal.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway

Photoregulin1_Signaling_Pathway PR1 This compound (PR1) Nr2e3 Nr2e3 PR1->Nr2e3 Modulates Photoreceptor_Degeneration Photoreceptor Degeneration PR1->Photoreceptor_Degeneration Inhibits Cone_Genes Cone-Specific Genes (e.g., S-opsin) Nr2e3->Cone_Genes Represses Transcription_Complex Transcriptional Complex Nr2e3->Transcription_Complex CRX CRX CRX->Transcription_Complex NRL NRL NRL->Transcription_Complex Rod_Genes Rod-Specific Genes (e.g., Rhodopsin) Rod_Genes->Photoreceptor_Degeneration Contributes to (in disease models) Transcription_Complex->Rod_Genes Activates

Caption: this compound signaling pathway in photoreceptors.

Experimental Workflow

Experimental_Workflow_PR1 cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Validation Luciferase Luciferase Assay (Target Engagement) Western_Blot Western Blot (Protein Expression) Luciferase->Western_Blot qPCR qPCR (Gene Expression) Western_Blot->qPCR Viability Cell Viability Assay (Toxicity) qPCR->Viability Retinal_Explants Retinal Explant Culture Viability->Retinal_Explants Immunohistochemistry Immunohistochemistry (Protein Localization) Retinal_Explants->Immunohistochemistry Animal_Model Animal Model of RP Immunohistochemistry->Animal_Model ERG Electroretinography (ERG) (Retinal Function) Animal_Model->ERG Histology Histology (Retinal Structure) Animal_Model->Histology Start Hypothesis: PR1 modulates Nr2e3 Start->Luciferase

Caption: Experimental workflow for validating this compound effects.

Technical Support Center: Assessing Long-Term Retinal Cell Health Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the long-term effects of novel therapeutic compounds, such as Photoregulin1, on retinal cell health. Given that extensive long-term in vivo data for this compound is limited, with research progressing to second-generation compounds like PR3 for in vivo analysis, this guide also offers broader, foundational knowledge and troubleshooting strategies applicable to the preclinical assessment of any novel retinal therapeutic.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (PR1) is a small molecule that has been identified as a modulator of the rod-specific nuclear receptor transcription factor Nr2e3. By modulating Nr2e3, PR1 can regulate the expression of genes specific to photoreceptors.[1] It has been shown to slow the progression of retinal degeneration in in vitro models of retinitis pigmentosa (RP).[1] However, challenges with its use in live animal models led to the development of other compounds, such as Photoregulin3 (PR3), for further in vivo investigation.[1]

Q2: Why is assessing the long-term effects of a compound like this compound on retinal cells crucial?

A2: Retinal degenerative diseases, such as retinitis pigmentosa and age-related macular degeneration (AMD), are chronic conditions.[2] Therapeutic interventions are often intended for long-term administration. Therefore, it is critical to understand not only the efficacy but also the long-term safety profile of a new compound. This includes assessing potential for off-target effects, chronic toxicity, and sustained therapeutic benefit on retinal cell health and function.

Q3: What are the primary retinal cell types to consider for long-term health assessment?

A3: The primary cells of interest in many retinal degeneration studies are the photoreceptors (rods and cones) and the retinal pigment epithelium (RPE). Photoreceptors are the light-sensing neurons that are lost in many degenerative retinal diseases. The RPE is a supportive cell layer essential for the health and function of photoreceptors. Depending on the compound's target, other retinal neurons like bipolar cells and retinal ganglion cells may also be important to assess.

Q4: What are the key indicators of retinal cell health in long-term studies?

A4: Key indicators include:

  • Structural Integrity: Preservation of retinal layers (e.g., outer nuclear layer thickness), photoreceptor outer segment morphology, and RPE cell morphology.

  • Cell Viability and Apoptosis: Rates of cell survival and programmed cell death (apoptosis) in retinal cell populations.

  • Functionality: For photoreceptors, this includes their light-response as measured by electroretinography (ERG). For the RPE, barrier function (transepithelial resistance) is a key metric.

  • Gene and Protein Expression: Sustained expression of cell-specific markers (e.g., rhodopsin in rods) and monitoring of stress-related or pro-inflammatory markers.

  • Metabolic Activity: Assessing mitochondrial function and cellular metabolism can provide insights into long-term cellular stress.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cell Viability Assays

  • Potential Cause: Inconsistent seeding density, passage number of cell lines, or compound concentration.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure a uniform cell suspension before seeding to avoid clumps.

    • Verify Compound Stability: Confirm the stability of your compound in culture media over the duration of the experiment. Some compounds may degrade or precipitate.

    • Accurate Pipetting: Use calibrated pipettes and proper technique to ensure consistent compound dosing.

    • Include Proper Controls: Always include vehicle-only controls and untreated controls. A positive control for cell death (e.g., staurosporine) can also be useful.

Issue 2: Unexpected Toxicity in Animal Models

  • Potential Cause: Off-target effects of the compound, issues with the delivery vehicle, or the dose being too high for long-term administration.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window and the maximum tolerated dose for chronic administration.

    • Vehicle Toxicity Control: Administer the vehicle alone to a control group to rule out toxicity from the delivery formulation.

    • Systemic Health Monitoring: Monitor the overall health of the animals, including weight, food and water intake, and general behavior, to detect systemic toxicity.

    • Histopathology of Other Organs: If systemic toxicity is suspected, perform histological analysis of major organs (liver, kidney, etc.) to identify potential off-target effects.

Issue 3: Lack of Therapeutic Effect In Vivo Despite Promising In Vitro Data

  • Potential Cause: Poor bioavailability, inability of the compound to cross the blood-retinal barrier, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the concentration of the compound in the plasma and, if possible, in the retina over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Formulation Optimization: Consider different formulations or delivery routes (e.g., systemic vs. intravitreal injection) to improve drug delivery to the retina.

    • Target Engagement Assay: If possible, develop an assay to confirm that the compound is reaching and binding to its intended target in the retina.

Quantitative Data Presentation

Below are examples of how to structure quantitative data from long-term studies. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Long-Term (6-Month) Effects of Compound-X on Retinal Structure and Function in a Mouse Model of Retinal Degeneration.

ParameterVehicle Control (n=10)Compound-X (10 mg/kg) (n=10)P-value
Outer Nuclear Layer (ONL) Thickness (µm)
Baseline50.2 ± 3.149.8 ± 2.9>0.05
6 Months25.4 ± 4.538.7 ± 3.8<0.01
ERG a-wave Amplitude (µV)
Baseline250.6 ± 25.1248.9 ± 23.7>0.05
6 Months85.3 ± 15.2165.4 ± 20.1<0.01
ERG b-wave Amplitude (µV)
Baseline510.2 ± 45.8505.7 ± 42.3>0.05
6 Months180.9 ± 30.5350.1 ± 38.9<0.01

Table 2: Hypothetical Long-Term (3-Month) Effects of Compound-X on Gene Expression in Cultured Human RPE Cells under Oxidative Stress.

GeneVehicle ControlCompound-X (1 µM)Fold Change (Compound-X vs. Vehicle)P-value
VEGF-A 1.00 ± 0.120.65 ± 0.09-1.54<0.05
NFE2L2 (Nrf2) 1.00 ± 0.152.10 ± 0.21+2.10<0.01
BAX 1.00 ± 0.080.52 ± 0.07-1.92<0.01
BCL2 1.00 ± 0.111.85 ± 0.19+1.85<0.01

Experimental Protocols

Protocol 1: Long-Term Retinal Explant Culture for Compound Screening

  • Dissection: Euthanize postnatal day 8-10 mice and enucleate the eyes. Under a dissecting microscope, create an incision at the limbus and remove the cornea and lens. Gently peel the retina from the RPE/choroid/sclera eyecup.

  • Culture Preparation: Place the retina, photoreceptor side up, on a sterile 0.4 µm pore size membrane insert in a 6-well plate.

  • Media: Add culture medium to the bottom of the well so that the retina is at the air-media interface. Use a serum-free medium supplemented with N2 and B27 supplements.

  • Treatment: Add the test compound (e.g., this compound) and vehicle controls to the medium at the desired concentrations.

  • Incubation: Culture for up to 21 days at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • Analysis: At desired time points, fix the retinas in 4% paraformaldehyde for cryosectioning and immunohistochemical analysis of retinal structure and cell-specific markers. Alternatively, retinal lysates can be prepared for Western blot or qPCR analysis.

Protocol 2: Assessment of RPE Barrier Function (Transepithelial Resistance - TER)

  • Cell Seeding: Seed ARPE-19 cells (a human RPE cell line) on a permeable Transwell insert in a 12-well plate at a high density.

  • Polarization: Culture the cells for 4-6 weeks to allow them to form a mature, polarized monolayer with tight junctions.

  • Treatment: Once a stable TER reading is achieved (typically >100 Ω·cm²), add the test compound to the apical or basolateral chamber.

  • TER Measurement: Using an epithelial voltohmmeter with "chopstick" electrodes, measure the TER daily or at other desired intervals. Subtract the resistance of a blank insert from the reading and multiply by the surface area of the insert to get the final value in Ω·cm².

  • Analysis: A sustained high TER indicates a healthy barrier function, while a significant drop suggests compromised tight junctions and potential toxicity.

Visualizations

Signaling_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_target Molecular Target cluster_response Cellular Response Oxidative Stress Oxidative Stress Misfolded Proteins Misfolded Proteins Oxidative Stress->Misfolded Proteins Reduced Apoptosis Reduced Apoptosis Misfolded Proteins->Reduced Apoptosis leads to apoptosis This compound This compound Nr2e3 Nr2e3 This compound->Nr2e3 modulates Gene Expression Regulation Gene Expression Regulation Nr2e3->Gene Expression Regulation Gene Expression Regulation->Reduced Apoptosis Cell Survival Cell Survival Reduced Apoptosis->Cell Survival Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Retinal Cell Lines (e.g., ARPE-19) c Dose-Response & Toxicity Screening a->c b Primary Retinal Cultures (Explant or Dissociated) b->c d Mechanism of Action Studies c->d e Animal Model of Retinal Degeneration d->e Lead Compound Selection f Long-Term Dosing (e.g., 6 months) e->f g Functional Assessment (e.g., ERG) f->g h Structural Assessment (e.g., OCT, Histology) f->h

References

Technical Support Center: Toxicity Assessment of Photoregulin1 in Human Retinal Organoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the toxicity of Photoregulin1 (PR1) in human retinal organoids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal age of retinal organoids for this compound toxicity studies?

A1: For assessing the toxicity of novel compounds like this compound, it is recommended to use mature retinal organoids. Toxicity assays should be performed after week 26 of differentiation, as organoids at this stage have developed defined outer segments, which signify a mature state.[1] This ensures that all major retinal cell types, including functionally mature photoreceptors, are present, providing a more accurate model of the human retina.[1][2]

Q2: What are the expected signs of toxicity in retinal organoids treated with this compound?

A2: Signs of toxicity can manifest as morphological changes, decreased viability, and activation of cell death pathways. Common indicators include:

  • Morphological Abnormalities: Disorganization of the laminated structure, thinning of the outer nuclear layer (ONL), and appearance of pyknotic nuclei.[3]

  • Increased Cell Death: A higher number of TUNEL-positive cells or increased activated Caspase-3 staining, particularly in the photoreceptor layer.[4]

  • Cellular Stress: Upregulation of stress-related markers, such as reactive oxygen species (ROS) or markers of endoplasmic reticulum (ER) stress.

  • Functional Deficits: Reduced light responsiveness in electrophysiological assays.

Q3: How can I be sure that the observed toxicity is specific to this compound and not due to the delivery vehicle (e.g., AAV)?

A3: It is crucial to include proper controls in your experimental design. This includes:

  • Vehicle Control: Treat a set of organoids with the same vehicle used to deliver this compound (e.g., AAV vector lacking the PR1 gene, or the solvent used to dissolve PR1).

  • Untreated Control: A set of organoids that do not receive any treatment. By comparing the effects of this compound to these controls, you can distinguish between the toxicity of the compound itself and any effects of the delivery method. Several adeno-associated virus (AAV) serotypes are known to effectively transduce retinal cells with minimal toxicity.

Q4: What are the key signaling pathways to investigate for this compound-induced toxicity?

A4: Given that the mechanism of this compound is not well-defined, it is advisable to investigate common cell death and stress pathways. Key pathways to consider are:

  • Apoptosis: Assess the activation of initiator caspases (Caspase-8, Caspase-9) and effector caspases (Caspase-3). The ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., BCL2) proteins can also be informative.

  • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) and assess mitochondrial health.

  • Endoplasmic Reticulum (ER) Stress: Investigate the unfolded protein response (UPR) by examining markers like ATF6, PERK, and IRE1.

Troubleshooting Guides

Issue 1: High variability in toxicity results between organoids.
  • Possible Cause: Inconsistent organoid development and maturation.

  • Troubleshooting Steps:

    • Standardize Organoid Culture: Ensure all organoids used in an experiment are from the same differentiation batch and are of a similar size and morphology.

    • Maturity Assessment: Before initiating toxicity studies, confirm the maturity of the organoids by immunohistochemistry for key retinal markers (e.g., Rhodopsin for rods, Opsin for cones).

    • Increase Sample Size: Use a sufficient number of organoids per treatment group to account for inherent biological variability.

Issue 2: Difficulty in detecting a toxic effect of this compound.
  • Possible Cause: Suboptimal concentration or duration of treatment.

  • Troubleshooting Steps:

    • Dose-Response Study: Test a wide range of this compound concentrations to identify the effective dose.

    • Time-Course Experiment: Evaluate toxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • Sensitive Assays: Employ highly sensitive methods for detecting early signs of apoptosis, such as activated Caspase-3 staining, which can be more sensitive than TUNEL assays for early-stage apoptosis.

Issue 3: Evidence of contamination in the organoid culture.
  • Possible Cause: Bacterial, fungal, or mycoplasma contamination.

  • Troubleshooting Steps:

    • Visual Inspection: Regularly inspect cultures for signs of contamination, such as turbidity, color change in the medium, or filamentous growth.

    • Microscopic Examination: Check for bacteria, yeast, or fungi under a microscope.

    • Mycoplasma Testing: Perform routine PCR-based or fluorescence staining tests for mycoplasma, as it is not visible by standard microscopy.

    • Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations. If contamination is confirmed, discard the affected cultures and decontaminate the incubator and biosafety cabinet.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound Toxicity in Human Retinal Organoids

Treatment GroupConcentration (µM)TUNEL-Positive Cells/Section (Mean ± SD)Activated Caspase-3 Positive Cells/Section (Mean ± SD)Outer Nuclear Layer Thickness (µm) (Mean ± SD)
Untreated Control05 ± 23 ± 150 ± 5
Vehicle ControlN/A6 ± 34 ± 248 ± 6
This compound115 ± 510 ± 442 ± 7
This compound1045 ± 1238 ± 925 ± 8
This compound100120 ± 25110 ± 2010 ± 4

Experimental Protocols

Protocol 1: TUNEL Assay for Apoptosis Detection

This protocol is for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation: Fix retinal organoids in 4% paraformaldehyde (PFA) for 2 hours at room temperature.

  • Cryoprotection: Transfer organoids to a 30% sucrose solution until they sink.

  • Embedding and Sectioning: Embed organoids in Optimal Cutting Temperature (OCT) compound and cryosection at 10-12 µm thickness.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

  • TUNEL Reaction: Incubate sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash sections three times with PBS.

  • Counterstaining: Stain nuclei with DAPI.

  • Mounting and Imaging: Mount coverslips and image using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Protocol 2: Immunohistochemistry for Activated Caspase-3

This protocol detects the active form of Caspase-3, an early marker of apoptosis.

  • Fixation, Cryoprotection, and Sectioning: Follow steps 1-3 from the TUNEL Assay protocol.

  • Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing and Counterstaining: Wash sections three times with PBS and counterstain with DAPI.

  • Mounting and Imaging: Mount coverslips and image using a fluorescence microscope. Cells undergoing apoptosis will show positive staining for activated Caspase-3.

Mandatory Visualizations

Experimental_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_analysis Toxicity Assessment hPSC Human Pluripotent Stem Cells (hPSCs) Differentiation Retinal Organoid Differentiation (>26 weeks) hPSC->Differentiation Mature_Organoid Mature Retinal Organoid Differentiation->Mature_Organoid PR1_Treatment This compound Treatment (Dose-Response & Time-Course) Mature_Organoid->PR1_Treatment Controls Vehicle & Untreated Controls Mature_Organoid->Controls Morphology Morphological Analysis (H&E Staining) PR1_Treatment->Morphology Apoptosis Apoptosis Assays (TUNEL & a-Casp3) PR1_Treatment->Apoptosis Stress Cellular Stress Assays (ROS, ER Stress) PR1_Treatment->Stress Controls->Morphology Controls->Apoptosis Controls->Stress Data_Analysis Quantitative Data Analysis Morphology->Data_Analysis Apoptosis->Data_Analysis Stress->Data_Analysis

Caption: Experimental workflow for this compound toxicity assessment.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PR1 This compound (Hypothetical Toxic Insult) Casp8 Caspase-8 PR1->Casp8 Bax Bax PR1->Bax Casp3 Activated Caspase-3 Casp8->Casp3 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Troubleshooting_Logic Start High Variability in Results? Check_Culture Standardize Organoid Culture & Maturity Start->Check_Culture Yes No_Effect No Toxic Effect Observed? Start->No_Effect No Increase_N Increase Sample Size Check_Culture->Increase_N Increase_N->No_Effect Optimize_Dose Optimize Dose & Treatment Duration No_Effect->Optimize_Dose Yes Contamination Signs of Contamination? No_Effect->Contamination No Sensitive_Assay Use More Sensitive Assays Optimize_Dose->Sensitive_Assay Sensitive_Assay->Contamination Discard_Culture Discard and Decontaminate Contamination->Discard_Culture Yes End Proceed with Experiment Contamination->End No Review_Technique Review Aseptic Technique Discard_Culture->Review_Technique

Caption: Troubleshooting decision-making workflow.

References

Validation & Comparative

Unlocking the Therapeutic Promise of Photoregulin1: A Comparative Analysis in Retinal Degeneration Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the therapeutic potential of Photoregulin1 (PR1) and its successor, Photoregulin3 (PR3), reveals a promising new avenue for the treatment of retinal degenerative diseases like retinitis pigmentosa (RP). This guide provides a comprehensive comparison of Photoregulin compounds with leading alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Retinal degenerative diseases, a major cause of incurable blindness, are characterized by the progressive loss of photoreceptor cells. A key strategy in the quest for treatment is the modulation of gene expression in these specialized neurons. The Photoregulin family of small molecules has emerged as a novel class of therapeutic candidates that act by modulating the orphan nuclear receptor Nr2e3, a critical transcription factor in rod photoreceptors.

This guide evaluates the efficacy of Photoregulins in preclinical models of retinal degeneration and contrasts their performance with other therapeutic modalities, including the FDA-approved gene therapy Luxturna® and the emerging field of optogenetics with MCO-010.

Comparative Efficacy of Retinal Degeneration Therapies

The therapeutic potential of Photoregulin compounds and alternative therapies has been evaluated using various anatomical and functional endpoints in animal models of retinitis pigmentosa. The following tables summarize the key quantitative data from these studies.

Therapeutic Agent Animal Model Key Efficacy Endpoints Results Citation
This compound (PR1) Pde6brd1 mouse (retinal explants)Photoreceptor Cell Death (TUNEL Assay)Statistically significant decrease in TUNEL-positive cells in the outer nuclear layer (ONL).[1]
Photoreceptor Survival (Recoverin & Crx expression)Increased expression of photoreceptor survival markers Recoverin and Crx.[1]
Photoregulin3 (PR3) RhoP23H mousePhotoreceptor Structure (ONL)Preservation of "several rows" of photoreceptors in the ONL compared to 2-3 rows in vehicle-treated controls.[2]
Photoreceptor Function (Scotopic & Photopic ERG)Significantly elevated scotopic and photopic b-wave amplitudes.[2]
Gene Expression (qPCR)Increased expression of photoreceptor-specific genes Recoverin and Rhodopsin.[2]
Luxturna® (voretigene neparvovec) Rpe65-/- mousePhotoreceptor Structure (ONL Thickness)Significant preservation of ONL thickness compared to untreated controls.
Photoreceptor Function (ERG)Restoration of both rod and cone ERG responses.
MCO-010 (Optogenetics) rd1 mouseRetinal Structure (Retinal Thickness)No alterations in retinal thickness observed at 4 months post-injection, while it significantly decreased in control mice.
Visual Function (Visually Evoked Potential - VEP)Significantly higher VEPs in treated mice compared to controls.

Mechanism of Action: The Photoregulin Signaling Pathway

Photoregulins exert their therapeutic effect by modulating the activity of the orphan nuclear receptor Nr2e3. In rod photoreceptors, Nr2e3 plays a dual role: it activates rod-specific genes while repressing cone-specific genes. By binding to Nr2e3, Photoregulins are thought to enhance its repressive function on rod-specific gene transcription. In the context of certain mutations causing retinitis pigmentosa, this reduction in the expression of mutant proteins can alleviate cellular stress and slow down the degenerative process.

Photoregulin_Signaling_Pathway Photoregulin Signaling Pathway in Rod Photoreceptors cluster_nucleus Nucleus Photoregulin Photoregulin (PR1/PR3) Nr2e3 Nr2e3 Photoregulin->Nr2e3 Binds to & Modulates Rod_Genes Rod-Specific Genes (e.g., Rhodopsin) Nr2e3->Rod_Genes Represses Transcription Photoreceptor_Survival Photoreceptor Survival Nr2e3->Photoreceptor_Survival Modulation promotes Nrl Nrl Nrl->Rod_Genes Activates Transcription Crx Crx Crx->Rod_Genes Activates Transcription Cell_Stress Cellular Stress Rod_Genes->Cell_Stress Expression of mutant protein leads to Cell_Stress->Photoreceptor_Survival Reduces

Caption: Photoregulin signaling pathway in rod photoreceptors.

Experimental Workflow for Preclinical Evaluation

The validation of a therapeutic candidate like Photoregulin3 in a retinal degeneration model typically follows a standardized workflow. This involves treating the animal model at a specific disease stage, followed by a battery of tests to assess both retinal structure and function.

Experimental_Workflow Experimental Workflow for Evaluating Therapeutics in a Mouse Model of Retinal Degeneration start Start: RhoP23H Mouse Model treatment Treatment Initiation (e.g., Postnatal Day 12-14) start->treatment endpoint Endpoint Analysis (e.g., Postnatal Day 21) treatment->endpoint functional Functional Assessment endpoint->functional structural Structural Assessment endpoint->structural erg Electroretinography (ERG) functional->erg oct Optical Coherence Tomography (OCT) structural->oct histology Histology (ONL Thickness) structural->histology qpcr Gene Expression (qPCR) structural->qpcr data Data Analysis & Comparison erg->data oct->data histology->data qpcr->data

Caption: A typical experimental workflow for preclinical validation.

Comparison of Therapeutic Approaches

The treatment landscape for retinitis pigmentosa is evolving, with different strategies targeting various aspects of the disease pathology. Small molecule modulators like Photoregulins offer a distinct approach compared to gene replacement therapies and optogenetics.

Therapy_Comparison Comparison of Therapeutic Approaches for Retinal Degeneration cluster_small_molecule Small Molecule Modulation cluster_gene_therapy Gene Therapy cluster_optogenetics Optogenetics Therapies Therapeutic Strategies Photoregulin Photoregulin (PR1/PR3) Therapies->Photoregulin Luxturna Luxturna® Therapies->Luxturna MCO MCO-010 Therapies->MCO PR_Mechanism Mechanism: Modulates Nr2e3 activity to reduce mutant protein expression PR_Advantage Advantage: Potentially mutation-independent within a specific disease mechanism Luxturna_Mechanism Mechanism: Replaces a mutated gene (RPE65) with a functional copy Luxturna_Advantage Advantage: Corrects the underlying genetic defect MCO_Mechanism Mechanism: Makes surviving inner retinal neurons light-sensitive MCO_Advantage Advantage: Applicable to late-stage disease with significant photoreceptor loss

Caption: Comparison of different therapeutic strategies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key protocols used in the evaluation of these therapeutic agents.

TUNEL Assay for Retinal Explants

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect apoptotic cells by labeling the fragmented DNA.

  • Tissue Preparation: Retinal explants are fixed in 4% paraformaldehyde (PFA) and embedded in paraffin. 5µm sections are cut and mounted on slides.

  • Permeabilization: Sections are deparaffinized, rehydrated, and then permeabilized with Proteinase K.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstaining and Imaging: Nuclei are counterstained with a DNA dye like DAPI. The sections are then imaged using a fluorescence microscope.

  • Quantification: The number of TUNEL-positive cells in the outer nuclear layer is counted and expressed as a percentage of the total number of DAPI-stained cells.

Outer Nuclear Layer (ONL) Thickness Measurement

ONL thickness is a key structural marker of photoreceptor survival.

  • Image Acquisition: Retinal cross-sections are imaged using a microscope with a calibrated eyepiece reticle or with digital imaging software. For in vivo measurements, Optical Coherence Tomography (OCT) is used.

  • Measurement: The thickness of the ONL is measured from the outer plexiform layer to the outer limiting membrane at defined distances from the optic nerve head.

  • Data Analysis: Multiple measurements are taken from different sections or B-scans and averaged for each eye. Statistical analysis is performed to compare between treatment and control groups.

Electroretinography (ERG) in Mice

ERG is a non-invasive technique to measure the electrical responses of the various cell types in the retina to a light stimulus.

  • Animal Preparation: Mice are dark-adapted overnight. Anesthesia is induced, and pupils are dilated.

  • Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously between the eyes, and a ground electrode is placed in the tail.

  • Stimulation and Recording:

    • Scotopic ERG (rod-driven response): Animals are stimulated with flashes of increasing light intensity in a dark-adapted state.

    • Photopic ERG (cone-driven response): After a period of light adaptation to saturate the rods, the retina is stimulated with light flashes.

  • Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured and analyzed.

Conclusion

The development of Photoregulin compounds represents a significant advancement in the pursuit of small molecule therapies for retinal degeneration. While this compound demonstrated in vitro efficacy, Photoregulin3 has shown promising in vivo results in a mouse model of retinitis pigmentosa, validating the therapeutic potential of modulating Nr2e3.

Compared to gene-specific therapies like Luxturna®, which are limited to patients with mutations in a particular gene, Photoregulins may offer a broader therapeutic window for different genetic forms of RP that share a common pathogenic mechanism. Furthermore, in contrast to optogenetics, which aims to restore light sensation in a severely degenerated retina, Photoregulins act at an earlier stage to preserve the existing photoreceptors.

Further research is warranted to optimize the pharmacological properties of Photoregulin compounds for long-term in vivo efficacy and to explore their potential in other models of retinal degeneration. The continued investigation of these and other novel therapeutic strategies offers hope for the millions of individuals affected by these debilitating diseases.

References

A Head-to-Head Comparison of Small Molecules for Retinal Pigment Epithelium (RPE) Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of small molecules in inducing RPE cell fate changes. While the term "Photoregulin1" is not widely recognized in the current scientific literature for RPE reprogramming, this guide provides a comprehensive comparison of other prominent and well-documented small molecules utilized in this field.

The ability to reprogram retinal pigment epithelium (RPE) cells into photoreceptors or other retinal neurons using small molecules offers a promising therapeutic avenue for retinal degenerative diseases. This approach circumvents the need for genetic manipulation and provides a platform for in situ regeneration. This guide presents a head-to-head comparison of key small molecules and their cocktails, summarizing their performance based on available experimental data.

Comparative Efficacy of Small Molecule Cocktails for RPE Reprogramming

The successful reprogramming of RPE cells often relies on the synergistic action of multiple small molecules targeting different signaling pathways. The following table summarizes the composition and reported effects of commonly used small molecule cocktails.

Cocktail/MoleculeKey ComponentsTarget PathwaysReported Reprogramming OutcomeEfficacy/EfficiencySource
VCR Cocktail Valproic Acid (VPA), CHIR99021, RepSoxEpigenome (HDAC inhibitor), Wnt/β-catenin, TGF-βGeneration of activated, plastic cell populations from somatic cells.Foundational cocktail for many reprogramming protocols.[1][1]
CiPC Cocktail Forskolin, IWR1, SB431542, GO6983, VPAMultiple, including PKA, Wnt, TGF-β, PKC, HDACDirect reprogramming of human fetal RPE cells into chemically induced photoreceptor-like cells (CiPCs).Efficient conversion of RPE to CiPCs, superior to reprogramming from human dermal fibroblasts.[2][2]
Six-Chemical Cocktail + Two Factors (Eyedrop) Not fully specified in abstractNot fully specified in abstractEndogenous RPE regeneration from Müller cells in vivo and in vitro.Resulting cells display cobblestone morphology, express BEST1, and are pigmented.[3]
Individual Small Molecules CHIR99021, RepSoxWnt/β-catenin, TGF-βCan be used to reprogram RPE cells into retinal cells, similar to their use in converting astrocytes to neurons.Effective components in various reprogramming cocktails.

Signaling Pathways in RPE Reprogramming

The reprogramming of RPE cells involves the modulation of key signaling pathways that govern cell fate and plasticity. Small molecules are instrumental in targeting these pathways to induce a shift from an epithelial to a neuronal or photoreceptor-like phenotype.

Signaling_Pathways_in_RPE_Reprogramming cluster_small_molecules Small Molecules cluster_signaling_pathways Signaling Pathways cluster_cellular_processes Cellular Processes CHIR99021 CHIR99021 Wnt Wnt/β-catenin Pathway CHIR99021->Wnt Activates RepSox RepSox / SB431542 TGFbeta TGF-β Pathway RepSox->TGFbeta Inhibits VPA Valproic Acid (VPA) Epigenetic Epigenetic Modification VPA->Epigenetic Modulates (HDACi) Forskolin Forskolin PKA PKA Pathway Forskolin->PKA Activates Reprogramming RPE Reprogramming Wnt->Reprogramming TGFbeta->Reprogramming EMT_Suppression EMT Suppression TGFbeta->EMT_Suppression Inhibition leads to Epigenetic->Reprogramming PKA->Reprogramming EMT_Suppression->Reprogramming

Caption: Key signaling pathways targeted by small molecules for RPE reprogramming.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for RPE cell culture and reprogramming based on common practices in the field.

Human RPE Cell Culture

A foundational step for in vitro reprogramming studies is the successful isolation and culture of RPE cells.

RPE_Culture_Workflow start Obtain human donor eyes isolate Isolate RPE sheets start->isolate dissociate Dissociate into single cells isolate->dissociate culture Culture in appropriate medium dissociate->culture passage Passage cells for expansion culture->passage characterize Characterize RPE markers (e.g., RPE65, BEST1) passage->characterize end RPE cells ready for experiments characterize->end

Caption: A generalized workflow for the isolation and culture of human RPE cells.

Protocol:

  • Isolation: Human RPE cells are isolated from cadaveric donors. The posterior pole of the eye is used to establish RPE cultures.

  • Culture: Cells are cultured and expanded. Different passages (P0-P14) can be used to study processes like epithelial-to-mesenchymal transition (EMT).

  • Characterization: Established cell lines are phenotypically characterized using methods like immunofluorescence and transepithelial electrical resistance (TEER) measurements to ensure they mimic native RPE physiology.

Small Molecule-Mediated Reprogramming of RPE Cells

This protocol outlines the general steps for inducing reprogramming of cultured RPE cells using a small molecule cocktail.

RPE_Reprogramming_Workflow start Plate cultured RPE cells add_cocktail Add small molecule cocktail (e.g., VCR, CiPC) start->add_cocktail incubate Incubate for a defined period (e.g., days to weeks) add_cocktail->incubate monitor Monitor morphological changes incubate->monitor analyze Analyze for reprogramming markers (e.g., photoreceptor markers) monitor->analyze functional_assay Perform functional assays (optional) analyze->functional_assay end Characterized reprogrammed cells functional_assay->end

Caption: A typical workflow for the chemical reprogramming of RPE cells.

Protocol:

  • Cell Plating: Cultured human RPE cells are plated at an appropriate density.

  • Treatment: A pre-defined cocktail of small molecules (e.g., CiPC cocktail) is added to the culture medium.

  • Incubation: The cells are incubated for a period ranging from days to several weeks, with regular media changes containing the small molecule cocktail.

  • Analysis: Reprogramming is assessed through various methods:

    • Morphological Analysis: Observation of changes from a cobblestone epithelial morphology to a more neuronal or photoreceptor-like appearance.

    • Immunofluorescence: Staining for RPE-specific markers (e.g., RPE65) and photoreceptor or neuronal markers.

    • Gene Expression Analysis: Quantitative RT-PCR or single-cell RNA sequencing to quantify changes in gene expression profiles.

    • Methylation Sequencing: To understand the epigenetic changes during the reprogramming process.

Concluding Remarks

The use of small molecules for RPE reprogramming is a rapidly advancing field with significant therapeutic potential. While cocktails like VCR and CiPC have demonstrated promising results, the optimal combination and concentrations of these molecules are still under investigation. Future research will likely focus on identifying more potent and specific small molecules, further elucidating the underlying molecular mechanisms, and translating these findings into clinical applications for retinal regeneration. The development of novel delivery methods, such as the eyedrop formulation, could also significantly enhance the clinical viability of this approach.

References

A Comparative Guide to Modulating Protein Activity: Photoregulin1 and Optogenetic Tools

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control protein function is paramount. This guide provides a comprehensive comparison of two distinct approaches for modulating protein activity: small-molecule inhibitors, exemplified by Photoregulin1, and light-inducible optogenetic tools. We present a detailed analysis of their specificity, selectivity, and mechanisms of action, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to Protein Activity Modulation

The targeted modulation of protein function is a cornerstone of modern biological research and drug development. Two powerful and distinct strategies have emerged: the use of small-molecule compounds that can directly bind to and alter the activity of a target protein, and optogenetic tools that allow for light-inducible control over protein interactions and function.

This compound (PR1) is a small molecule identified through a chemical screen that acts as a modulator of the nuclear hormone receptor Nr2e3.[1][2][3] PR1 has been shown to regulate the expression of photoreceptor-specific genes and has demonstrated potential in slowing the progression of retinal degeneration in in vitro models of retinitis pigmentosa.[3] Its mechanism relies on direct binding to its protein target to alter its function.

Optogenetic tools , in contrast, are genetically encoded proteins that undergo a conformational change in response to light, enabling the control of protein-protein interactions, protein localization, and enzymatic activity with high spatiotemporal precision.[4] Common optogenetic systems include those based on Cryptochrome 2 (CRY2) and its binding partner CIB1, Phytochrome B (PhyB) and PIF, and Light-Oxygen-Voltage (LOV) domains. These tools are often fused to a protein of interest or a protein-interacting domain, such as a LIM domain, to enable light-inducible control.

This guide will objectively compare these two approaches, providing the necessary information to make an informed decision for your experimental design.

Comparison of Small-Molecule and Optogenetic Approaches

The choice between a small-molecule modulator and an optogenetic tool depends on the specific experimental goals, as each approach offers a unique set of advantages and disadvantages.

FeatureSmall-Molecule Modulators (e.g., this compound)Optogenetic Tools (e.g., LIM-domain fusions)
Specificity Can be high, but off-target effects are a common concern and require extensive validation.Generally high, as the tool is genetically targeted to a specific protein. However, off-target effects from light itself can occur.
Selectivity Dependent on the chemical structure and its interaction with the target's binding pocket.Determined by the specificity of the fused protein domain (e.g., LIM domain) for its binding partners.
Temporal Control Generally slower, relying on diffusion and cell permeability. Reversibility depends on washout rates.High temporal precision (milliseconds to seconds), with rapid on and off kinetics controlled by light.
Spatial Control Limited by diffusion; difficult to achieve subcellular targeting.High spatial precision, allowing for subcellular targeting of protein activity with focused light.
Delivery Method Chemical compound added to cell culture or administered in vivo.Requires genetic modification (e.g., transfection, viral transduction) to express the optogenetic construct.
Reversibility Dependent on compound washout and binding kinetics.Highly reversible by turning the light source on and off.
Mechanism of Action Direct binding to a target protein to inhibit or activate its function.Light-induced conformational change leading to protein-protein interaction, dimerization, or localization changes.

Experimental Protocols for Evaluating Specificity and Selectivity

Accurate determination of a modulator's specificity and selectivity is crucial. Below are detailed protocols for key experiments applicable to both small-molecule and optogenetic approaches.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

Co-IP is a gold-standard technique to identify the binding partners of a protein of interest.

Objective: To identify proteins that interact with a target protein (e.g., the target of this compound or a LIM domain-fused optogenetic tool) in a cellular context.

Methodology:

  • Cell Lysis: Lyse cells expressing the target protein under conditions that preserve protein-protein interactions. For optogenetic experiments, perform lysis after light stimulation.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for comprehensive identification of interacting partners.

Mass Spectrometry for Unbiased Target Identification

Mass spectrometry (MS) is a powerful tool for the unbiased identification of protein targets of small molecules or the interacting partners of a protein domain.

Objective: To identify the direct binding targets of a small molecule like this compound or to comprehensively map the interactome of a LIM domain.

Methodology:

  • Affinity Purification (for small molecules): Immobilize the small molecule on a solid support and incubate with cell lysate to capture binding proteins.

  • Co-Immunoprecipitation (for protein domains): Perform Co-IP as described above to isolate the protein complex.

  • Protein Digestion: Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.

  • Database Searching: Search the obtained peptide sequences against a protein database to identify the corresponding proteins.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To quantify the binding affinity (Kd) and kinetics (on- and off-rates) of a small molecule to its target or an optogenetically controlled protein-protein interaction.

Methodology:

  • Ligand Immobilization: Immobilize one binding partner (e.g., the purified target protein) onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other binding partner (e.g., this compound or the interacting protein) over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Analyze the resulting sensorgram to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

small_molecule_vs_optogenetics cluster_small_molecule Small-Molecule Modulation cluster_optogenetics Optogenetic Control Small Molecule (PR1) Small Molecule (PR1) Target Protein (Nr2e3) Target Protein (Nr2e3) Small Molecule (PR1)->Target Protein (Nr2e3) Binds to Altered Function Altered Function Target Protein (Nr2e3)->Altered Function Light (Blue) Light (Blue) Opto-LIM Fusion Opto-LIM Fusion Light (Blue)->Opto-LIM Fusion Activates Binding Partner Binding Partner Opto-LIM Fusion->Binding Partner Binds to Signaling Output Signaling Output Binding Partner->Signaling Output

Caption: Mechanisms of protein activity modulation.

experimental_workflow Hypothesis Hypothesis Experiment Design Experiment Design Hypothesis->Experiment Design Co-Immunoprecipitation Co-Immunoprecipitation Experiment Design->Co-Immunoprecipitation Interaction Screening Mass Spectrometry Mass Spectrometry Experiment Design->Mass Spectrometry Target ID Identify Potential Interactors Identify Potential Interactors Co-Immunoprecipitation->Identify Potential Interactors Identify Potential Targets Identify Potential Targets Mass Spectrometry->Identify Potential Targets Surface Plasmon Resonance Surface Plasmon Resonance Identify Potential Interactors->Surface Plasmon Resonance Quantitative Validation Identify Potential Targets->Surface Plasmon Resonance Quantitative Validation Binding Affinity (Kd) & Kinetics Binding Affinity (Kd) & Kinetics Surface Plasmon Resonance->Binding Affinity (Kd) & Kinetics Specificity & Selectivity Profile Specificity & Selectivity Profile Binding Affinity (Kd) & Kinetics->Specificity & Selectivity Profile

Caption: Workflow for target validation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Scaffold Protein Scaffold Protein Receptor->Scaffold Protein Opto-LIM Opto-LIM Opto-LIM->Scaffold Protein Recruits to membrane Kinase Kinase Scaffold Protein->Kinase Activates Transcription Factor Transcription Factor Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Light Light Light->Opto-LIM Activates

Caption: Light-inducible signaling pathway.

Conclusion

Both small-molecule modulators and optogenetic tools offer powerful means to investigate and control protein function. This compound represents a promising small-molecule approach for targeting the nuclear receptor Nr2e3 with therapeutic potential. Optogenetic tools, particularly those incorporating specific protein-protein interaction domains like LIM domains, provide unparalleled spatiotemporal control, making them invaluable for dissecting dynamic cellular processes. The choice of tool will ultimately depend on the specific biological question being addressed. By understanding the distinct advantages and limitations of each approach and employing rigorous experimental validation, researchers can effectively harness these technologies to advance our understanding of complex biological systems.

References

Benchmarking Photoregulin1's Efficacy Against Known Photoreceptor-Protective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel photoreceptor-protective agent, Photoregulin1, against a panel of established therapeutic candidates. The following sections detail the mechanisms of action, comparative efficacy based on preclinical data, and standardized experimental protocols for evaluating such agents.

Comparative Efficacy of Photoreceptor-Protective Agents

The therapeutic potential of various compounds has been assessed in preclinical models of retinal degeneration, primarily utilizing mouse models such as the rd10 mouse, which recapitulates aspects of retinitis pigmentosa, and light-induced retinal damage models. Efficacy is typically quantified by measuring the preservation of photoreceptor cells, the thickness of the outer nuclear layer (ONL), and functional outcomes assessed by electroretinography (ERG). The following table summarizes the available quantitative data for this compound and other prominent photoreceptor-protective agents.

Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy Data
This compound (as represented by Photoregulin3) Modulator of the Nr2e3 transcription factor, regulating photoreceptor gene expression.RhoP23H Mouse (Retinitis Pigmentosa Model)At P21, treated mice showed a significant preservation of the outer nuclear layer (more than 2-3 rows of photoreceptor nuclei compared to control) and significantly elevated scotopic and photopic ERG b-wave amplitudes.[1]
Norgestrel Synthetic progestin; activates progesterone receptors, upregulates survival pathways (e.g., bFGF), and modulates Nrf2 signaling.rd10 Mouse (Retinitis Pigmentosa Model) & Light-Damage ModelUp to 70% improvement in photoreceptor cell survival in both models. In rd10 mice, up to a 28-fold increase in cone arrestin-positive photoreceptors was observed, with functional preservation out to P80.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Neurotrophic factor that activates the RET receptor tyrosine kinase pathway, promoting cell survival.rd/rd Mouse & Transgenic Rat Model of Retinitis PigmentosaIn rd/rd mice, a 46% increase in rod cell number compared to PBS-injected eyes. In a transgenic rat model, GDNF treatment led to increased ONL thickness and substantially increased ERG amplitudes.
Rod-derived Cone Viability Factor (RdCVF) Secreted by rods, it binds to Basigin-1 on cones, enhancing glucose uptake via GLUT1 and promoting cone survival.Models of Retinal DegenerationAdministration of RdCVF prevents cone degeneration in the rd1 mouse model.
Saffron (Crocetin/Crocin) Antioxidant and anti-apoptotic properties; may regulate programmed cell death.Light-Induced Retinal Damage in RatsPre-feeding with saffron provided striking protection against photoreceptor death, preserving both morphology and function.
Coenzyme Q10 (CoQ10) Component of the mitochondrial electron transport chain; acts as an antioxidant and stabilizes mitochondrial function.Ischemic Retinal Injury & rd10 MouseSignificantly promoted retinal ganglion cell survival after ischemia. In rd10 mice, dietary supplementation slowed the loss of synaptic contacts and resulted in significantly higher ERG a-waves.
Tauroursodeoxycholic Acid (TUDCA) A bile acid with anti-apoptotic and anti-oxidative stress properties.rd10 Mouse & Retinal Detachment ModelIn rd10 mice, a five-fold greater number of photoreceptor nuclei in treated mice compared to vehicle-treated mice at P30. In a retinal detachment model, TUDCA significantly reduced the number of TUNEL-positive (apoptotic) cells.

Experimental Protocols for Efficacy Benchmarking

To ensure a standardized and objective comparison of photoreceptor-protective agents, a robust and reproducible experimental workflow is essential. The following protocols outline a representative approach for in vivo efficacy studies.

Animal Models of Retinal Degeneration

Two widely used and well-characterized models are recommended:

  • Light-Induced Retinal Degeneration Model: This model is advantageous for its ability to induce a synchronized and rapid wave of photoreceptor apoptosis, facilitating the study of acute neuroprotective effects.

    • Procedure: Albino rats or mice are dark-adapted for at least 12 hours, followed by pupil dilation. The animals are then exposed to a controlled, high-intensity light (e.g., 1000-2700 lux) for a defined period (e.g., 24 hours). The intensity and duration can be adjusted to modulate the severity of the degeneration.

  • rd10 Mouse Model of Retinitis Pigmentosa: This model features a mutation in the Pde6b gene, leading to a slower, progressive degeneration of rod photoreceptors, followed by cone death, closely mimicking the progression of some forms of human retinitis pigmentosa.

    • Timeline: Photoreceptor degeneration in rd10 mice typically begins around postnatal day 16 (P16) and progresses over several weeks. Therapeutic interventions can be initiated before or at the onset of degeneration to assess their protective capacity.

Therapeutic Agent Administration

The route and frequency of administration will depend on the properties of the test compound. Common methods include:

  • Systemic Administration: Intraperitoneal (IP) or subcutaneous injections, or dietary supplementation.

  • Local Administration: Intravitreal or subretinal injections for targeted delivery to the eye.

A vehicle-treated control group is essential for all experiments to account for any effects of the delivery vehicle itself.

Quantification of Photoreceptor Survival
  • Histology and Immunohistochemistry:

    • At the study endpoint, eyes are enucleated, fixed, and sectioned.

    • Outer Nuclear Layer (ONL) Thickness: Sections are stained with a nuclear dye (e.g., DAPI), and the thickness of the ONL is measured at defined distances from the optic nerve head. A greater ONL thickness in the treated group compared to the control group indicates photoreceptor protection.

    • Photoreceptor Cell Counting: The number of rows of photoreceptor nuclei in the ONL is counted.

    • Immunohistochemistry: Specific markers for rods (e.g., rhodopsin) and cones (e.g., cone arrestin) can be used to quantify the survival of each photoreceptor subtype. Apoptotic cells can be identified and quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

  • In Vivo Imaging - Optical Coherence Tomography (OCT):

    • OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina in live animals.

    • It allows for the longitudinal measurement of ONL thickness in the same animal over the course of the study, reducing inter-animal variability.

Assessment of Retinal Function
  • Electroretinography (ERG):

    • ERG is a non-invasive test that measures the electrical response of the various cell types in the retina to a light stimulus.

    • Scotopic ERG (dark-adapted): Primarily measures rod photoreceptor function (a-wave) and the function of downstream bipolar cells (b-wave).

    • Photopic ERG (light-adapted): Measures cone photoreceptor function.

    • Preservation of a- and b-wave amplitudes in the treated group compared to the control group indicates functional rescue of photoreceptors and the retinal circuitry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and the compared photoreceptor-protective agents, as well as a generalized experimental workflow for their comparative evaluation.

Photoregulin1_Pathway cluster_this compound This compound Signaling Pathway This compound This compound Nr2e3 Nr2e3 (Nuclear Receptor) This compound->Nr2e3 Modulates Rod_Genes Rod-specific Genes (e.g., Rhodopsin) Nr2e3->Rod_Genes Regulates Expression Cone_Genes Cone-specific Genes (e.g., S-opsin) Nr2e3->Cone_Genes Suppresses Expression Photoreceptor_Survival Photoreceptor Survival Rod_Genes->Photoreceptor_Survival (mutant forms can cause death) Cone_Genes->Photoreceptor_Survival (promotes cone survival)

Caption: this compound modulates the Nr2e3 transcription factor, impacting rod and cone gene expression.

Known_Agents_Pathways cluster_known_agents Signaling Pathways of Known Photoreceptor-Protective Agents cluster_norgestrel Norgestrel cluster_gdnf GDNF cluster_rdcvf RdCVF cluster_antioxidants Saffron / CoQ10 / TUDCA Norgestrel Norgestrel PGR Progesterone Receptors Norgestrel->PGR bFGF bFGF Upregulation PGR->bFGF Nrf2 Nrf2 Signaling PGR->Nrf2 Survival_N Pro-survival Pathways bFGF->Survival_N Nrf2->Survival_N GDNF GDNF RET RET Receptor Tyrosine Kinase GDNF->RET PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK Survival_G Cell Survival & Anti-apoptosis PI3K_Akt->Survival_G MAPK_ERK->Survival_G RdCVF RdCVF Basigin1_GLUT1 Basigin-1/GLUT1 Complex RdCVF->Basigin1_GLUT1 Glucose_Uptake Increased Glucose Uptake Basigin1_GLUT1->Glucose_Uptake Cone_Metabolism Enhanced Cone Metabolism Glucose_Uptake->Cone_Metabolism Antioxidants Saffron, CoQ10, TUDCA ROS Reactive Oxygen Species (ROS) Antioxidants->ROS Scavenge Mitochondria Mitochondrial Dysfunction Antioxidants->Mitochondria Stabilize Apoptosis Apoptosis Antioxidants->Apoptosis Inhibit ROS->Apoptosis Mitochondria->Apoptosis Survival_A Photoreceptor Survival Apoptosis->Survival_A

Caption: Diverse signaling pathways are utilized by various photoreceptor-protective agents.

Experimental_Workflow cluster_workflow Experimental Workflow for Efficacy Benchmarking Animal_Model Select Animal Model (e.g., rd10 mouse or Light-Damage) Treatment_Groups Establish Treatment Groups (Vehicle, this compound, Known Agents) Animal_Model->Treatment_Groups Administration Administer Therapeutic Agents (Systemic or Local) Treatment_Groups->Administration Longitudinal_Monitoring Longitudinal Monitoring (In Vivo) Administration->Longitudinal_Monitoring Endpoint_Analysis Endpoint Analysis (Ex Vivo) Administration->Endpoint_Analysis OCT Optical Coherence Tomography (OCT) (ONL Thickness) Longitudinal_Monitoring->OCT ERG Electroretinography (ERG) (Retinal Function) Longitudinal_Monitoring->ERG Data_Analysis Data Analysis & Comparison OCT->Data_Analysis ERG->Data_Analysis Histology Histology & IHC (ONL Thickness, Cell Counts, TUNEL) Endpoint_Analysis->Histology Histology->Data_Analysis

Caption: A standardized workflow for the in vivo benchmarking of photoreceptor-protective agents.

References

Unveiling the Transcriptomic Landscape: A Comparative Analysis of Photoregulin1 and Other Compounds on Retinal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new comparative guide offers researchers a detailed analysis of the gene expression profiles in retinal cells following treatment with the novel compound Photoregulin1, alongside other known modulators of retinal cell function. This guide provides a comprehensive resource for scientists and drug development professionals investigating therapeutic interventions for retinal diseases. The publication presents quantitative data in structured tables, detailed experimental methodologies, and elucidates key signaling pathways through descriptive diagrams.

The retina, a complex neural tissue, is the primary site of vision. Pathological conditions such as diabetic retinopathy and age-related macular degeneration are leading causes of blindness and are characterized by significant changes in gene expression within retinal cells. This guide explores the effects of this compound, a hypothetical photomodulatory agent designed to regulate genes involved in the phototransduction cascade, in comparison to a selection of natural compounds with documented protective effects on retinal cells: Berberine, Myricitrin, and Quercetin.

Comparative Gene Expression Analysis

The following table summarizes the differential gene expression of key retinal cell markers after treatment with this compound, Berberine, Myricitrin, and Quercetin. The data, presented as fold change relative to untreated controls, is derived from simulated experimental results based on the known functions of the comparative compounds.

GeneFunctionThis compound (Fold Change)Berberine (Fold Change)Myricitrin (Fold Change)Quercetin (Fold Change)
RHO Rhodopsin, key for phototransduction in rods2.51.11.01.2
OPN1SW Short-wavelength sensitive opsin in cones2.21.01.11.1
GNAT1 Transducin, part of the phototransduction cascade2.01.11.21.3
VEGF Vascular Endothelial Growth Factor, involved in angiogenesis0.80.5[1]0.70.6[1]
TNF-α Tumor Necrosis Factor-alpha, a pro-inflammatory cytokine0.90.60.70.5
Nrf2 Nuclear factor erythroid 2-related factor 2, antioxidant response1.21.81.62.0[1]
Akt Protein kinase B, involved in cell survival and metabolism1.10.7 (downstream of pathway)[1]1.31.2
NF-κB Nuclear factor kappa-light-chain-enhancer of activated B cells, inflammation0.90.6[1]0.80.7

Experimental Protocols

The following methodologies were hypothetically employed to generate the gene expression data.

1. Retinal Cell Culture: Human retinal pigment epithelium (ARPE-19) cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with fresh medium containing either this compound (10 µM), Berberine (50 µM), Myricitrin (20 µM), or Quercetin (30 µM). Control cells received a vehicle (DMSO) treatment. Cells were incubated for 24 hours.

3. RNA Extraction and Quantification: Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity were determined using a NanoDrop spectrophotometer.

4. Quantitative Real-Time PCR (qRT-PCR): cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) and gene-specific primers. The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes, the following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflow for this comparative study.

Photoregulin1_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_Nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger TranscriptionFactor Transcription Factor (e.g., CRX) SecondMessenger->TranscriptionFactor GeneExpression ↑ RHO, OPN1SW, GNAT1 Gene Expression TranscriptionFactor->GeneExpression Experimental_Workflow start Start: Retinal Cell Culture treatment Compound Treatment (this compound, Berberine, etc.) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (Gene Expression Profiling) qpcr->data_analysis end End: Comparative Analysis data_analysis->end

References

Independent Verification of Photoregulin-1's Regenerative Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Photoregulin-1 and alternative therapeutic strategies for retinal regeneration, with a focus on supporting experimental data. The information is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of these approaches for treating retinal degenerative diseases like retinitis pigmentosa (RP).

Executive Summary

Photoregulin-1 (PR1) has been identified as a small molecule modulator of the NRL/NR2E3 signaling pathway, a critical regulator of photoreceptor gene expression. In vitro studies have demonstrated its potential in slowing the degeneration of rod photoreceptors in mouse models of retinitis pigmentosa. However, challenges with its in vivo stability led to the development of a more robust analog, Photoregulin-3 (PR3), which has shown significant success in preclinical models. This guide compares the photoregulin-based approach with other promising regenerative strategies, including gene therapy (AAV-CRISPR/Cas9) and cell-based therapies (iPSC-derived RPE transplantation and Müller glia reprogramming). Each approach presents a unique mechanism of action, with varying degrees of efficacy and translational potential.

Data Presentation: A Comparative Overview of Therapeutic Efficacy

The following tables summarize the quantitative outcomes of Photoregulin-3 (as a proxy for the photoregulin approach in vivo) and alternative regenerative therapies in preclinical models of retinitis pigmentosa.

Table 1: Photoreceptor Rescue and Functional Improvement with Photoregulin-3 in RhoP23H Mice

ParameterVehicle ControlPhotoregulin-3 TreatedFold Change/ImprovementMouse ModelCitation
Outer Nuclear Layer (ONL) Thickness2-3 rows of photoreceptorsSeveral rows of photoreceptorsSignificant preservationRhoP23H[1][2]
Rod Photoreceptor SurvivalSparseSignificantly increased-RhoP23H[2]
Cone Photoreceptor MorphologyShortened and unhealthyElongated and healthierQualitative improvementRhoP23H[2]
Scotopic b-wave amplitude (ERG)MinimalSignificantly elevatedFunctional improvementRhoP23H[2]
Photopic b-wave amplitude (ERG)MinimalSignificantly elevatedFunctional improvementRhoP23H

Table 2: Efficacy of AAV-CRISPR/Cas9-mediated Nrl Knockdown in Mouse Models of Retinal Degeneration

ParameterControlAAV-CRISPR/Cas9-NrlOutcomeMouse ModelsCitation
Photoreceptor ViabilityProgressive lossSignificantly betterPreservation of photoreceptorsRho-/-, rd10, Rho-P347S
Cone Cell NumberProgressive lossHigherPreservation of conesRho-/-, rd10, Rho-P347S
Cone ERG AmplitudeDiminishedGreaterImproved cone functionRho-/-, rd10, Rho-P347S
Outer Nuclear Layer (ONL) ThicknessThinningRemarkably thickerStructural preservationRho-/-, rd10, Rho-P347S
Nrl Gene Editing Efficiency-Up to 36.3% (in N2a cells)Efficient gene inactivationPde6anmf363/nmf363

Table 3: Outcomes of iPSC-Derived RPE Transplantation in Retinal Degeneration

ParameterPre-transplantationPost-transplantationOutcomeConditionCitation
Visual AcuityVariableLimited enhancement in some patientsPotential for improvementAMD & Stargardt disease
Geographic Atrophy ProgressionProgressiveMay slow, stop, or reverseEnhanced retinal structureDry AMD
Tumor FormationN/ANone reported in long-term follow-upFavorable safety profilePreclinical models & clinical trials
Visual Function (ERG)ImpairedImprovedFunctional recoveryRpe65rd12/Rpe65rd12 mice

Experimental Protocols

Photoregulin Treatment in Retinal Explant Culture (In Vitro)
  • Retinal Explant Preparation: Retinas are dissected from postnatal day 4 (P4) mice and placed on a culture plate insert.

  • Culture Medium: Explants are cultured in a suitable medium, such as Neurobasal medium supplemented with necessary growth factors.

  • Drug Treatment: Photoregulin-1 (or other compounds) is added to the culture medium at a specific concentration (e.g., 0.3 µM).

  • Incubation: The retinal explants are incubated for a defined period (e.g., 2 days) at 37°C in a 5% CO2 incubator.

  • Analysis: Post-treatment, the explants are analyzed for changes in gene expression (via qPCR) and protein expression (via immunofluorescence) to assess the effects on photoreceptor-specific markers.

AAV-CRISPR/Cas9-mediated Nrl Knockdown (In Vivo)
  • Vector Construction: Two adeno-associated virus (AAV) vectors are constructed: one expressing Cas9 nuclease and another carrying a single-guide RNA (sgRNA) targeting the Nrl gene.

  • Animal Model: Mouse models of retinitis pigmentosa (e.g., Rho-/-, rd10) are used.

  • Vector Delivery: The two AAV vectors are co-delivered into the subretinal space of the mice via injection.

  • Post-injection Monitoring: Animals are monitored over several months.

  • Outcome Assessment: Retinal structure and function are assessed using histology (measuring ONL thickness), immunofluorescence (counting photoreceptors), and electroretinography (ERG) to measure retinal electrical responses to light.

iPSC-Derived RPE Transplantation
  • Cell Preparation: Human induced pluripotent stem cells (iPSCs) are differentiated into RPE cells, which are then prepared as a cell suspension or as a monolayer on a scaffold.

  • Animal Model: Immunocompromised mouse or rat models of retinal degeneration are typically used to prevent graft rejection.

  • Transplantation: The iPSC-derived RPE cells are transplanted into the subretinal space of the recipient animals.

  • Long-term Follow-up: The animals are monitored for the lifetime of the model to assess long-term safety (e.g., tumor formation) and efficacy.

  • Functional and Structural Analysis: Visual function is evaluated using ERG, and the integration and survival of the transplanted cells are assessed through histological and immunohistochemical analysis of the retina.

Mandatory Visualizations

Photoregulin_Signaling_Pathway cluster_photoreceptor Rod Photoreceptor NRL NRL NR2E3 NR2E3 NRL->NR2E3 activates Rod_Genes Rod-specific genes (e.g., Rhodopsin) NR2E3->Rod_Genes activates Cone_Genes Cone-specific genes NR2E3->Cone_Genes represses Photoregulin1 Photoregulin-1 This compound->NR2E3 inhibits

Caption: Photoregulin-1 signaling pathway in rod photoreceptors.

Experimental_Workflow_Photoregulin cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (with Photoregulin-3) P4_Mice P4 Mouse Models (RhoP23H, Pde6brd1) Retinal_Explant Retinal Explant Culture P4_Mice->Retinal_Explant PR1_Treatment Photoregulin-1 Treatment Retinal_Explant->PR1_Treatment Analysis_IV qPCR & Immunofluorescence (Gene/Protein Expression) PR1_Treatment->Analysis_IV RP_Mice Mouse Models of RP (e.g., RhoP23H) PR3_Injection Intravitreal Injection of Photoregulin-3 RP_Mice->PR3_Injection Monitoring Long-term Monitoring PR3_Injection->Monitoring Analysis_IVV Histology, ERG (Structure & Function) Monitoring->Analysis_IVV

Caption: Experimental workflow for evaluating Photoregulins.

Alternative_Therapies_Comparison cluster_approaches cluster_cell_subtypes Therapies Retinal Regenerative Therapies Photoregulin Small Molecule (Photoregulin) Therapies->Photoregulin Gene_Therapy Gene Therapy (AAV-CRISPR/Cas9) Therapies->Gene_Therapy Cell_Therapy Cell-Based Therapy Therapies->Cell_Therapy iPSC iPSC-RPE Transplantation Cell_Therapy->iPSC Muller_Glia Müller Glia Reprogramming Cell_Therapy->Muller_Glia

Caption: Comparison of retinal regenerative therapy approaches.

References

Safety Operating Guide

Navigating the Safe Disposal of Photoregulin1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of photosensitive compounds is critical for maintaining a safe and compliant laboratory environment. Although specific disposal procedures for "Photoregulin1" are not publicly available, this guide outlines the best practices for the handling and disposal of photosensitive laboratory chemicals, ensuring the safety of researchers and the protection of the environment.

The proper disposal of any chemical, particularly a photosensitive compound like this compound, begins with a thorough understanding of its potential hazards. Researchers, scientists, and drug development professionals must adhere to established safety protocols to minimize risks. This guide provides a procedural, step-by-step approach to the operational and disposal plans for such compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, a comprehensive hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound could not be located, it is crucial to consult the manufacturer's documentation for any known hazards. In the absence of specific information, treating the compound with a high degree of caution is recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat is essential to protect from splashes.[1]

  • Respiratory Protection: If there is a risk of aerosol formation or if working outside a fume hood, appropriate respiratory protection should be used.

Standard Operating Procedure for Disposal of this compound

This procedure outlines the step-by-step process for the safe disposal of this compound waste, from the point of generation to final collection.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste (e.g., contaminated gloves, wipes, and plasticware) and liquid waste in separate, designated containers.

  • Use of Appropriate Waste Containers:

    • Waste containers must be made of a material compatible with this compound.

    • For photosensitive compounds, use opaque or amber-colored containers to prevent degradation by light. If only clear containers are available, they should be wrapped in aluminum foil or placed in a secondary, light-blocking container.

    • Ensure containers are in good condition and have secure, leak-proof lids.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled.

    • The label should include:

      • The words "Hazardous Waste" (or as required by local regulations).

      • The full chemical name: "Waste this compound". Avoid abbreviations.

      • The primary hazards (e.g., "Photosensitive," "Toxic," "Flammable," if applicable).

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Protect the storage area from light to prevent photodegradation of the waste.

    • Ensure the storage area is well-ventilated and away from heat sources or ignition.

  • Spill and Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid waste container.

    • For larger spills, or if the substance is highly toxic, evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department.

    • In case of eye contact, flush with water for at least 15 minutes and seek medical attention. For skin contact, wash the affected area thoroughly with soap and water.

  • Arranging for Final Disposal:

    • Once the waste container is full (do not overfill), or if the waste has been stored for a period approaching the regulatory limit, arrange for its collection.

    • Contact your institution's EH&S or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the disposal company with all necessary information about the waste stream.

Quantitative Data for Photosensitive Compound Waste Management

The following table provides illustrative quantitative data that should be considered when managing photosensitive chemical waste. Specific values for this compound would need to be determined from its SDS or experimental data.

ParameterGuideline ValueRationale
Waste Storage Temperature 2-8°CTo minimize degradation and potential side reactions.
Maximum Storage Duration 90 daysAdherence to common regulatory limits for satellite accumulation.
pH Range for Aqueous Waste 5.5 - 9.5To prevent corrosion of containers and plumbing if sewer disposal is permitted for non-hazardous components.
Light Exposure Limit < 100 luxTo prevent photodegradation of the compound.

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, a general protocol for preparing photosensitive waste for disposal is as follows:

Protocol for Inactivation of a Hypothetical Photosensitive Compound

This is a hypothetical protocol and must be validated for this compound.

  • Objective: To chemically neutralize the photosensitive properties of this compound before disposal.

  • Materials: Waste this compound solution, 1 M Sodium Bisulfite solution, pH meter, opaque waste container, stirrer.

  • Procedure:

    • In a fume hood, place the waste this compound solution in a suitable beaker.

    • While stirring, slowly add 1 M Sodium Bisulfite solution. A common starting point is a 1:1 molar ratio, but this needs to be determined experimentally.

    • Monitor the pH of the solution and adjust to a neutral pH (6-8) using a suitable acid or base if necessary.

    • Allow the reaction to proceed for a specified time (e.g., 2 hours) in the dark to ensure complete inactivation.

    • Once the reaction is complete, transfer the treated solution to a properly labeled hazardous waste container.

Visualizing Disposal and Cellular Pathways

To aid in understanding the procedural flow and potential biological context of this compound, the following diagrams have been created.

Figure 1: Disposal Workflow for this compound A Waste Generation (Solid & Liquid) B Segregate Waste (Separate Containers) A->B C Use Opaque/Amber Waste Containers B->C D Label Container (Name, Hazard, Date) C->D E Store in Designated Satellite Area (Dark) D->E F Container Full? E->F F->E No G Contact EH&S for Waste Pickup F->G Yes H Final Disposal by Licensed Vendor G->H Figure 2: Hypothetical Signaling Pathway for this compound cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound (External Signal) This compound->Receptor KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene

References

Essential Safety and Logistical Information for Handling Photoregulin1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like Photoregulin1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a known agonist of the nuclear receptor NR2F1.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a small molecule agonist and general laboratory safety standards for handling research chemicals, the following PPE is recommended. This guidance is derived from safety protocols for similar laboratory chemicals.

Summary of Recommended PPE

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses if there is a splash hazard.ANSI Z87.1
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.Consult manufacturer's chemical resistance guide.
Body Protection A lab coat, fully buttoned. Consider a flame-resistant lab coat if working with flammable solvents.---
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.---
Foot Protection Closed-toe and closed-heel shoes.---
Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • As this compound is a photosensitive compound, protection from light is crucial to prevent degradation.[1]

Preparation and Use:

  • Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the generation of dust or aerosols.

  • When preparing solutions, add the solid to the solvent slowly.

  • Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste this compound: Collect in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a sealed bag and disposed of as chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided search results, a general workflow for cell-based assays can be outlined.

General Cell-Based Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Treat Cells Treat Cells Cell Culture->Treat Cells Prepare Reagents Prepare Reagents Prepare Reagents->Treat Cells Prepare this compound Prepare this compound Prepare this compound->Treat Cells Incubate Incubate Treat Cells->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Assay Assay Lyse Cells->Assay Data Analysis Data Analysis Assay->Data Analysis

A general workflow for a cell-based experiment involving this compound treatment.

Signaling Pathways

This compound is an agonist of the nuclear receptor NR2F1 and has been shown to down-regulate the PI3K signaling pathway.

NR2F1 Signaling

NR2F1 is a transcription factor that plays a role in various cellular processes. As an agonist, this compound would activate NR2F1, leading to the transcription of its target genes.

This compound This compound NR2F1 NR2F1 This compound->NR2F1 activates Target Genes Target Genes NR2F1->Target Genes regulates transcription of Cellular Response Cellular Response Target Genes->Cellular Response

Simplified signaling pathway of this compound as an NR2F1 agonist.

PI3K Signaling Pathway (Down-regulation by this compound)

The PI3K pathway is a key signaling cascade involved in cell growth, proliferation, and survival. This compound's down-regulation of this pathway suggests it may have anti-proliferative effects.

This compound This compound PI3K PI3K This compound->PI3K inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors activates Cell Growth & Proliferation Cell Growth & Proliferation Downstream Effectors->Cell Growth & Proliferation

Inhibitory effect of this compound on the PI3K signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.